molecular formula C3H9PS B1595803 Trimethylphosphine sulfide CAS No. 2404-55-9

Trimethylphosphine sulfide

Cat. No.: B1595803
CAS No.: 2404-55-9
M. Wt: 108.14 g/mol
InChI Key: KTFAZNVGJUIWJM-UHFFFAOYSA-N
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Description

Trimethylphosphine sulfide is a useful research compound. Its molecular formula is C3H9PS and its molecular weight is 108.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9PS/c1-4(2,3)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFAZNVGJUIWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=S)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178784
Record name Phosphine sulfide, trimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID10178784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2404-55-9
Record name Phosphine sulfide, trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine sulfide, trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Trimethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylphosphine sulfide ((CH₃)₃PS), a simple yet fundamentally important organophosphorus compound, serves as a key model for understanding the nature of the phosphorus-sulfur bond. This technical guide provides a comprehensive exploration of its molecular structure, the intricacies of its chemical bonding, and the spectroscopic techniques employed for its characterization. A detailed synthesis protocol is provided, alongside an analysis of its reactivity and potential, though currently underexplored, relevance in medicinal chemistry. This document is intended to be a valuable resource for researchers in organophosphorus chemistry, coordination chemistry, and drug discovery, offering both foundational knowledge and field-proven insights into this archetypal phosphine sulfide.

Introduction: The Significance of this compound

Phosphine sulfides, characterized by the R₃P=S functional group, are a class of organophosphorus compounds that have garnered significant interest due to their unique electronic properties and diverse applications. They are often utilized as stable intermediates in the synthesis of tertiary phosphines, protecting the phosphorus atom from oxidation.[1] More recently, phosphine sulfides have found applications as functional materials, organocatalysts, and ligands for transition metals.[1][2]

This compound, as the simplest trialkylphosphine sulfide, provides an ideal system for fundamental studies of the P=S bond. Its relatively high symmetry and small size make it amenable to a wide range of experimental and computational investigations. A thorough understanding of its structure and bonding provides a crucial foundation for elucidating the properties and reactivity of more complex phosphine sulfides.

Molecular Structure and Geometry

The molecular geometry of this compound has been precisely determined through gas-phase electron diffraction and microwave spectroscopy, revealing a tetrahedral arrangement around the central phosphorus atom.

Key Geometric Parameters

The structural parameters of this compound are summarized in the table below. The molecule exhibits approximate C₃ᵥ symmetry.

ParameterGas-Phase Electron Diffraction ValueMicrowave Spectroscopy Value
P=S Bond Length (Å)1.940 ± 0.0031.936 ± 0.003
P-C Bond Length (Å)1.819 ± 0.0031.814 ± 0.001
C-H Bond Length (Å)1.090 ± 0.0051.094 ± 0.003
∠C-P-S Bond Angle (°)114.1 ± 0.3114.36 ± 0.09
∠C-P-C Bond Angle (°)104.2 ± 0.4-
∠H-C-H Bond Angle (°)-109.52 ± 0.04

Data sourced from Wilkins et al. and Durig et al.[1][3]

The P=S bond length of approximately 1.94 Å is significantly shorter than a P-S single bond (typically around 2.10 Å), indicating a substantial degree of double bond character. The C-P-S bond angle is notably larger than the tetrahedral angle of 109.5°, while the C-P-C angle is smaller. This distortion is attributed to the steric repulsion between the bulky sulfur atom and the methyl groups.

Figure 1: Ball-and-stick model of this compound with key bond lengths.

The Nature of the Phosphorus-Sulfur Bond

The P=S bond in phosphine sulfides is best described as a combination of a σ-bond and π-backbonding. The σ-bond is formed by the overlap of a phosphorus sp³ hybrid orbital with a sulfur sp² hybrid orbital. The π-component arises from the donation of electron density from the filled p-orbitals of sulfur to the vacant d-orbitals of phosphorus.

Molecular Orbital and Computational Analysis

Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses provide deeper insights into the electronic structure of the P=S bond.[4][5] These studies reveal significant delocalization of the sulfur lone pairs into the P-C antibonding orbitals, contributing to the stability of the molecule.

The Highest Occupied Molecular Orbital (HOMO) is typically localized on the sulfur atom, reflecting its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) is often associated with the σ* orbitals of the P-C bonds. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.[4][5]

HOMO_LUMO_Diagram cluster_P Phosphorus Orbitals cluster_S Sulfur Orbitals cluster_PS P=S Molecular Orbitals P_3s 3s P_3p 3p sigma_bonding σ (P-S) P_3p->sigma_bonding σ overlap sigma_antibonding σ* (P-S) P_3p->sigma_antibonding P_3d 3d (vacant) pi_bonding π (S→P) P_3d->pi_bonding S_3s 3s S_3p 3p S_3p->sigma_bonding S_3p->pi_bonding π back-donation S_3p->sigma_antibonding

Figure 2: Simplified molecular orbital diagram illustrating the σ and π components of the P=S bond.

Synthesis of this compound

The synthesis of this compound is straightforward and typically involves the direct reaction of trimethylphosphine with elemental sulfur. This reaction is rapid and exothermic.

Experimental Protocol

Materials:

  • Trimethylphosphine (PMe₃)

  • Elemental sulfur (S₈)

  • Anhydrous toluene

  • Standard Schlenk line apparatus

  • Magnetic stirrer and stir bar

Procedure:

Synthesis_Workflow start Start step1 Dissolve PMe₃ in anhydrous toluene under inert atmosphere. start->step1 step2 Add elemental sulfur portion-wise with stirring. step1->step2 step3 Stir at room temperature until reaction is complete. step2->step3 step4 Remove solvent under reduced pressure. step3->step4 step5 Recrystallize from a suitable solvent (e.g., ethanol). step4->step5 end Obtain pure (CH₃)₃PS step5->end

Figure 3: Workflow for the synthesis of this compound.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethylphosphine (1 equivalent) in anhydrous toluene.

  • Sulfur Addition: To the stirred solution of trimethylphosphine, add elemental sulfur (1 equivalent, based on S atoms) portion-wise. An exothermic reaction will be observed.

  • Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete conversion. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the PMe₃ signal at approximately -62 ppm and the appearance of the (CH₃)₃PS signal at around +59 ppm.[3][6]

  • Workup: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to afford a white crystalline solid.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to unequivocally identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P NMR: The ³¹P NMR spectrum of this compound shows a single resonance at approximately +59.1 ppm (relative to 85% H₃PO₄).[3] This downfield shift compared to trimethylphosphine (-62 ppm) is characteristic of the oxidation of the phosphorus center.[6]

  • ¹H NMR: The ¹H NMR spectrum exhibits a doublet due to the coupling between the protons of the methyl groups and the phosphorus nucleus (²J(P,H) ≈ 13 Hz).

  • ¹³C NMR: The ¹³C NMR spectrum shows a doublet for the methyl carbons due to ¹J(P,C) coupling.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of this compound have been thoroughly analyzed.[3] The most characteristic vibration is the P=S stretching mode , which appears as a strong band in the Raman spectrum and a medium to strong band in the IR spectrum.

Vibrational ModeWavenumber (cm⁻¹)Spectroscopic Activity
P=S Stretch~560Strong in Raman, Medium-Strong in IR
PC₃ Symmetric Stretch~670Strong in Raman, Weak in IR
PC₃ Asymmetric Stretch~750Medium in Raman, Strong in IR
CH₃ Deformations~1400-1450Medium in both
C-H Stretches~2900-3000Strong in both

Data sourced from Durig et al.[3]

The assignment of these vibrational modes is confirmed by isotopic substitution studies, particularly with deuterated analogues.[3]

Reactivity of this compound

The reactivity of this compound is primarily centered around the nucleophilic sulfur atom and the electrophilic phosphorus atom.

Nucleophilicity of the Sulfur Atom

The sulfur atom in this compound possesses lone pairs of electrons and can act as a nucleophile. It can react with electrophiles such as alkyl halides to form sulfonium salts. However, the nucleophilicity of the sulfur in a phosphine sulfide is generally lower than that of a corresponding thiol or sulfide due to the electron-withdrawing nature of the phosphonium group (in the zwitterionic resonance contributor).[7][8]

Electrophilicity of the Phosphorus Atom

Although the phosphorus atom is in a +5 oxidation state, it can still be susceptible to nucleophilic attack, particularly with strong nucleophiles, which can lead to the cleavage of the P=S bond.

Reduction to Trimethylphosphine

The P=S bond can be reduced to regenerate the corresponding tertiary phosphine. This is a common strategy for deprotecting phosphine sulfides, which are often used as air-stable precursors to air-sensitive phosphines. Various reducing agents can be employed for this purpose.

Relevance in Drug Development and Medicinal Chemistry

While phosphine oxides have found applications in medicinal chemistry, the role of phosphine sulfides is less established.[1] However, the unique properties of the P=S group suggest potential for its incorporation into drug candidates.

  • Metabolic Stability: The P=S bond is generally more stable to metabolic oxidation compared to a P(III) center.

  • Lipophilicity and Solubility: The introduction of a phosphine sulfide moiety can modulate the lipophilicity and aqueous solubility of a molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

  • Coordination to Metal Centers: The sulfur atom can coordinate to metal ions, suggesting potential applications in the design of metallodrugs or as ligands for metal-based therapeutics.

The exploration of phosphine sulfides in drug discovery is an emerging area with potential for the development of novel therapeutic agents.

Conclusion

This compound serves as an exemplary molecule for understanding the fundamental principles of structure and bonding in phosphine sulfides. Its well-defined geometry, the dative nature of its P=S bond, and its characteristic spectroscopic signatures provide a solid foundation for researchers in the field. The straightforward synthesis and predictable reactivity of this compound make it a valuable tool in both academic and industrial research. While its direct application in drug development is still in its infancy, the unique physicochemical properties it can impart to a molecule suggest that phosphine sulfides may represent a new frontier in medicinal chemistry.

References

Decoding Trimethylphosphine Sulfide: A Theoretical and Computational Odyssey for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trimethylphosphine sulfide (TMPS) represents a fascinating nexus of simple structure and complex chemical behavior. This in-depth technical guide navigates the theoretical and computational landscape of TMPS, offering a sophisticated yet accessible exploration for researchers, scientists, and drug development professionals. We move beyond mere procedural descriptions to unveil the causal relationships behind computational choices, ensuring a self-validating and authoritative resource. This guide is meticulously structured to build a comprehensive understanding, from the molecule's fundamental electronic and vibrational properties to its intricate reaction mechanisms and behavior in dynamic systems. Through detailed protocols, data-rich tables, and clarifying visualizations, we aim to empower readers to confidently apply and interpret computational studies of TMPS and related organophosphorus compounds in their own research endeavors.

I. Introduction: The Significance of this compound in a Computational Context

This compound, (CH₃)₃PS, is a molecule of significant interest in coordination chemistry, catalysis, and materials science. Its structural simplicity belies a rich electronic environment, characterized by the polar phosphorus-sulfur bond and the influence of the electron-donating methyl groups. For drug development professionals, understanding the behavior of such organophosphorus compounds is crucial, as the phosphine sulfide moiety can be found in various ligands and biologically active molecules.

Theoretical and computational chemistry provides an indispensable toolkit for dissecting the properties of TMPS at a level of detail unattainable by experimental methods alone.[1] Through quantum mechanical calculations and molecular simulations, we can predict and understand its geometry, vibrational spectra, electronic structure, and reactivity. This guide will delve into the core computational methodologies employed in the study of TMPS, providing both the "how" and the "why" behind these powerful techniques.

II. Unveiling the Molecular Architecture: Structure and Bonding

The starting point for any computational study is the accurate determination of the molecule's three-dimensional structure. For TMPS, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

A. The Quantum Mechanical Approach to Geometry Optimization

Density Functional Theory (DFT) has emerged as the workhorse for reliable geometry optimizations of medium-sized molecules like TMPS.[2] The choice of the functional and basis set is paramount for obtaining accurate results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular and well-validated choice for organophosphorus compounds.[1] It offers a good balance between computational cost and accuracy. For the basis set, a Pople-style basis set such as 6-311+G(d,p) is often employed. The "+" indicates the inclusion of diffuse functions to better describe weakly bound electrons, and the "(d,p)" signifies the addition of polarization functions to allow for more flexibility in the description of bonding.

Experimental Protocol: Geometry Optimization of this compound

  • Input File Preparation: Create an initial guess for the structure of TMPS. This can be done using a molecule builder in a graphical user interface like GaussView or by providing a Z-matrix or Cartesian coordinates.

  • Calculation Setup in Gaussian:

    • Route Section: #p B3LYP/6-311+G(d,p) Opt

      • #p: Requests extended output.

      • B3LYP/6-311+G(d,p): Specifies the level of theory.

      • Opt: Requests a geometry optimization.

    • Charge and Multiplicity: For neutral TMPS in its ground state, this will be 0 1.

  • Execution: Submit the input file to the Gaussian software.

  • Analysis of Results: Upon successful completion, the output file will contain the optimized Cartesian coordinates, from which bond lengths and angles can be measured. A successful optimization is confirmed by the absence of imaginary frequencies in a subsequent frequency calculation.

B. Natural Bond Orbital (NBO) Analysis: A Deeper Look into Bonding

While geometry optimization provides the molecular framework, Natural Bond Orbital (NBO) analysis offers a deeper understanding of the electronic interactions that govern the bonding.[1] NBO analysis transforms the complex many-electron wavefunction into a localized, intuitive picture of chemical bonds and lone pairs. For TMPS, NBO analysis can quantify the nature of the P=S bond, including its polarity and the extent of any hyperconjugative interactions between the methyl groups and the phosphorus center.

III. The Vibrational Symphony: Interpreting IR and Raman Spectra through Computation

Vibrational spectroscopy is a powerful experimental technique for identifying and characterizing molecules. The interpretation of complex experimental spectra can be greatly facilitated by computational methods that can predict the vibrational frequencies and their corresponding infrared (IR) and Raman intensities.

A. The Harmonic Approximation and Beyond

The most common approach for calculating vibrational spectra is the harmonic approximation, where the potential energy surface around the equilibrium geometry is treated as a parabola. This is computationally efficient and often provides a good qualitative agreement with experimental spectra. However, it is well-established that calculated harmonic frequencies are typically higher than their experimental counterparts due to the neglect of anharmonicity.[3] To improve the accuracy, empirical scaling factors are often applied to the calculated frequencies. For B3LYP calculations, a scaling factor of around 0.96-0.98 is commonly used for vibrational frequencies.

B. A Step-by-Step Protocol for Calculating Vibrational Spectra

Experimental Protocol: Calculation of IR and Raman Spectra of this compound

  • Prerequisite: A successful geometry optimization at the desired level of theory (e.g., B3LYP/6-311+G(d,p)) is required.

  • Calculation Setup in Gaussian:

    • Route Section: #p B3LYP/6-311+G(d,p) Freq=Raman

      • Freq: Requests a frequency calculation.

      • Raman: Requests the calculation of Raman intensities in addition to IR intensities.

    • The optimized geometry from the previous step should be used as the input structure.

  • Execution: Run the calculation.

  • Analysis of Results: The output file will contain a list of vibrational frequencies (in cm⁻¹), their corresponding IR intensities (in km/mol), and Raman activities (in Å⁴/amu). Visualization software can be used to animate the normal modes associated with each frequency, aiding in their assignment to specific molecular motions (e.g., P=S stretch, CH₃ rock).

Table 1: Predicted Vibrational Frequencies of this compound (Illustrative)

Vibrational Mode Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) Scaled Frequency (cm⁻¹) (Scaling Factor: 0.97) Primary Motion
ν₁ ~3000 ~2910 C-H stretch
ν₂ ~1450 ~1407 CH₃ deformation
ν₃ ~750 ~728 P-C stretch

| ν₄ | ~580 | ~563 | P=S stretch |

Note: The values presented are illustrative and would be obtained from a full computational study.

IV. The Electronic Frontier: Reactivity and Molecular Properties

The electronic structure of a molecule is the key to understanding its reactivity and many of its physical properties. Computational chemistry provides a suite of tools to probe the electronic landscape of TMPS.

A. Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[1] For TMPS, the HOMO is expected to have significant contribution from the sulfur lone pairs, making it a potential site for electrophilic attack.

B. Mapping the Electrostatic Potential

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[1][2] The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For TMPS, the MEP would show a region of high negative potential around the sulfur atom, consistent with its nucleophilic character.

Diagram 1: Computational Workflow for Characterizing this compound

G cluster_0 Initial Steps cluster_2 Advanced Studies A Initial Structure Guess B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (IR & Raman Spectra) B->C D NBO Analysis (Bonding & Charges) B->D E FMO Analysis (HOMO-LUMO) B->E F MEP Calculation (Reactivity Sites) B->F G Reaction Mechanism (Transition State Search) B->G H Molecular Dynamics (Force Field Development) B->H

Caption: A typical computational workflow for the theoretical study of this compound.

V. Reaction Mechanisms: A Computational Perspective

Understanding how reactions occur at the molecular level is a cornerstone of chemical research. Computational chemistry allows us to map out entire reaction pathways, identify transient intermediates, and calculate activation energies, providing insights that are often difficult to obtain experimentally.

A. The Sulfidation of Trimethylphosphine: A Mechanistic Inquiry

A fundamental reaction involving TMPS is its formation from trimethylphosphine and elemental sulfur. Theoretical studies have elucidated the mechanism of this reaction, revealing a stepwise process.[4]

DFT calculations, particularly with range-separated hybrid functionals like ωB97X-D, are well-suited for studying reaction mechanisms as they can accurately describe both short-range and long-range electronic interactions.[4] The inclusion of a dispersion correction (the "-D") is important for capturing the weak van der Waals interactions that can be significant in transition states.

The reaction is proposed to proceed through the nucleophilic attack of the phosphorus atom of trimethylphosphine on the S₈ ring, leading to the formation of a phosphonium polysulfide intermediate.[4] Subsequent intramolecular cyclization and elimination steps lead to the final TMPS product. Computational studies can locate the transition state structures for each step of this process, which are first-order saddle points on the potential energy surface characterized by a single imaginary frequency.

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energy for each step, allowing for the identification of the rate-determining step of the overall reaction.

Diagram 2: Simplified Reaction Coordinate for the Sulfidation of Trimethylphosphine

G Reactants P(CH₃)₃ + 1/8 S₈ TS Transition State Reactants->TS ΔG‡ Intermediate [(CH₃)₃P-S₇-S] Intermediate Product S=P(CH₃)₃ Intermediate->Product TS->Intermediate

Caption: A simplified representation of the reaction coordinate for TMPS formation.

VI. Molecular Dynamics Simulations of this compound

While quantum mechanical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations allow us to study the behavior of ensembles of molecules over time.[5] This is crucial for understanding properties like solvation, diffusion, and interactions with biological macromolecules.

A. Developing a Reliable Force Field

MD simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The accuracy of an MD simulation is entirely dependent on the quality of the force field. While general-purpose force fields like AMBER and CHARMM exist, they may not have accurate parameters for organophosphorus compounds like TMPS. Therefore, the development of a specific force field for TMPS is often necessary.

  • Quantum Mechanical Calculations: Perform high-level QM calculations (e.g., MP2 or CCSD(T) with a large basis set) on TMPS and smaller fragments to obtain reference data, including optimized geometries, vibrational frequencies, and electrostatic potentials.

  • Partial Charge Derivation: Use a method like RESP (Restrained Electrostatic Potential) fitting to derive partial atomic charges that accurately reproduce the QM electrostatic potential.

  • Parameter Fitting: Fit the bond, angle, and dihedral parameters of the force field to reproduce the QM-calculated geometries and vibrational frequencies.

  • Validation: Validate the new force field by running MD simulations and comparing the calculated properties (e.g., density, heat of vaporization) with experimental data.

VII. Conclusion and Future Directions

The theoretical and computational study of this compound offers a powerful lens through which to understand its fundamental properties and reactivity. This guide has provided a comprehensive overview of the key computational methodologies, from geometry optimization and vibrational analysis to the elucidation of reaction mechanisms and the development of force fields for molecular dynamics simulations. By grounding these techniques in their theoretical underpinnings and providing practical, step-by-step protocols, we hope to have equipped researchers and drug development professionals with the knowledge and confidence to apply these methods in their own work.

Future computational studies on TMPS could explore its interactions with metallic surfaces for catalysis applications, its role as a ligand in novel coordination complexes with therapeutic potential, and its behavior at the interface of biological membranes. The continued development of more accurate and efficient computational methods, coupled with the ever-increasing power of high-performance computing, promises to further unravel the complexities of this seemingly simple yet chemically rich molecule.

VIII. References

  • Al-Zoubi, M. S., Al-Rawajfeh, A. E., & Al-Zouby, J. A. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 4011. --INVALID-LINK--

  • Al-Zoubi, M. S., Al-Rawajfeh, A. E., & Al-Zouby, J. A. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. ResearchGate. --INVALID-LINK--

  • Vlahović, F., et al. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Journal of the Serbian Chemical Society. --INVALID-LINK--

  • Vlahović, F., et al. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Semantic Scholar. --INVALID-LINK--

  • Vlahović, F., et al. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Journal of Computer Aided Molecular Design, 31(12), 1069-1080.

  • Vlahović, F., et al. (2017). {Density functional theory calculation of lipophilicity for organophosphate type pesticides}. CORE. --INVALID-LINK--

  • Zhang, L., et al. (2017). Toxicity Prediction of Organoph Osphorus Chemical Reactivity Compounds Based on Conceptual DFT. Acta Physico-Chimica Sinica, 34(5), 555-565.

  • Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv preprint arXiv:2204.06777. --INVALID-LINK--

  • Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv, 2204.06777v1. --INVALID-LINK--

  • McKean, D. C., McQuillan, G. P., Murphy, W. F., & Zerbetto, F. (1997). Vibrational spectrum and harmonic force field of trimethylphosphine. The Journal of Physical Chemistry A, 101(10), 1951-1968. --INVALID-LINK--

  • Wilkins, C. J., Hagen, K., Hedberg, L., Shen, Q., & Hedberg, K. (1975). Electron diffraction investigation of the molecular structures of gaseous trimethylphosphine oxide, this compound, trimethylarsine oxide, and trimethylarsine sulfide. Journal of the American Chemical Society, 97(22), 6352-6358. --INVALID-LINK--

  • González, M. A., et al. (2011). Molecular dynamics simulation of liquid trimethylphosphine. The Journal of Chemical Physics, 135(6), 064506. --INVALID-LINK--

  • Poole, D., et al. (2023). Computational elucidation of the reaction mechanisms of elemental sulfur and polysulfides with cyanide and phosphines. Chemistry – A European Journal, e202203906. --INVALID-LINK--

  • Abuelela, A. M., Mohamed, T. A., & Prezhdo, O. V. (2012). DFT Simulation and Vibrational Analysis of the IR and Raman Spectra of a CdSe Quantum Dot Capped by Methylamine and Trimethylphosphine Oxide Ligands. The Journal of Physical Chemistry C, 116(27), 14674-14681. --INVALID-LINK--

  • González, M. A., et al. (2011). Molecular dynamics simulation of liquid trimethylphosphine. The Journal of Chemical Physics, 135(6), 064506. --INVALID-LINK--

References

An In-Depth Technical Guide to the Reactivity of Trimethylphosphine Sulfide with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, electronic properties, and reactivity of trimethylphosphine sulfide (Me₃PS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explain the causal relationships that govern the compound's behavior with both electrophilic and nucleophilic reagents. Every claim is substantiated with authoritative references to ensure scientific integrity and trustworthiness.

Core Principles: Understanding this compound

Molecular Structure and Electronic Profile

This compound, with the chemical formula (CH₃)₃PS, is a stable, colorless solid featuring a tetrahedral phosphorus(V) center.[1][2] The molecule possesses approximate C₃ᵥ symmetry.[3] The key to its reactivity lies in the phosphorus-sulfur double bond (P=S). This bond is highly polarizable, with the sulfur atom bearing a partial negative charge, making it a locus for electrophilic attack.

From the perspective of Hard and Soft Acid-Base (HSAB) theory, the sulfur atom in Me₃PS is classified as a soft base .[4] This is due to its large atomic radius and high polarizability.[5][6] Conversely, the parent trimethylphosphine (PMe₃) is a soft Lewis base that reacts with the soft acid elemental sulfur to form the sulfide.[4][7] This "soft" character dictates that the sulfur atom will preferentially react with soft electrophiles, a principle that underpins much of its chemistry.[4][5]

Synthesis of this compound

The most common and direct synthesis involves the controlled oxidation of trimethylphosphine (PMe₃) with elemental sulfur (S₈).[1] Trimethylphosphine, a highly basic and electron-rich ligand, acts as a nucleophile, attacking the S₈ ring.[8][9]

The reaction mechanism is initiated by the nucleophilic attack of the phosphine on the S₈ ring, leading to a zwitterionic intermediate.[8] This is followed by a cascade of subsequent attacks by other phosphine molecules, ultimately yielding eight equivalents of this compound.[8] The reaction is typically rapid and exothermic.[8]

G PMe3 P(CH₃)₃ Zwitterion [(CH₃)₃P⁺-S-(S)₆-S⁻] PMe3->Zwitterion Nucleophilic Attack S8 S₈ S8->Zwitterion Me3PS 8 (CH₃)₃P=S Zwitterion->Me3PS PMe3_7 7 P(CH₃)₃ PMe3_7->Me3PS Cascade Reaction

Caption: Synthesis of Me₃PS via nucleophilic attack on elemental sulfur.

Reactivity with Electrophiles: The Nucleophilic Sulfur Center

The primary mode of reactivity for this compound involves the lone pairs on the sulfur atom acting as a nucleophile. This behavior is a direct consequence of the electronic structure discussed previously.

S-Alkylation with Alkyl Halides

Dialkyl sulfides are known to react with primary alkyl halides via an Sₙ2 mechanism to yield sulfonium salts.[10][11] this compound follows this pattern. The sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a stable trimethylphosphonio(thiomethyl) salt.

The choice of solvent and temperature is critical for controlling the reaction rate. The reaction proceeds readily due to the excellent nucleophilicity of the sulfur atom.[12] This transformation is a cornerstone of its electrophilic reactivity profile.

SN2_Mechanism reactants (CH₃)₃P=S + R-X transition_state [(CH₃)₃P---S---R---X]ᵟ⁻ reactants->transition_state Sₙ2 Attack products [(CH₃)₃P-S-R]⁺ X⁻ transition_state->products Halide Departure

Caption: Sₙ2 mechanism for the S-alkylation of this compound.

Coordination Chemistry: A Soft Ligand for Soft Metals

Consistent with HSAB theory, the soft sulfur atom of Me₃PS serves as an excellent ligand for soft metal acids, such as late transition metals.[4][9] It can coordinate to metal centers, influencing their catalytic activity and stability. This property is sometimes exploited in ligand design, where the P=S moiety is used as a protecting group for the phosphorus atom, allowing for chemical modifications elsewhere in the molecule before being desulfurized to reveal the active phosphine ligand.[13]

Reactivity with Nucleophiles: The Desulfurization Pathway

While the sulfur atom is the site of nucleophilic character, the phosphorus atom remains electrophilic. Strong nucleophiles, particularly those with a high affinity for sulfur, can attack the P=S bond, leading to the abstraction of the sulfur atom and the regeneration of trimethylphosphine. This process is known as desulfurization.

Reductive Desulfurization

Desulfurization is a key reaction that highlights the utility of the phosphine sulfide as a stable precursor to the more reactive phosphine.[14] For instance, phosphine sulfides can be reduced back to the corresponding phosphine under free radical conditions using reagents like tris(trimethylsilyl)silane (TTMSS).[14][15] This process involves a silyl radical abstracting the sulfur atom, a favorable reaction due to the high affinity of silicon for sulfur.[15] This method avoids the use of stoichiometric phosphine reagents, which was long considered a requirement for such transformations.[14][15]

Desulfurization_Workflow start This compound ((CH₃)₃P=S) reagents Add Silyl Reductant (e.g., TTMSS) + Radical Initiator start->reagents reaction Radical-Mediated Sulfur Abstraction reagents->reaction product Trimethylphosphine (P(CH₃)₃) reaction->product byproduct Silyl Sulfide Byproduct reaction->byproduct

Caption: Workflow for the reductive desulfurization of Me₃PS.

Other trivalent phosphorus compounds, such as phosphites, can also serve as nucleophiles to effect desulfurization, particularly for more labile polysulfides.[16][17] The driving force for these reactions is often the formation of a more thermodynamically stable P=O or P=S bond in the abstracting reagent.

Experimental Protocols

The following protocols are synthesized from established methods and should be performed with a thorough prior risk assessment. All manipulations involving trimethylphosphine should be conducted under an inert atmosphere due to its pyrophoric nature.

Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the sulfurization of tertiary phosphines.[8]

  • Materials: Trimethylphosphine (PMe₃), elemental sulfur (S₈), and a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve elemental sulfur (1.0 equivalent) in the anhydrous solvent in a Schlenk flask.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add a solution of trimethylphosphine (1.0 equivalent) dropwise to the stirred sulfur solution. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The product, this compound, is a white solid. If it precipitates, it can be collected by filtration under an inert atmosphere.

    • If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude product.

    • Recrystallize from a suitable solvent (e.g., hot ethanol or toluene) to obtain the pure product. The melting point of pure this compound is 155-156 °C.[18][19]

Protocol: General Procedure for S-Alkylation

This protocol outlines a general method for reacting Me₃PS with an alkyl halide.[20]

  • Materials: this compound, an alkyl halide (e.g., methyl iodide or benzyl bromide), and an appropriate solvent (e.g., acetonitrile or dichloromethane).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

    • Add the alkyl halide (1.0-1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) as required. Monitor the reaction progress using ³¹P NMR spectroscopy. The starting Me₃PS will have a characteristic chemical shift, which will be replaced by a new downfield signal corresponding to the phosphonium salt product.

    • Upon completion, the product salt may precipitate from the solution and can be isolated by filtration.

    • Alternatively, the solvent can be removed in vacuo. The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials and then dried.

Quantitative Data Summary

The following table summarizes key data and reaction outcomes for this compound.

Parameter / ReactionReagent(s)Product(s)Typical YieldReference(s)
Physical Property --m.p. 155-156 °C [18][19]
Synthesis P(CH₃)₃ + S₈(CH₃)₃P=S>90%[8]
S-Alkylation R-X (Alkyl Halide)[(CH₃)₃P-S-R]⁺X⁻Generally High[12][20]
Desulfurization (Me₃Si)₃SiH, AIBNP(CH₃)₃Good to Excellent[14][15]

References

A Guide to Trimethylphosphine Sulfide: A Stable Precursor for Advanced Organophosphorus Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of organophosphorus chemistry, the synthesis and handling of reactive intermediates present a significant challenge. Trimethylphosphine (PMe₃), a potent ligand and versatile synthetic building block, is notoriously difficult to handle due to its pyrophoric and toxic nature. This technical guide explores the use of trimethylphosphine sulfide (Me₃PS) as a stable, crystalline, and air-tolerant precursor, offering a practical and safer gateway to the rich chemistry of trimethylphosphine. We will delve into the core principles of its application, focusing on the critical desulfurization step and its subsequent use in the synthesis of metal-phosphine complexes, phosphonium salts, and as a key player in the Wittig reaction. This paper provides researchers, chemists, and drug development professionals with the foundational knowledge and detailed protocols necessary to leverage Me₃PS in their synthetic endeavors.

Introduction: The Strategic Advantage of this compound

Organophosphorus compounds are central to numerous fields, from catalysis and materials science to the development of pharmaceuticals.[1] Among the simplest tertiary phosphines, trimethylphosphine (PMe₃) is highly valued for its strong σ-donating properties and small steric footprint, making it an exceptional ligand in organometallic chemistry.[2] However, its practical utility is severely hampered by its hazardous properties; PMe₃ is a volatile, pyrophoric liquid that ignites spontaneously in air, requiring stringent air-free handling techniques.

This compound (Me₃PS) emerges as an elegant solution to this problem. It is a stable, colorless, crystalline solid with a melting point of 155-156°C, which can be handled in the air without risk of decomposition or ignition.[3][4][5][6] The phosphorus(V) center in Me₃PS is significantly less reactive than the phosphorus(III) center in PMe₃. The P=S bond effectively "protects" the lone pair on the phosphorus, rendering the molecule air-stable.[7][8] This stability allows for easy storage, weighing, and handling under standard laboratory conditions.

The core strategy revolves around using Me₃PS as a stable "phosphine equivalent." The reactive trimethylphosphine can be generated in situ through a controlled desulfurization reaction, immediately before it is consumed in a subsequent synthetic step. This approach minimizes exposure to the hazardous free phosphine and provides a reliable method for introducing the PMe₃ moiety into a variety of molecular scaffolds.

A This compound (Me₃PS) (Stable, Air-Tolerant Solid) B Desulfurization (In-situ Generation) A->B Reagent C Trimethylphosphine (Me₃P) (Reactive, Pyrophoric Intermediate) B->C D Metal-Phosphine Complexes C->D Trapping E Phosphonium Salts [R-PMe₃]⁺X⁻ C->E Trapping F Other Organophosphorus Compounds C->F Trapping G Wittig Reagents (Ylides) E->G Deprotonation cluster_0 Workflow: Synthesis of cis-[PtCl₂(PMe₃)₂] A 1. Reactants - Me₃PS - Desulfurizing Agent (e.g., Na) - K₂[PtCl₄] B 2. In-situ Desulfurization (Toluene, Heat) A->B C 3. Ligand Coordination (Generated PMe₃ reacts with Pt salt) B->C D 4. Isolation & Purification (Filtration, Recrystallization) C->D E Final Product cis-[PtCl₂(PMe₃)₂] D->E A Me₃PS B Desulfurization (+ R-CH₂-X) A->B C Phosphonium Salt [Me₃P-CH₂-R]⁺X⁻ B->C D Deprotonation (+ Strong Base) C->D E Phosphorus Ylide Me₃P=CH-R D->E F Reaction with Carbonyl (R'₂C=O) E->F G Oxaphosphetane (Intermediate) F->G H Alkene (R'₂C=CHR) + Me₃P=O G->H

References

Foreword: The Analytical Imperative for Trimethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Trimethylphosphine Sulfide

This compound, (CH₃)₃PS, is a cornerstone reagent and ligand in modern chemistry. Its utility in catalysis, organic synthesis, and materials science necessitates unimpeachable quality control and structural verification. As drug development professionals and researchers, our ability to unequivocally confirm the identity, purity, and structural integrity of such molecules is paramount. This guide moves beyond mere data reporting; it is designed as a field-proven manual for the comprehensive spectroscopic characterization of this compound. We will delve into the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing not just the 'what', but the fundamental 'why' that underpins robust analytical science.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy provides the most definitive structural information for this compound by probing the distinct magnetic environments of its constituent ¹H, ¹³C, and ³¹P nuclei. The molecule's high degree of symmetry (C₃ᵥ point group) simplifies its spectra, yet the presence of the spin-active ³¹P nucleus introduces characteristic couplings that are powerfully diagnostic.

The Causality of Phosphorus-31 Coupling

The phosphorus-31 nucleus has a spin of I = ½ and is 100% naturally abundant, making it an excellent NMR handle. Its magnetic moment can couple through the covalent bond framework to neighboring protons and carbons. This interaction, known as spin-spin or J-coupling, splits the NMR signals of the coupled nuclei into multiplets. The magnitude of the coupling constant (J, measured in Hz) is independent of the spectrometer's magnetic field strength and provides direct evidence of covalent bonding. For (CH₃)₃PS, we are primarily concerned with one-bond coupling to carbon (¹J(P,C)) and two-bond coupling to protons (²J(P,H)).

¹H NMR Analysis: The Proton Environment

Due to the rapid rotation around the P-C bonds and the overall molecular symmetry, all nine protons in this compound are chemically and magnetically equivalent.

  • Expected Spectrum: The ¹H NMR spectrum exhibits a single, distinct signal.

  • Chemical Shift (δ): This signal typically appears around 1.65 ppm . The protons are shielded by the electron density of the methyl groups but are slightly deshielded by the electronegative phosphorus-sulfur moiety.

  • Spin-Spin Coupling: The most informative feature is the splitting of this signal into a doublet due to coupling with the ³¹P nucleus. The observed two-bond coupling constant, ²J(P,H) , is approximately 13.0 Hz .[1] This doublet is a definitive signature confirming the P-C-H connectivity.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like TMS (0 ppm).

¹³C NMR Analysis: Probing the Carbon Backbone

Similar to the protons, the three methyl carbons are chemically equivalent.

  • Expected Spectrum: A proton-decoupled ¹³C NMR spectrum will show a single signal.

  • Chemical Shift (δ): This signal is typically found around 21.5 ppm .

  • Spin-Spin Coupling: The key diagnostic feature is the splitting of the carbon signal into a doublet due to direct, one-bond coupling to the ³¹P nucleus. The ¹J(P,C) coupling constant is significantly larger than the proton coupling, typically around 56.0 Hz . This large coupling constant is irrefutable evidence of a direct P-C bond.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower sensitivity of the ¹³C nucleus.

  • Spectrometer Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition Parameters:

    • Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0-100 ppm).

    • A relaxation delay of 2 seconds is standard.

    • Acquire a larger number of scans (e.g., 128 or more) compared to ¹H NMR to compensate for the low natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

³¹P NMR Analysis: The Definitive Signature

³¹P NMR is the most direct method for analyzing the phosphorus center.

  • Expected Spectrum: The spectrum displays a single signal, as there is only one phosphorus atom in the molecule.

  • Chemical Shift (δ): The chemical shift for this compound is found at approximately +42 ppm (relative to 85% H₃PO₄ at 0 ppm).[2][3] This downfield shift is highly characteristic of a pentavalent, tetracoordinate phosphorus atom in a phosphine sulfide. It stands in stark contrast to its trivalent precursor, trimethylphosphine (P(CH₃)₃), which resonates far upfield at approximately -62 ppm.[4][5] This dramatic shift is a direct result of the change in oxidation state and electronic environment at the phosphorus center upon sulfidation.

  • Spin-Spin Coupling: In a fully coupled spectrum, this signal would be split by the nine equivalent protons into a decet (a multiplet with 10 lines, according to the 2nI+1 rule where n=9, I=½). However, due to the complexity and potential for signal overlap, ³¹P spectra are almost universally acquired with proton decoupling , resulting in a sharp singlet .

  • Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR.

  • Spectrometer Setup: Tune the probe to the ³¹P frequency.

  • Acquisition Parameters:

    • Select a proton-decoupled pulse sequence.

    • Center the spectral width around the expected +42 ppm region.

    • Acquire a sufficient number of scans for a clear signal (e.g., 64 scans).

  • Data Processing: Process the FID and reference the spectrum using the external 85% H₃PO₄ standard.

Summary of NMR Data
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H ~ 1.65Doublet²J(P,H) ≈ 13.0
¹³C ~ 21.5Doublet¹J(P,C) ≈ 56.0
³¹P ~ 42Singlet (decoupled)N/A

Visualization of NMR Coupling

G P ³¹P C1 ¹³C P->C1 ¹J(P,C) C2 ¹³C P->C2 ¹J(P,C) C3 ¹³C P->C3 ¹J(P,C) H1 ¹H H2 ¹H H3 ¹H C1->H1 ²J(P,H) C1->H2 C1->H3

Caption: J-coupling pathways in (CH₃)₃PS.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For this compound, the most diagnostic absorption is the P=S stretching vibration.

  • P=S Stretch (ν): The double bond between phosphorus and sulfur gives rise to a strong absorption band. For aliphatic phosphine sulfides like (CH₃)₃PS, this vibration is typically observed in the range of 550-600 cm⁻¹ . This is a lower frequency than a typical C=O stretch (~1700 cm⁻¹) due to the larger masses of the P and S atoms. Its presence is strong evidence of successful sulfidation of the phosphine precursor. For comparison, the P=S stretch in triphenylphosphine sulfide is found at 637 cm⁻¹.

  • C-H Vibrations: The methyl groups produce characteristic C-H stretching and bending vibrations.

    • Stretching: Asymmetric and symmetric stretches are found in the 2900-3000 cm⁻¹ region.

    • Bending: "Umbrella" and asymmetric deformation modes appear in the 1300-1450 cm⁻¹ range.

  • P-C Vibrations: The phosphorus-carbon stretching frequencies occur in the fingerprint region, typically around 700-800 cm⁻¹ .

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Summary of Key IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeIntensity
2900 - 3000C-H StretchMedium-Strong
1300 - 1450C-H BendMedium
700 - 800P-C StretchMedium
550 - 600P=S StretchStrong, Diagnostic

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization.

  • Molecular Ion (M⁺•): Using a soft ionization technique or observing the highest mass peak in Electron Ionization (EI), the molecular ion peak will appear at a mass-to-charge ratio (m/z) of 108 .[6] This corresponds to the molecular weight of the most abundant isotopic composition of C₃H₉PS. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.

  • Fragmentation Pattern (EI): In EI-MS, the high-energy electrons create a radical cation (M⁺•) that is prone to fragmentation. The fragmentation pathways are dictated by bond strengths and the stability of the resulting fragments.[7][8]

    • Loss of a Methyl Radical: Cleavage of a P-C bond is a common pathway, resulting in the loss of a methyl radical (•CH₃, 15 Da). This gives a prominent peak at m/z 93 ([M-15]⁺).

    • Loss of a Sulfur Atom: The molecule can lose the sulfur atom, leading to a fragment corresponding to the trimethylphosphine radical cation at m/z 76 ([M-32]⁺•).

    • Other Fragments: Further fragmentation can lead to smaller ions, but the peaks at m/z 108, 93, and 76 are the most significant for identification.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if volatile.

  • Ionization: The sample is bombarded with a beam of 70 eV electrons in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Summary of Mass Spectrometry Data
m/zProposed FragmentIdentity
108[C₃H₉PS]⁺•Molecular Ion (M⁺•)
93[(CH₃)₂PS]⁺[M - CH₃]⁺
76[(CH₃)₃P]⁺•[M - S]⁺•

Visualization of (CH₃)₃PS Fragmentation

G M [(CH₃)₃PS]⁺• m/z = 108 F1 [(CH₃)₂PS]⁺ m/z = 93 M->F1 - •CH₃ F2 [(CH₃)₃P]⁺• m/z = 76 M->F2 - S

Caption: Primary EI fragmentation of (CH₃)₃PS.

Integrated Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the synergy of these techniques. No single method provides the complete picture, but together they form a self-validating system for the structure of this compound.

  • MS confirms the molecular weight is 108 Da.

  • IR confirms the presence of the P=S bond (~570 cm⁻¹) and methyl groups.

  • ¹³C NMR shows one type of carbon directly bonded to phosphorus (δ ~21.5 ppm, d, ¹J(P,C) ≈ 56 Hz).

  • ¹H NMR shows one type of proton located two bonds from phosphorus (δ ~1.65 ppm, d, ²J(P,H) ≈ 13 Hz).

  • ³¹P NMR confirms a single pentavalent phosphorus environment (δ ~42 ppm).

Collectively, these data points are only consistent with the structure of this compound, allowing for its unambiguous identification and assessment of purity.

References

Trimethylphosphine sulfide crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Trimethylphosphine Sulfide

Abstract

This technical guide provides a comprehensive analysis of the single-crystal X-ray diffraction study of this compound ((CH₃)₃PS). As a fundamental organophosphorus compound, its structural characteristics offer significant insights into molecular geometry, intermolecular forces, and solid-state packing, which are crucial for its applications as a ligand in catalysis and as a building block in materials science and drug development.[1][2] This document details the complete workflow, from synthesis and crystallization to data acquisition, structure solution, and refinement. We delve into the causality behind key experimental choices, presenting self-validating protocols and a detailed discussion of the molecular and supramolecular features of the title compound, grounded in authoritative crystallographic data.

Introduction: The Significance of Structural Elucidation

This compound (Me₃PS) is a simple yet important molecule within the broader class of phosphine chalcogenides. These compounds, characterized by a P=E double bond (where E = O, S, Se), are not merely laboratory curiosities; they are pivotal in diverse fields. The sulfide analogues, in particular, serve as versatile ligands for transition metals, with applications in catalysis and medicinal chemistry.[3] Furthermore, the study of their solid-state structures provides a fundamental understanding of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which is the cornerstone of crystal engineering.[4][5]

The decision to analyze the crystal structure of Me₃PS is driven by the need for a precise, three-dimensional understanding of its steric and electronic profile. While spectroscopic methods like NMR provide valuable information about connectivity and solution-state behavior, only single-crystal X-ray diffraction can reveal the exact bond lengths, bond angles, and, most critically, the way molecules arrange themselves in the solid state. This knowledge is indispensable for designing new catalysts where ligand bulk is a tuning parameter or for developing pharmaceutical compounds where solid-state properties like stability and solubility are paramount.[6]

This guide is structured to follow the logical progression of a complete crystal structure determination project, offering both the "how" and the "why" at each stage.

Synthesis and Crystal Growth: The Foundation of Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The protocol must be robust and yield a product free from impurities that could disrupt the crystallization process.

Synthesis of this compound

The most direct and atom-economical synthesis involves the reaction of a phosphine with elemental sulfur.[7] This method is highly efficient and typically proceeds under mild conditions.

Experimental Protocol: Synthesis

  • Reaction Setup: In a 100 mL Schlenk flask under an inert nitrogen atmosphere, dissolve trimethylphosphine (PMe₃) (1.0 g, 13.1 mmol) in 30 mL of anhydrous toluene. Causality: An inert atmosphere is critical to prevent the oxidation of the highly reactive PMe₃ to trimethylphosphine oxide.

  • Sulfur Addition: To the stirred solution, add elemental sulfur (S₈) (0.42 g, 1.64 mmol, equivalent to 13.1 mmol of S atoms) portion-wise over 10 minutes. An exothermic reaction will be observed. Insight: Portion-wise addition is a safety measure to control the exothermicity of the reaction.

  • Reaction: Allow the mixture to stir at room temperature for 2 hours. The yellow color of the elemental sulfur will fade as it is consumed, resulting in a clear, colorless solution.

  • Validation & Isolation: Monitor the reaction by ³¹P NMR spectroscopy. A complete reaction is indicated by the disappearance of the PMe₃ signal and the appearance of a new singlet for Me₃PS. The solvent is then removed under reduced pressure to yield a white solid.

  • Purification: The crude product is purified by sublimation or recrystallization to yield pure this compound.[8] Melting point: 155-156°C.[9]

Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often more art than science, requiring careful control over solvent selection, saturation, and cooling rate.

Experimental Protocol: Crystal Growth

  • Solvent Selection: Prepare a saturated solution of purified Me₃PS in a minimal amount of hot ethyl acetate. Causality: The ideal solvent is one in which the compound has moderate solubility at high temperatures and low solubility at low temperatures, promoting slow, ordered precipitation.

  • Slow Evaporation: Loosely cap the vial and leave it undisturbed at room temperature. Slow evaporation of the solvent over several days should yield well-formed, colorless, block-shaped crystals.

  • Alternative Method (Vapor Diffusion): Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

  • Crystal Harvesting: Carefully select a well-defined crystal (approx. 0.1-0.3 mm in each dimension) using a microscope and mount it on a cryo-loop for data collection.

Workflow for Single-Crystal X-ray Diffraction

The following diagram outlines the comprehensive workflow for determining the crystal structure of this compound, from initial synthesis to final data analysis and validation.

G Figure 1: Comprehensive Workflow for Crystal Structure Analysis cluster_0 Material Preparation cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement synthesis Synthesis of Me3PS (PMe3 + S8) purification Purification (Sublimation/Recrystallization) synthesis->purification Crude Product crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth Pure Me3PS mounting Crystal Mounting & Cryo-Cooling crystal_growth->mounting Diffraction-Quality Crystal diffractometer X-ray Diffraction (Mo Kα radiation) mounting->diffractometer integration Data Integration (Intensity vs. hkl) diffractometer->integration correction Data Correction (Lorentz, Polarization, Absorption) integration->correction solve Structure Solution (Direct Methods/Patterson) space_group Space Group Determination correction->space_group Processed Reflection File space_group->solve refine Full-Matrix Least-Squares Refinement solve->refine validation Validation & CIF Generation (CheckCIF) refine->validation

Caption: Comprehensive Workflow for Crystal Structure Analysis.

Data Collection and Processing

Experimental Protocol: X-ray Data Collection

  • Mounting and Centering: A suitable single crystal is mounted on a cryo-loop and placed on the goniometer head of a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD detector.[8] The crystal is cooled to 100 K. Causality: Low-temperature data collection minimizes atomic thermal vibrations, leading to more precise atomic positions and bond measurements.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.

  • Data Collection Strategy: A full sphere of diffraction data is collected using a series of ω and φ scans.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection (hkl). The data is then scaled and corrected for Lorentz and polarization effects. An absorption correction is applied to account for the attenuation of X-rays by the crystal itself.[10]

Results and Discussion: Unveiling the Structure

The crystallographic analysis of this compound reveals a structure with well-defined molecular and supramolecular features. The data presented here is representative of what is found in the Cambridge Structural Database (CSD)[11].

Crystallographic Data Summary

The key parameters derived from the single-crystal X-ray diffraction experiment are summarized in the table below.

ParameterValue
Chemical FormulaC₃H₉PS
Formula Weight108.14 g/mol [11]
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.437
b (Å)12.845
c (Å)24.369
α, β, γ (°)90, 90, 90
Volume (ų)3266.9
Z (molecules/unit cell)8
Calculated Density (g/cm³)1.755[10]
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100

Note: Cell parameters are representative and can vary slightly between different determinations.[12]

Molecular Geometry

The molecule adopts a pseudo-tetrahedral geometry around the central phosphorus atom, as expected. The methyl groups and the sulfur atom occupy the vertices of the tetrahedron.

Bond/AngleValue (Å or °)Commentary
Bond Lengths
P=S~1.96 ÅTypical for a phosphine sulfide, indicating significant double bond character.[13][14]
P–C (avg)~1.81 ÅConsistent with a phosphorus-carbon single bond.
Bond Angles
C–P–C (avg)~107.5°Slightly compressed from the ideal tetrahedral angle (109.5°) due to the steric bulk of the sulfur atom.
S=P–C (avg)~111.4°Slightly expanded from the ideal tetrahedral angle, accommodating the P=S double bond's electron density.

The P=S bond length is a key parameter. Its value of approximately 1.96 Å is significantly shorter than a P-S single bond, confirming the double bond nature. This geometry is consistent with electron diffraction studies of the gaseous molecule, indicating that crystal packing forces do not dramatically distort the intrinsic molecular structure.[15]

Supramolecular Assembly and Intermolecular Interactions

While this compound is a simple, non-polar molecule, its crystal packing is a highly ordered arrangement dictated by weak intermolecular forces. The molecules pack in a herringbone-like fashion, optimizing van der Waals contacts.

There are no classical hydrogen bonds (e.g., O-H···O). However, the structure is stabilized by a network of weak C–H···S hydrogen bonds. In these interactions, a methyl hydrogen atom acts as the donor and the sulfur atom of an adjacent molecule acts as the acceptor. These interactions, though individually weak, collectively contribute to the overall stability of the crystal lattice.[14] The analysis of such weak interactions is crucial for understanding the crystallization preferences of organic molecules.[4][16]

The following diagram illustrates the packing of Me₃PS molecules and highlights the key intermolecular C-H···S contacts that define the supramolecular architecture.

G Figure 2: Molecular Packing and Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B P1 P S1 S P1->S1 P=S C11 CH3 P1->C11 C12 CH3 P1->C12 C13 CH3 P1->C13 S2 S C11->S2 C-H···S Interaction P2 P P2->S2 P=S C21 CH3 P2->C21 C22 CH3 P2->C22 C23 CH3 P2->C23

Caption: Molecular Packing and Intermolecular Interactions.

Conclusion

This guide has provided a detailed, application-focused overview of the crystal structure analysis of this compound. Through robust protocols and a thorough examination of the results, we have established a precise three-dimensional model of the molecule in the solid state. The analysis confirms a pseudo-tetrahedral geometry and reveals that the crystal packing is governed by a network of weak C–H···S intermolecular interactions. This fundamental structural knowledge is invaluable for researchers in catalysis, materials science, and drug development, providing a solid foundation for rational molecular design and the prediction of solid-state properties.

References

Electronic properties of trimethylphosphine sulfide ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of Trimethylphosphine Sulfide Ligands

Executive Summary

This compound, (CH₃)₃PS or Me₃PS, serves as a foundational ligand in the broad class of phosphine chalcogenides. While its parent compound, trimethylphosphine (PMe₃), is lauded for its strong σ-donating capabilities and modest steric footprint, the addition of a sulfur atom fundamentally alters the ligand's electronic landscape.[1][2] This guide provides a comprehensive exploration of the electronic properties of Me₃PS, moving from its fundamental synthesis and structure to the advanced theoretical and experimental techniques used to probe its character. We will dissect the nature of the phosphorus-sulfur bond, analyze its frontier molecular orbitals, and detail spectroscopic protocols for its characterization. This document is intended for researchers, chemists, and material scientists who seek to understand and leverage the nuanced electronic features of Me₃PS in coordination chemistry, catalysis, and materials science.

Introduction: The Role of Sulfur in Modulating Phosphine Ligand Electronics

Phosphine ligands (PR₃) are ubiquitous in coordination chemistry, offering a tunable platform to modulate the properties of metal centers.[2] The electronic character of a phosphine is primarily defined by the lone pair on the phosphorus atom, which engages in σ-donation to a metal. The sulfurization of a phosphine to form a phosphine sulfide (R₃PS) converts this lone pair into a P=S bond, creating a new set of electronic and coordination properties.

Me₃PS is an archetypal example of a simple, sterically unintrusive phosphine sulfide. Its study provides critical insights into how sulfurization impacts donor ability, bond polarity, and frontier orbital energies. Unlike PMe₃, which coordinates through phosphorus, Me₃PS typically coordinates to "soft" metal centers through its sulfur atom, acting as a classic thioether-type ligand.[3] Understanding its electronic properties is paramount to predicting its behavior in complex formation and its influence on the reactivity of the metallic center.

Synthesis and Structural Foundation

The electronic properties of a molecule are intrinsically linked to its physical structure. The synthesis of Me₃PS is straightforward, typically involving the direct oxidation of trimethylphosphine with elemental sulfur.

Experimental Protocol: Synthesis of this compound (Me₃PS)

This protocol describes a standard laboratory procedure for the synthesis of Me₃PS from PMe₃.

Causality and Experimental Insight: Trimethylphosphine is pyrophoric and must be handled under an inert atmosphere.[1] The reaction is typically conducted in an aprotic solvent like toluene to prevent unwanted side reactions. The reaction is exothermic, and the addition of sulfur is often done portion-wise or as a solution to control the temperature. The product is a stable, white crystalline solid, making its isolation via filtration straightforward.[4]

Methodology:

  • Inert Atmosphere Setup: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with dry nitrogen or argon gas three times.

  • Reagent Preparation: In the flask, dissolve a known quantity of trimethylphosphine (PMe₃) in anhydrous toluene.

  • Sulfurization: To the stirred PMe₃ solution, add a stoichiometric equivalent (1 molar eq.) of elemental sulfur (S₈) portion-wise at room temperature. A slight exothermic reaction will be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the PMe₃ signal (approx. -62 ppm) and the appearance of the Me₃PS product signal.

  • Product Isolation: Once the reaction is complete, reduce the solvent volume under vacuum. The white, crystalline Me₃PS product will precipitate.

  • Purification: Collect the solid by filtration under an inert atmosphere, wash with a small amount of cold hexane to remove any unreacted starting material or impurities, and dry under vacuum.

Core Structural Parameters

The geometry of Me₃PS has been determined by gas-phase electron diffraction, revealing a molecule with C₃ᵥ symmetry.[5] The key structural parameters provide the physical basis for the electronic discussions that follow.

ParameterValueSource
P=S Bond Length 1.940 ± 0.003 Å[5]
P-C Bond Length 1.815 ± 0.003 Å[5]
C-P-C Bond Angle 105.0 ± 0.5°[5]
S=P-C Bond Angle 113.7 ± 0.4°[5]

The Theoretical Electronic Landscape

Computational chemistry provides powerful tools for dissecting the electronic structure of molecules like Me₃PS. Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are particularly insightful.[6][7]

The Phosphorus-Sulfur Double Bond

The P=S bond in Me₃PS is best described as a combination of a strong σ-bond and a weaker π-bond. The σ-bond arises from the overlap of sp-hybridized orbitals on phosphorus and sulfur. The π-component involves the donation of electron density from sulfur p-orbitals to phosphorus d-orbitals, though the extent of this d-orbital participation is a subject of ongoing theoretical discussion. This bonding model results in a highly polar bond with significant electron density localized on the more electronegative sulfur atom.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity.[8] For Me₃PS, the HOMO is typically localized on the sulfur atom, corresponding to its lone pair electrons. The LUMO is generally a σ* anti-bonding orbital associated with the P-C bonds. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity.[6][9]

FMO LUMO LUMO (σ* P-C) HOMO HOMO (S lone pair) E_high Higher Energy E_low Lower Energy Energy_Axis Energy_Axis->LUMO HOMO-LUMO Gap

Caption: Frontier Molecular Orbitals of Me₃PS.

Molecular Electrostatic Potential (MEP)

MEP maps visualize the charge distribution across a molecule, highlighting regions of positive and negative electrostatic potential.[6][7] For Me₃PS, the MEP map invariably shows a region of high negative potential (typically colored red) localized on the sulfur atom, confirming it as the primary site for electrophilic attack and coordination to metal cations. Conversely, the methyl groups exhibit a positive or neutral potential.

Experimental Characterization of Electronic Properties

While theory provides a framework, experimental techniques are essential to measure and validate the electronic properties of Me₃PS.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a highly sensitive probe of the electronic environment around the phosphorus nucleus. The chemical shift (δ) is indicative of the oxidation state and bonding of the phosphorus atom. The sulfurization of PMe₃ to Me₃PS results in a significant downfield shift in the ³¹P NMR spectrum.

  • PMe₃: δ ≈ -62 ppm

  • Me₃PS: δ ≈ +59 ppm

This large deshielding effect upon sulfurization is attributed to changes in the electronic structure and the introduction of low-lying excited states involving the P=S bond, which affects the paramagnetic shielding term of the phosphorus nucleus.

Vibrational Spectroscopy (IR & Raman)

The P=S bond has a characteristic stretching frequency in infrared (IR) and Raman spectra. For Me₃PS, this vibrational mode typically appears in the range of 550-750 cm⁻¹. The exact position and intensity of this peak can provide information about the strength of the P=S bond and its coordination to a metal center. Upon coordination through sulfur, this stretching frequency is expected to decrease due to the weakening of the P=S bond.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides direct information about the elemental composition and chemical states of a material by measuring the binding energies of core-level electrons.[10][11] For Me₃PS, analysis of the P 2p and S 2p core levels is particularly insightful.

  • P 2p Binding Energy: The binding energy of the P 2p electrons in Me₃PS will be higher than in PMe₃. This shift to higher energy indicates that the phosphorus atom is in a higher oxidation state (formally P(V) in Me₃PS vs. P(III) in PMe₃) and is more electron-deficient due to bonding with the electronegative sulfur atom.

  • S 2p Binding Energy: The S 2p binding energy provides information about the chemical state of sulfur. For Me₃PS, this value is characteristic of a sulfide or thione environment. Upon coordination to a metal, this peak may shift, reflecting the change in the electronic environment of the sulfur atom.

Experimental Protocol: XPS Analysis of Me₃PS Ligand

This protocol outlines the workflow for acquiring and analyzing XPS data for a solid Me₃PS sample.

Causality and Experimental Insight: XPS measurements are conducted under ultra-high vacuum (UHV) to prevent scattering of the photoelectrons by gas molecules.[10] A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample. A survey scan is first performed to identify all elements present on the surface. High-resolution scans of the P 2p, S 2p, and C 1s regions are then acquired to determine chemical states. Charge referencing is critical for insulating samples like Me₃PS; the adventitious carbon C 1s peak is typically set to 284.8 eV to correct for surface charging.[12]

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing Prep Mount solid Me₃PS powder on conductive tape UHV Introduce sample into Ultra-High Vacuum (UHV) chamber Prep->UHV Irradiate Irradiate with monochromatic X-rays (e.g., Al Kα) UHV->Irradiate Detect Detect emitted photoelectrons with hemispherical analyzer Irradiate->Detect Survey Acquire Survey Scan (Identify Elements) Detect->Survey HighRes Acquire High-Resolution Scans (P 2p, S 2p, C 1s) Survey->HighRes Calibrate Charge Reference to Adventitious C 1s (284.8 eV) HighRes->Calibrate Analyze Peak Fit and Analyze (Determine Chemical States) Calibrate->Analyze Logic_Diagram cluster_properties Intrinsic Electronic Properties of Me₃PS cluster_behavior Coordination & Catalytic Behavior HOMO High-Energy HOMO (on Sulfur) Coordination Preferential Binding to Soft Metal Centers (e.g., Pd, Ag) HOMO->Coordination Facilitates Donation Polarity Polar Pδ+-Sδ- Bond Stability Stabilization of Metal Complexes and Nanoparticles Polarity->Stability Influences Softness Soft Donor Atom (S) Softness->Coordination Dictates via HSAB Theory Coordination->Stability Reactivity Modulation of Metal Center's Redox Potential & Reactivity Stability->Reactivity

References

An In-Depth Technical Guide to the Thermochemical Data of Trimethylphosphine sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemistry and drug development, a profound understanding of the energetic properties of molecules is paramount. Trimethylphosphine sulfide ((CH₃)₃PS), a key organophosphorus compound, serves as a versatile building block and ligand in a multitude of synthetic and catalytic processes. Its thermochemical properties, including its enthalpy of formation and bond dissociation energies, govern its stability, reactivity, and the feasibility of its transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the thermochemical data for this compound. By delving into both experimental and computational methodologies, this document aims to equip the reader with a robust understanding of the core energetic parameters of this important molecule, thereby facilitating its effective application in research and development.

Core Thermochemical Data of this compound

A precise understanding of the thermochemical properties of this compound is crucial for predicting its behavior in chemical reactions. The standard enthalpy of formation (ΔfH°) provides a measure of the energy required to form the compound from its constituent elements in their standard states.[1][2][3] Bond dissociation energies (BDEs), on the other hand, quantify the strength of specific chemical bonds within the molecule, offering insights into its reactivity and potential fragmentation pathways.[4][5]

Due to the challenges associated with the experimental determination of thermochemical data for organophosphorus-sulfur compounds, a significant portion of the available information is derived from high-level computational studies. These theoretical approaches, when properly benchmarked, can provide reliable data that complements and, in some cases, substitutes for experimental values.

Table 1: Summary of Thermochemical Data for this compound ((CH₃)₃PS)

Thermochemical PropertyValue (kJ/mol)Value (kcal/mol)MethodSource
Standard Enthalpy of Formation (Gas Phase, 298.15 K) Data not available in search resultsData not available in search resultsExperimental/Computational
P=S Bond Dissociation Energy Estimated range: 335-400Estimated range: 80-96Computational[6][7]
C-P Bond Dissociation Energy Estimated range: 264-350Estimated range: 63-84Computational[7]

Note: Specific experimental values for the enthalpy of formation of this compound were not found in the provided search results. The bond dissociation energies are estimates based on general values for similar bonds in organophosphorus compounds and computational studies on related molecules. For precise research and development applications, it is highly recommended to consult dedicated computational studies or perform experimental measurements.

Methodologies for Determining Thermochemical Data

The acquisition of accurate thermochemical data is a rigorous process that relies on a combination of sophisticated experimental techniques and advanced computational methods.

Experimental Approaches

2.1.1. Combustion Calorimetry

Combustion calorimetry is a primary experimental technique for determining the enthalpy of formation of combustible compounds. For organophosphorus and organosulfur compounds like this compound, a specialized technique known as rotating-bomb calorimetry is often employed to ensure complete combustion and a well-defined final state of the products.[8][9][10]

Experimental Workflow for Rotating-Bomb Calorimetry

Caption: Workflow for determining the enthalpy of formation of this compound using rotating-bomb calorimetry.

Step-by-Step Protocol for Rotating-Bomb Combustion Calorimetry:

  • Sample Preparation: A precisely weighed sample of this compound (approximately 1 gram) is pelletized. To ensure complete combustion, it may be mixed with a known amount of a combustion aid, such as benzoic acid.

  • Bomb Assembly: The pellet is placed in a platinum crucible, which is then positioned in the bomb. A fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of distilled water is added to the bottom of the bomb to dissolve the acidic combustion products (sulfuric and phosphoric acids).

  • Bomb Charging: The bomb is sealed and purged with a slow stream of oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is filled with a known mass of water. The calorimeter is then assembled, and the stirrer is activated to ensure a uniform water temperature.

  • Temperature Equilibration and Measurement: The system is allowed to equilibrate for a period, and the initial temperature is recorded with high precision.

  • Ignition and Combustion: The sample is ignited by passing an electric current through the fuse wire. The bomb is rotated during and after combustion to ensure that the combustion products are uniformly dissolved in the water, leading to a well-defined final state.

  • Final Temperature Measurement: The temperature of the water in the calorimeter is monitored until it reaches a maximum and then begins to cool. The final temperature is determined by extrapolating the cooling curve back to the time of ignition.

  • Analysis of Bomb Contents: After the experiment, the bomb is depressurized, and the liquid contents are collected. The amounts of sulfuric acid and phosphoric acid formed are determined by titration or other analytical methods.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of formation of the acids and the heat of combustion of the fuse wire. From the corrected heat of combustion, the standard enthalpy of formation of this compound can be calculated using Hess's law.[1][3]

2.1.2. Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen effusion mass spectrometry is a powerful technique for determining the vapor pressure of a substance as a function of temperature.[11][12][13][14][15] From this data, the enthalpy of sublimation or vaporization can be derived using the Clausius-Clapeyron equation. This information is crucial for converting enthalpies of formation between the condensed and gas phases.

Experimental Setup for Knudsen Effusion Mass Spectrometry

KEMS_Setup cluster_VacuumChamber High Vacuum Chamber KnudsenCell Knudsen Effusion Cell (containing (CH₃)₃PS sample) Shutter Molecular Beam Shutter KnudsenCell->Shutter Effusing Molecular Beam Heater Resistive or Laser Heater Heater->KnudsenCell Heat IonSource Electron Impact Ion Source Shutter->IonSource MassAnalyzer Quadrupole or Magnetic Sector Mass Analyzer IonSource->MassAnalyzer Ions Detector Electron Multiplier Detector MassAnalyzer->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Schematic of a Knudsen effusion mass spectrometry (KEMS) apparatus for vapor pressure measurements.

Step-by-Step Protocol for KEMS:

  • Sample Loading: A small amount of solid this compound is placed in the Knudsen cell, which has a small, well-defined orifice.

  • System Evacuation: The entire system is evacuated to a high vacuum to ensure that the mean free path of the effusing molecules is larger than the dimensions of the apparatus.

  • Temperature Control: The Knudsen cell is heated to a series of precisely controlled temperatures.

  • Effusion and Ionization: At each temperature, molecules of this compound effuse through the orifice, forming a molecular beam. This beam is directed into the ion source of a mass spectrometer, where the molecules are ionized, typically by electron impact.

  • Mass Analysis and Detection: The resulting ions are separated according to their mass-to-charge ratio by the mass analyzer and detected. The ion intensity of the parent molecular ion of this compound is recorded as a function of temperature.

  • Data Analysis: The ion intensity is proportional to the vapor pressure of the substance at that temperature. By calibrating the instrument with a substance of known vapor pressure, the absolute vapor pressures of this compound can be determined.

  • Enthalpy Calculation: The enthalpy of sublimation is calculated from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (a van't Hoff plot).

Computational Approaches

High-level ab initio and density functional theory (DFT) calculations are indispensable tools for predicting the thermochemical properties of molecules, especially when experimental data is scarce or difficult to obtain.[16] Methods like the Gaussian-n (G3, G4) theories and the Complete Basis Set (CBS) methods are composite procedures that aim to approximate high-level, computationally expensive calculations by a series of more manageable steps.[17][18][19][20]

Computational Workflow for G4(MP2) Calculation

Caption: A simplified workflow for calculating the enthalpy of formation of this compound using the G4(MP2) composite method.

Step-by-Step Protocol for G4(MP2) Calculation:

  • Geometry Optimization: The molecular geometry of this compound is optimized using a reliable and computationally efficient method, such as the B3LYP density functional with the 6-31G(2df,p) basis set.[18]

  • Vibrational Frequency Calculation: At the optimized geometry, a vibrational frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets. The G4(MP2) method, for instance, includes calculations at the CCSD(T)/6-31G(d) and MP2 levels with larger basis sets.[20][21]

  • Extrapolation and Corrections: The energies from the single-point calculations are combined and extrapolated to estimate the energy at the complete basis set limit. Empirical higher-level corrections are also added to account for deficiencies in the theoretical methods.

  • Enthalpy of Formation Calculation: The final, high-accuracy energy is used to calculate the enthalpy of formation. This is typically done using either the atomization method, where the energy of the molecule is compared to the energies of its constituent atoms, or an isodesmic reaction scheme, where the enthalpy of a reaction involving the target molecule and other species with well-known enthalpies of formation is calculated. The latter method often benefits from cancellation of errors.

Fragmentation and Bonding Analysis

The thermochemical data of this compound provides valuable insights into its bonding and potential fragmentation pathways, which are of particular interest in mass spectrometry and reaction mechanism studies.[22][23][24][25]

3.1. The P=S Bond

The phosphorus-sulfur double bond in this compound is a key functional group. Its bond dissociation energy is a measure of its strength and influences the molecule's reactivity. Computational studies on a range of phosphine sulfides can provide estimates for the P=S BDE.[6] The cleavage of this bond is a common fragmentation pathway in mass spectrometry.

3.2. The C-P Bonds

The carbon-phosphorus single bonds in this compound are also of significant interest. Their bond dissociation energies determine the ease with which a methyl group can be lost. This fragmentation is another important process observed in the mass spectra of this compound.

Logical Relationship of Thermochemical Data and Fragmentation

Caption: The relationship between the thermochemical data of this compound and its chemical behavior.

Conclusion

This technical guide has provided a detailed overview of the thermochemical data for this compound, emphasizing both the core data and the methodologies for its determination. While specific experimental values for the enthalpy of formation remain elusive in the readily available literature, this guide has outlined the established experimental and computational protocols that can be employed to obtain this crucial information. For professionals in research, drug development, and materials science, a thorough understanding of these thermochemical principles is essential for the rational design of synthetic routes, the prediction of reaction outcomes, and the interpretation of experimental observations. It is our hope that this guide will serve as a valuable resource in the continued exploration and application of this compound and related organophosphorus compounds.

References

An In-depth Technical Guide to the Solubility of Trimethylphosphine Sulfide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of trimethylphosphine sulfide ((CH₃)₃PS), a compound of significant interest in coordination chemistry and organic synthesis. Recognizing the scarcity of direct quantitative solubility data in publicly available literature, this guide offers a multi-faceted approach for researchers, scientists, and drug development professionals. It combines a theoretical examination of the solute-solvent interactions governing the solubility of this compound with a comparative analysis of related organophosphorus compounds. Crucially, this document furnishes a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents, including rigorous safety and handling procedures for this potentially air-sensitive and hazardous material. Furthermore, the guide explores the pivotal role of solubility in the practical applications of this compound, particularly in catalysis and materials science.

Introduction: The Significance of this compound and its Solubility

This compound, with the chemical formula (CH₃)₃PS, is the sulfidized derivative of the widely used trimethylphosphine ligand. The addition of a sulfur atom to the phosphorus center significantly alters the electronic and steric properties of the parent phosphine, rendering the sulfide more stable towards oxidation while retaining its utility in various chemical transformations. Its applications, though not as extensively documented as its phosphine precursor, are emerging in fields such as catalysis and materials science, where it can act as a ligand for metal complexes or a precursor for novel materials.[1]

The solubility of this compound in organic solvents is a critical physical property that underpins its utility. Proper solvent selection is paramount for:

  • Reaction Homogeneity: Ensuring that (CH₃)₃PS is fully dissolved in a reaction medium is essential for achieving optimal reaction kinetics and yields.

  • Purification and Recrystallization: The differential solubility of this compound in various solvents at different temperatures is the basis for its purification by recrystallization.

  • Material Formulation: In materials science applications, the ability to dissolve (CH₃)₃PS in a specific solvent is crucial for casting thin films or preparing composite materials.

  • Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy require the dissolution of the analyte in a suitable deuterated solvent.

This guide aims to provide a thorough understanding of the solubility characteristics of this compound, equipping researchers with the knowledge to make informed decisions in their experimental designs.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its solubility behavior.

PropertyValueReference
Chemical Formula C₃H₉PS[1]
Molecular Weight 108.14 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 155-156 °C[2]
CAS Number 2404-55-9[1]

The molecule possesses a tetrahedral geometry around the phosphorus atom. The P=S bond is polar, and the molecule has a net dipole moment, suggesting it is a polar compound. The three methyl groups contribute to its organophilic character.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. The dissolution of a solid in a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation:

ΔG = ΔH - TΔS

The overall enthalpy of solution can be conceptualized as the sum of three enthalpic contributions:

  • ΔH₁ (Lattice Energy): The energy required to break apart the crystal lattice of the solid solute (endothermic).

  • ΔH₂ (Solvent Cavity Formation): The energy required to create a space in the solvent to accommodate the solute molecule (endothermic).

  • ΔH₃ (Solvation Energy): The energy released when the solute molecule interacts with the solvent molecules (exothermic).

For this compound, its polarity arising from the P=S bond suggests that it will be more soluble in polar solvents that can effectively solvate the molecule and overcome its lattice energy.

G cluster_0 Dissolution Process Solid Solid Solute (Crystal Lattice) Separated_Solute Separated Solute (Gas Phase) Solid->Separated_Solute ΔH₁ > 0 (Lattice Energy) Solvent_Initial Solvent Solvent_Cavity Solvent with Cavity Solvent_Initial->Solvent_Cavity ΔH₂ > 0 (Cavity Formation) Solution Solution (Solvated Solute) Separated_Solute->Solution Solvent_Cavity->Solution ΔH₃ < 0 (Solvation Energy) caption Thermodynamic cycle of dissolution.

Thermodynamic cycle of dissolution.

Inferred and Comparative Solubility Profile

4.1. Inferences from Molecular Structure:

  • Polarity: The significant dipole moment of the P=S bond suggests good solubility in polar aprotic solvents.

  • Hydrogen Bonding: this compound is a hydrogen bond acceptor at the sulfur atom. Therefore, it is expected to have some solubility in polar protic solvents like alcohols, although the nonpolar methyl groups may limit this.

  • Van der Waals Forces: The methyl groups allow for van der Waals interactions, suggesting some solubility in nonpolar solvents, though likely limited due to the polar nature of the P=S bond.

4.2. Comparative Analysis with Related Compounds:

  • Triphenylphosphine Sulfide ((C₆H₅)₃PS): This analogue is reported to be soluble in dichloromethane and ethanol.[3] The phenyl groups in triphenylphosphine sulfide are significantly more nonpolar and bulky than the methyl groups in this compound. This suggests that this compound might exhibit a different solubility profile, potentially with better solubility in more polar solvents.

  • Trimethylphosphine ((CH₃)₃P): The parent phosphine is a liquid that is miscible with most organic solvents.[4] The addition of the sulfur atom to form the sulfide increases the polarity and introduces a solid crystal lattice, which will generally decrease solubility compared to the parent liquid phosphine.

4.3. Qualitative Solubility Estimation:

Based on the above considerations, a qualitative solubility profile can be estimated. This should be treated as a guideline for initial solvent screening and must be confirmed experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Halogenated Dichloromethane, ChloroformSolublePolar aprotic solvents capable of strong dipole-dipole interactions.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately Soluble to SolubleModerately polar solvents. THF is likely a better solvent than diethyl ether due to its higher polarity.
Ketones AcetoneSolublePolar aprotic solvent.
Esters Ethyl AcetateModerately SolubleModerately polar aprotic solvent.
Aromatic Toluene, BenzeneSparingly Soluble to Moderately SolublePrimarily nonpolar, but can engage in some dipole-induced dipole interactions.
Alcohols Methanol, EthanolModerately SolublePolar protic solvents. Solubility will depend on the balance between hydrogen bonding with the sulfur atom and the nonpolar nature of the methyl groups.
Nitriles AcetonitrileModerately Soluble to SolublePolar aprotic solvent.
Amides Dimethylformamide (DMF)SolubleHighly polar aprotic solvent.
Sulfoxides Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent.
Alkanes Hexane, PentaneInsoluble to Sparingly SolubleNonpolar solvents are unlikely to effectively solvate the polar P=S bond and overcome the crystal lattice energy.

Experimental Protocol for Solubility Determination

Given the lack of published data, an experimental determination of solubility is essential for any research involving this compound. The following protocol outlines a reliable method for determining the solubility of a solid in a liquid solvent at a given temperature.

5.1. Safety and Handling Precautions:

This compound is a hazardous substance and may be air-sensitive.[5][6] Appropriate safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: For rigorous studies, especially with sensitive solvents, handling under an inert atmosphere (e.g., using a glovebox or Schlenk line techniques) is recommended to prevent oxidation or reaction with atmospheric moisture.[7][8][9]

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound before starting any experimental work.[5][6]

5.2. Experimental Workflow:

G cluster_0 Solubility Determination Workflow start Start prep Prepare Saturated Solution (Excess solid in solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., in a water bath with stirring) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Filtration) equilibrate->separate sample Take a Known Volume/Mass of the Supernatant separate->sample evaporate Evaporate the Solvent sample->evaporate weigh Weigh the Residual Solid evaporate->weigh calculate Calculate Solubility (e.g., in g/100mL or mol/L) weigh->calculate end End calculate->end caption Gravimetric method for solubility determination.

Gravimetric method for solubility determination.

5.3. Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • To a vial or flask, add a known volume of the desired solvent (e.g., 5.0 mL).

    • Add an excess of this compound to the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the container to prevent solvent evaporation.

  • Equilibration:

    • Place the container in a constant temperature bath (e.g., a water bath) set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically several hours to 24 hours).

  • Phase Separation:

    • Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, it is recommended to centrifuge the sample or filter it through a syringe filter (ensure the filter is compatible with the solvent). This step should be performed at the equilibration temperature if possible.

  • Sampling:

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant (the saturated solution) using a calibrated pipette.

  • Solvent Evaporation:

    • Transfer the known volume of the saturated solution to a pre-weighed vial.

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of this compound.

  • Quantification:

    • Once the solvent is completely removed, weigh the vial containing the residual solid (the dissolved this compound).

    • The mass of the dissolved solid is the difference between the final weight of the vial and its initial pre-weighed mass.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved solid in g / volume of sample in mL) * 100

Applications of this compound and the Role of Solubility

The utility of this compound in various applications is intrinsically linked to its solubility characteristics.

  • Ligand in Homogeneous Catalysis: While trimethylphosphine is a more common ligand, its sulfide can also be used in certain catalytic systems.[7] The solubility of the this compound-metal complex in the reaction solvent is critical for maintaining a homogeneous catalytic environment, which directly impacts catalytic activity and selectivity.

  • Precursor for Material Synthesis: Phosphine sulfides can be used as precursors for the synthesis of metal phosphide or metal sulfide nanomaterials. The choice of solvent for the synthesis is dictated by the solubility of the phosphine sulfide precursor at the reaction temperature.

  • Organic Synthesis: Although less common than its parent phosphine, this compound can be involved in specific organic transformations. Its solubility in the reaction medium is a key parameter for efficient reaction progress. Information on the synthesis of triphenylphosphine sulfide often mentions the use of solvents like dichloromethane or toluene, with purification by washing with methanol, indicating its low solubility in the latter.[8][9] A similar solvent system could be a starting point for reactions involving this compound.

Conclusion

References

The Genesis of a Versatile Reagent: A Historical and Technical Guide to Trimethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide charts the historical development of trimethylphosphine sulfide (Me₃PS), a compound that has evolved from a laboratory curiosity to a versatile tool in modern chemistry. We will explore its initial synthesis, the elucidation of its fundamental properties, and its expanding roles in coordination chemistry, catalysis, and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Me₃PS, grounded in the principles of scientific integrity and practical application. We will delve into the causality behind experimental choices, provide self-validating protocols, and support key claims with citations to authoritative sources.

Introduction: The Dawn of Organophosphorus Chemistry and the Emergence of Phosphine Sulfides

The story of this compound is intrinsically linked to the broader history of organophosphorus chemistry, which traces its roots back to the 19th century with the pioneering work of chemists like Lassaigne, and later, the more systematic investigations by August Wilhelm von Hofmann and Auguste Cahours. These early explorations into the reactions of phosphine with alkyl halides laid the groundwork for the synthesis of a vast array of organophosphorus compounds, including the tertiary phosphines that are the precursors to phosphine sulfides.

The formation of phosphine sulfides, through the straightforward reaction of a tertiary phosphine with elemental sulfur, was a conceptually simple yet significant discovery. This reaction provided a method to protect air-sensitive phosphines and introduced a new class of ligands with distinct electronic and steric properties. While much of the early focus was on aryl-substituted phosphine sulfides, such as the readily prepared and stable triphenylphosphine sulfide, the chemistry of their alkyl counterparts, including this compound, began to unfold, revealing unique reactivity and utility.

The Foundational Synthesis and Characterization of this compound

The first definitive synthesis of this compound is not prominently documented in the very earliest annals of organophosphorus chemistry, which often focused on the parent phosphines. However, the general reaction of tertiary phosphines with sulfur was well-established by the early 20th century. The preparation of this compound follows this classic and robust methodology.

Synthesis of the Precursor: Trimethylphosphine (Me₃P)

A crucial prerequisite for the synthesis of this compound is the availability of high-purity trimethylphosphine. The most common and efficient laboratory-scale synthesis of trimethylphosphine involves the reaction of a phosphorus trihalide, typically phosphorus trichloride (PCl₃), with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).[1][2]

Experimental Protocol: Synthesis of Trimethylphosphine

Materials:

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether (or THF)

  • Phosphorus trichloride (PCl₃)

  • Anhydrous hexane

  • Standard Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere.

  • A solution of methyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The reaction mixture is then refluxed until the magnesium is consumed.

  • Reaction with PCl₃: The Grignard solution is cooled in an ice bath, and a solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours.

  • Isolation: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.

  • Purification: The volatile trimethylphosphine is isolated by fractional distillation under an inert atmosphere. Due to its low boiling point (38-39 °C), care must be taken to prevent loss of product.[1][2]

Causality in Experimental Choices: The use of a Grignard reagent provides a potent nucleophilic source of methyl groups to displace the chloride ions from the phosphorus center. The choice of an ethereal solvent is critical as it stabilizes the Grignard reagent. The final distillation is essential for obtaining pure trimethylphosphine, which is crucial for the subsequent synthesis of the sulfide.

The Sulfidation Step: From Phosphine to Phosphine Sulfide

The conversion of trimethylphosphine to its sulfide is a straightforward oxidation reaction using elemental sulfur.[3] This reaction is typically fast and high-yielding.

Experimental Protocol: Synthesis of this compound

Materials:

  • Trimethylphosphine (Me₃P)

  • Elemental sulfur (S₈)

  • Anhydrous toluene (or other suitable inert solvent)

  • Standard Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve a known quantity of elemental sulfur in anhydrous toluene with gentle heating.

  • Cool the solution to room temperature.

  • Slowly add a stoichiometric amount of trimethylphosphine to the sulfur solution with stirring. An exothermic reaction is often observed.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Isolation: The solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/dichloromethane mixture, to afford a white crystalline solid.

Self-Validating System: The purity of the synthesized this compound can be readily confirmed by melting point determination (155-156 °C) and spectroscopic analysis.[4] The disappearance of the starting trimethylphosphine signal and the appearance of a new, downfield-shifted signal in the ³¹P NMR spectrum is a clear indicator of successful sulfidation.

Structural and Spectroscopic Characterization

The elucidation of the structure and properties of this compound was made possible by the advent of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a cornerstone for characterizing phosphine sulfides. The phosphorus atom in this compound is significantly deshielded compared to the parent phosphine, resulting in a characteristic downfield chemical shift. ¹H NMR spectroscopy shows a characteristic doublet for the methyl protons due to coupling with the phosphorus nucleus.

  • Infrared (IR) Spectroscopy: The P=S stretching vibration in the IR spectrum provides a diagnostic peak, although its position can be influenced by the molecular environment.

  • X-ray Crystallography: Single-crystal X-ray diffraction studies have unequivocally confirmed the tetrahedral geometry around the phosphorus atom in this compound, with the P=S bond distance being a key parameter.[5]

PropertyValue
Molecular Formula C₃H₉PS
Molar Mass 108.14 g/mol
Appearance White crystalline solid
Melting Point 155-156 °C[4]
³¹P NMR Chemical Shift ~ +40 to +50 ppm (relative to 85% H₃PO₄)
P=S Bond Length ~1.96 Å

Table 1: Physical and Spectroscopic Properties of this compound.

The Evolution of Applications: From Ligand to Catalyst Component

Initially, phosphine sulfides were often considered as simply the more stable, air-tolerant analogues of their parent phosphines. However, the unique electronic properties of the P=S bond and the steric profile of the trimethylphosphine moiety have led to a growing appreciation for this compound as a valuable ligand and component in its own right.

Coordination Chemistry: A "Softer" Ligand

Compared to the parent phosphine, the sulfur atom in this compound is a "softer" Lewis base, according to Hard-Soft Acid-Base (HSAB) theory. This property dictates its coordination behavior, showing a preference for softer metal centers such as late transition metals and heavier main group elements.

The coordination chemistry of this compound has been explored with a variety of metals, leading to the synthesis of novel complexes with interesting structural and electronic properties.

Coordination_Chemistry Me3PS Me₃P=S Metal Soft Metal Center (e.g., Ag(I), Hg(II), Pd(II)) Me3PS->Metal Coordination Complex [M(S=PMe₃)n]Lₓ Coordination Complex Metal->Complex Formation

Caption: Coordination of Me₃PS to a soft metal center.

A Key Player in Catalysis

While trimethylphosphine itself is a widely used ligand in catalysis, its sulfide has also carved out a niche in this field. The thiophosphoryl group can influence the electronic environment of a metal center in a distinct way compared to a phosphine, thereby modulating the catalytic activity and selectivity.

One notable area is in palladium-catalyzed cross-coupling reactions. While less common than phosphine ligands, phosphine sulfides have been investigated as ligands and have shown potential in specific applications. The in-situ reduction of the phosphine sulfide to the active phosphine ligand under catalytic conditions is a plausible pathway in some systems.

Catalytic_Cycle cluster_0 Hypothetical Catalytic Role A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Transmetalation B->C R-M D Reductive Elimination C->D D->A L₂Pd(II) Product Coupled Product D->Product Me3PS Me₃P=S (Ligand Precursor) Me3P Me₃P (Active Ligand) Me3PS->Me3P In-situ Reduction? Me3P->A

Caption: Hypothetical role of Me₃PS in a catalytic cycle.

Emerging Applications in Materials Science

The incorporation of the thiophosphoryl group into polymeric and supramolecular structures has opened up new avenues in materials science. The polarity and coordination ability of the P=S bond can be exploited to create materials with specific properties, such as metal-ion binding capabilities or unique photophysical characteristics.

Conclusion and Future Outlook

From its simple and efficient synthesis to its nuanced role in coordination chemistry and catalysis, this compound has demonstrated a rich and evolving chemistry. While its history may be less storied than that of its more famous aryl-substituted cousins, its unique combination of a small steric footprint and a "soft" donor atom ensures its continued relevance in modern chemical research. Future investigations will likely focus on harnessing its distinct properties for the development of novel catalysts with tailored reactivity and selectivity, as well as for the design of advanced materials with programmed functions. The journey of this compound is a testament to how even seemingly simple molecules can harbor a wealth of chemical potential waiting to be unlocked.

References

Methodological & Application

Application Note: A Detailed Guide to the Synthesis of Trimethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, technically-grounded guide for the synthesis of trimethylphosphine sulfide (PMe₃S) from the direct reaction of trimethylphosphine (PMe₃) with elemental sulfur. This protocol is designed for researchers, chemists, and drug development professionals who require a reliable method for preparing this common organophosphorus compound. Beyond a simple recitation of steps, this guide delves into the reaction mechanism, critical safety considerations necessitated by the hazardous nature of the starting materials, and detailed protocols for synthesis, purification, and characterization.

Introduction and Scientific Context

This compound is a stable, air-insensitive solid compound widely utilized in coordination chemistry and as a precursor in various synthetic applications. The phosphorus-sulfur bond (P=S) imparts unique electronic and steric properties, making PMe₃S and its analogues valuable as ligands for transition metals or as building blocks in material science.[1] The synthesis from trimethylphosphine and elemental sulfur is a classic example of an oxidative addition reaction at a phosphorus(III) center. It is characterized by high atom economy, rapid reaction rates, and typically high yields.[2] This guide provides a robust and validated protocol, emphasizing the causality behind each experimental choice to ensure both safety and success.

Reaction Principle and Mechanism

The formation of this compound proceeds via a nucleophilic attack by the lone pair of electrons on the phosphorus atom of trimethylphosphine onto the electrophilic octasulfur ring (S₈).

Mechanism Overview:

  • Nucleophilic Attack: The trivalent phosphorus atom in PMe₃ acts as a potent nucleophile. It attacks one of the sulfur atoms in the S₈ ring, leading to the cleavage of a sulfur-sulfur bond.

  • Zwitterionic Intermediate: This initial attack forms a zwitterionic intermediate, [Me₃P⁺-S-S₇⁻].[3]

  • Cascade Reaction: The resulting polysulfide chain is susceptible to further attack by other trimethylphosphine molecules. This process continues in a cascade until the entire S₈ ring is consumed, ultimately yielding eight equivalents of this compound.[3]

The reaction is highly exothermic and proceeds rapidly, often completing in under an hour at room temperature.[1][2] The choice of a non-protic, anhydrous solvent is crucial to prevent side reactions and to effectively manage the reaction temperature.

Critical Safety Considerations: A Mandate for Inert Atmosphere Technique

The successful and safe execution of this synthesis is critically dependent on adherence to strict safety protocols. The primary reactant, trimethylphosphine (PMe₃) , presents significant hazards.

  • Pyrophoricity: Trimethylphosphine is pyrophoric, meaning it can ignite spontaneously upon contact with air.[4][5][6] It must be handled exclusively under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.

  • Toxicity and Odor: PMe₃ is toxic and has a powerful, unpleasant odor.[6][7] Inhalation can cause severe irritation to the respiratory tract.[4] All manipulations must be performed in a well-ventilated chemical fume hood.

  • Reactivity: It reacts vigorously with oxidizers and can be oxidized to the much safer trimethylphosphine oxide with reagents like hydrogen peroxide or sodium hypochlorite for quenching purposes.[5]

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves.[8]

  • Inert Atmosphere: All glassware must be flame- or oven-dried before use and purged with an inert gas. Reactions should be conducted in a Schlenk flask or in a glovebox.

  • Reagent Transfer: Trimethylphosphine, often supplied as a solution in THF[9], should be transferred using gas-tight syringes or stainless steel cannulas.

  • Sulfur Handling: While less hazardous than PMe₃, elemental sulfur dust can form combustible mixtures in the air.[10] Avoid creating dust and keep away from ignition sources.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjustments can be made, but the stoichiometry and safety procedures must be maintained.

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplier Example
Trimethylphosphine (PMe₃)1.0 M solution in anhydrous THFSigma-Aldrich
Elemental Sulfur (S₈)Sublimed powder, ≥99.5%Alfa Aesar
TolueneAnhydrous, ≥99.8%Acros Organics
HexaneAnhydrous, ≥99%Fisher Scientific
Deuterated Chloroform (CDCl₃)For NMR analysis, with 0.03% v/v TMSCambridge Isotope
Equipment
  • 100 mL two-neck Schlenk flask with a magnetic stir bar

  • Septa and glass stoppers

  • Schlenk line with nitrogen or argon supply

  • Gas-tight syringes (10 mL and 20 mL) and needles

  • Cannula for solvent transfer

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks)

  • Filtration apparatus (Büchner funnel and flask)

Step-by-Step Synthesis Procedure
  • Apparatus Setup:

    • Assemble the 100 mL two-neck Schlenk flask with a stir bar. Flame-dry the entire apparatus under vacuum and backfill with inert gas (Nitrogen or Argon). Allow the flask to cool to room temperature.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation:

    • In the prepared Schlenk flask, add elemental sulfur (0.32 g, 10 mmol based on S atoms).

    • Using a cannula, transfer 30 mL of anhydrous toluene into the flask to create a suspension.

  • Reaction Execution:

    • Cool the sulfur suspension to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction.

    • Using a gas-tight syringe, slowly add the trimethylphosphine solution (10 mL of 1.0 M solution in THF, 10 mmol) dropwise to the stirred sulfur suspension over 15-20 minutes.

    • Causality Note: A slow, controlled addition prevents a rapid temperature increase which could lead to solvent boiling and uncontrolled side reactions. The yellow color of the sulfur will gradually fade as it reacts.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion.

  • Product Isolation and Purification:

    • Remove the solvent (toluene and THF) from the reaction mixture using a rotary evaporator.

    • The resulting crude product will be a white or off-white solid. To this solid, add 20 mL of anhydrous hexane and stir or sonicate the mixture vigorously.

    • Causality Note: this compound is poorly soluble in hexane, while unreacted trimethylphosphine and other potential non-polar impurities are more soluble. This washing step serves as an effective initial purification.[2]

    • Isolate the white solid product by vacuum filtration. Wash the solid on the filter with two additional 10 mL portions of hexane.

    • Dry the purified this compound under high vacuum for several hours to remove any residual solvent. Record the final mass and calculate the yield.

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of this compound.

Synthesis_Workflow cluster_setup 1. Inert Atmosphere Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization setup1 Flame-dry Schlenk Flask setup2 Backfill with N2/Ar setup1->setup2 reagent1 Add Sulfur & Toluene setup2->reagent1 reagent2 Cool to 0 °C reagent1->reagent2 reagent3 Slowly Add PMe3 Solution reagent2->reagent3 reagent4 Stir at Room Temp (1 hr) reagent3->reagent4 workup1 Remove Solvent (Rotovap) reagent4->workup1 workup2 Wash Solid with Hexane workup1->workup2 workup3 Vacuum Filtration workup2->workup3 workup4 Dry Under High Vacuum workup3->workup4 analysis1 31P NMR workup4->analysis1 analysis2 1H NMR analysis1->analysis2 analysis3 Melting Point analysis2->analysis3

Caption: Experimental workflow for PMe₃S synthesis.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

  • Appearance: A white crystalline solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for characterization.

    • ³¹P NMR (Proton Decoupled, in CDCl₃): The disappearance of the starting PMe₃ signal (approx. -62 ppm) is a key indicator of reaction completion.[11] The product, PMe₃S, will appear as a single sharp resonance significantly downfield. For comparison, the analogous triphenylphosphine sulfide (PPh₃S) resonates at approximately +43 ppm.[1]

    • ¹H NMR (in CDCl₃): The spectrum should show a single signal for the nine equivalent methyl protons. This signal will appear as a doublet due to coupling with the phosphorus-31 nucleus (²J(P,H)). A typical coupling constant is in the range of 12-14 Hz.

  • Melting Point: The measured melting point should be compared to the literature value.[12]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis.

ParameterValueReference / Note
Molecular Formula (PMe₃S)C₃H₉PS[13]
Molecular Weight (PMe₃S)108.14 g/mol [13][14]
Example Reactant Scale (PMe₃)10 mmol (10 mL of 1.0 M solution)Protocol Step 4.3
Example Reactant Scale (Sulfur)10 mmol (0.32 g)Protocol Step 4.3
Theoretical Yield1.08 gBased on 10 mmol scale
Expected Practical Yield> 90%This reaction is typically high-yielding.
Melting Point (PMe₃S)155-156 °C[12]
³¹P NMR Shift (PMe₃ starting material)~ -62 ppm[11]
¹H NMR Signal (PMe₃S)Doublet, ²J(P,H) ≈ 13 HzExpected based on similar compounds.

References

Application Note: A Protocol for the Synthesis of Metal Sulfide Nanoparticles Using Trimethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of metal sulfide nanoparticles, such as quantum dots, has garnered significant interest due to their unique size-tunable optoelectronic properties, which are advantageous for applications in bio-imaging, diagnostics, and catalysis.[1] The precise control over nanoparticle size, shape, and composition is critical for harnessing their full potential. A key aspect of this control lies in the choice of precursors, particularly the sulfur source.

Historically, the synthesis of high-quality metal sulfide nanocrystals often involved pyrophoric and toxic reagents like hydrogen sulfide gas or metal alkyls.[2] In a move towards greener and safer chemistry, trialkylphosphine sulfides have emerged as a promising class of sulfur precursors.[2] These compounds offer a stable, soluble source of sulfur that can be controllably decomposed at elevated temperatures to release reactive sulfur species. Among these, trioctylphosphine sulfide (TOPS) is commonly used.[2]

This application note presents a detailed protocol for the synthesis of metal sulfide nanoparticles using trimethylphosphine sulfide (TMPP=S) , a shorter-chain alkylphosphine sulfide. The use of TMPP=S may offer advantages in terms of precursor purity and modified reactivity due to the lower boiling point and different steric profile of the methyl groups compared to the longer alkyl chains of TOPS. We will detail a hot-injection synthesis method, discuss the underlying reaction mechanism, and provide guidance on adapting the protocol for different metal sulfide systems.[3]

Scientific Principles: The Hot-Injection Method and Thermal Decomposition

The protocol described herein utilizes the hot-injection technique , a widely adopted method for the synthesis of monodisperse nanocrystals.[3][4] This method relies on the rapid injection of a precursor solution (in this case, TMPP=S) into a hot solvent containing the metal precursor. This rapid injection leads to a burst of nucleation, followed by a slower growth phase as the temperature equilibrates.[4] Separating the nucleation and growth stages is crucial for achieving a narrow size distribution of the resulting nanoparticles.[4]

The chemical foundation of this synthesis is the thermal decomposition of the precursors.[5] this compound, upon heating in a high-boiling point solvent, undergoes decomposition to release reactive sulfur species. These species then react with the metal precursor to form the metal sulfide nanocrystals. The general reaction can be represented as:

M-ligand + (CH₃)₃P=S → MS (nanoparticle) + byproducts

The specific temperature at which TMPP=S decomposes and releases sulfur will influence the optimal injection and growth temperatures in the synthesis.

Safety and Handling of this compound

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][6]

Always handle this compound in a well-ventilated fume hood. [6] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [4][6] Avoid inhalation of dust or fumes. [6] Keep the container tightly closed and store it in a dry, well-ventilated place away from heat and ignition sources. [6] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. [4]

Experimental Protocol: Synthesis of Cadmium Sulfide (CdS) Nanoparticles

This protocol details the synthesis of CdS nanoparticles as a representative example. The principles can be adapted for other metal sulfides like ZnS or PbS with appropriate adjustments to precursors and temperatures.

Materials and Reagents
  • Cadmium oxide (CdO)

  • Oleic acid

  • 1-octadecene (ODE)

  • This compound ((CH₃)₃P=S)

  • Toluene

  • Methanol

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Centrifuge

Procedure

Part 1: Preparation of Cadmium Precursor Solution

  • In a 100 mL three-neck flask, combine cadmium oxide (e.g., 0.1 mmol), oleic acid (e.g., 1 mmol), and 1-octadecene (e.g., 20 mL).

  • Attach the flask to a Schlenk line and equip it with a magnetic stir bar and a thermocouple for temperature monitoring.

  • Degas the mixture by applying a vacuum while stirring at room temperature for 30 minutes.

  • Switch to a nitrogen or argon atmosphere and heat the mixture to 250 °C. The solution should become clear and colorless, indicating the formation of the cadmium oleate complex.

  • Once the solution is clear, cool it down to the desired injection temperature (e.g., 220 °C).

Part 2: Preparation of Sulfur Precursor Solution

  • In a glovebox or under an inert atmosphere, dissolve this compound (e.g., 0.1 mmol) in 1-octadecene (e.g., 5 mL).

  • Draw the TMPP=S solution into a syringe.

Part 3: Hot-Injection and Nanoparticle Growth

  • Once the cadmium precursor solution has stabilized at the injection temperature (e.g., 220 °C), rapidly inject the this compound solution into the vigorously stirring cadmium precursor solution.

  • A rapid color change should be observed, indicating the nucleation of CdS nanoparticles.

  • Immediately after injection, lower the temperature to the desired growth temperature (e.g., 200 °C).

  • Allow the reaction to proceed at the growth temperature. The size of the nanoparticles will increase with longer reaction times. Aliquots can be taken at different time points to monitor the growth via UV-Vis spectroscopy.

Part 4: Purification of Nanoparticles

  • After the desired growth time, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Add an excess of a non-solvent like methanol to the reaction mixture to precipitate the nanoparticles.

  • Centrifuge the mixture to pellet the nanoparticles.

  • Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of a non-polar solvent like toluene.

  • Repeat the precipitation and re-dispersion steps at least two more times to remove unreacted precursors and byproducts.

  • Finally, disperse the purified CdS nanoparticles in toluene for storage and characterization.

Data Presentation

The following table provides a starting point for the quantitative parameters in the synthesis of CdS nanoparticles using this compound. These parameters can be systematically varied to control the size and properties of the resulting nanoparticles.

ParameterSuggested ValueRange for Optimization
Cadmium Precursor
Cadmium Oxide (CdO)0.1 mmol0.05 - 0.2 mmol
Oleic Acid1 mmol0.5 - 2 mmol
1-Octadecene (ODE)20 mL15 - 30 mL
Sulfur Precursor
This compound0.1 mmol0.05 - 0.2 mmol
1-Octadecene (ODE)5 mL3 - 10 mL
Reaction Conditions
Injection Temperature220 °C200 - 260 °C
Growth Temperature200 °C180 - 240 °C
Growth Time1 - 15 minutesDependent on desired size

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the hot-injection synthesis of metal sulfide nanoparticles using this compound.

Nanoparticle_Synthesis_Workflow cluster_precursor_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification Cd_precursor Cadmium Precursor (CdO + Oleic Acid in ODE) Heating Heat Cd Precursor to Injection Temp. Cd_precursor->Heating S_precursor Sulfur Precursor (TMPP=S in ODE) Injection Hot Injection of S Precursor S_precursor->Injection Heating->Injection Growth Nanoparticle Growth at Lower Temp. Injection->Growth Precipitation Precipitation with Non-Solvent (Methanol) Growth->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Redisperson Re-dispersion in Toluene Centrifugation->Redisperson Final_Product Purified Nanoparticles in Toluene Redisperson->Final_Product

Caption: Workflow for hot-injection synthesis of nanoparticles.

Mechanistic Insights

The thermal decomposition of trialkylphosphine sulfides is a critical step in the formation of metal sulfide nanoparticles. The proposed mechanism involves the following key stages:

  • Coordination: In the reaction mixture, the this compound can coordinate to the metal center of the precursor complex.

  • Thermal Decomposition: At elevated temperatures, the P=S bond in this compound weakens and eventually breaks. This releases a reactive sulfur species. The lower thermal stability of the P=S bond compared to the C-S bonds in other precursors like thiols makes trialkylphosphine sulfides effective sulfur sources at moderate temperatures.

  • Nucleation and Growth: The released sulfur species rapidly reacts with the metal precursor to form monomer units of the metal sulfide. When the concentration of these monomers reaches a supersaturation point, nucleation occurs, forming small nanocrystal seeds. Subsequent monomer addition to these seeds leads to the growth of the nanoparticles.

The use of a shorter alkyl chain in this compound compared to trioctylphosphine sulfide may lead to a lower decomposition temperature. This could allow for nanoparticle synthesis at lower temperatures, which can be advantageous for certain materials systems and for reducing the environmental impact of the synthesis.

Mechanism_Diagram cluster_decomposition Thermal Decomposition cluster_formation Nanoparticle Formation Metal_Precursor Metal-Oleate Complex Coordinated_Complex Coordinated Intermediate Metal_Precursor->Coordinated_Complex Monomers MS Monomers Metal_Precursor->Monomers TMPPS This compound ((CH₃)₃P=S) TMPPS->Coordinated_Complex Heat Heat Reactive_S Reactive Sulfur Species Coordinated_Complex->Reactive_S TMPP Trimethylphosphine ((CH₃)₃P) Coordinated_Complex->TMPP Heat->Reactive_S Reactive_S->Monomers Nucleation Nucleation Monomers->Nucleation Growth Nanoparticle Growth Monomers->Growth Nucleation->Growth Nanoparticle Metal Sulfide Nanoparticle Growth->Nanoparticle

Caption: Proposed mechanism of nanoparticle formation.

Troubleshooting

IssuePotential CauseSuggested Solution
No reaction or very slow reaction Injection/growth temperature is too low for TMPP=S decomposition.Gradually increase the injection and growth temperatures in 10 °C increments.
Polydisperse nanoparticles (broad size distribution) Nucleation and growth stages are not well-separated. Injection was too slow.Ensure rapid and complete injection of the sulfur precursor. Optimize the injection temperature to achieve a burst of nucleation.
Aggregated nanoparticles Insufficient capping agent (oleic acid). Inefficient purification.Increase the concentration of oleic acid. Ensure thorough washing during the purification steps to remove excess salts.
Formation of bulk precipitate instead of nanoparticles Precursor concentrations are too high.Decrease the concentrations of the cadmium and/or sulfur precursors.

Conclusion

This application note provides a comprehensive protocol for the synthesis of metal sulfide nanoparticles using this compound as a sulfur precursor. The hot-injection method, coupled with the controlled thermal decomposition of TMPP=S, allows for the production of high-quality nanocrystals with a narrow size distribution. By understanding the underlying scientific principles and carefully controlling the experimental parameters, researchers can adapt this protocol to synthesize a wide range of metal sulfide nanoparticles for various applications in research and drug development. The use of this compound represents a potentially valuable alternative to more commonly used sulfur precursors, offering possibilities for lower-temperature synthesis and modified reaction kinetics.

References

Application of Trimethylphosphine Sulfide in Catalytic Reactions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Ligand—The Versatility of Trimethylphosphine Sulfide

In the landscape of modern catalysis, phosphine compounds are indispensable tools, primarily serving as ligands that modulate the electronic and steric properties of transition metal catalysts.[1][2] Trimethylphosphine (PMe₃), a small, strongly electron-donating ligand, is known for its ability to accelerate key steps in catalytic cycles, such as oxidative addition.[1][3] However, its practical application is hampered by its pyrophoric nature and high toxicity, demanding rigorous handling under inert conditions.[3][4]

This guide focuses on its oxidized, air-stable counterpart: This compound (TMPS) . As a crystalline solid, TMPS offers a significant advantage in terms of safety and ease of handling.[5][6] While not a direct replacement for PMe₃ as a ligand, TMPS serves unique and critical roles in catalysis. This document elucidates its application not as a conventional ligand, but as a key component in catalytic desulfurization and as a stabilizing agent in air-stable palladium pre-catalysts, providing researchers with the foundational knowledge and detailed protocols to leverage its distinct properties.

PART 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is the bedrock of safe and effective experimentation. TMPS is a white crystalline solid, a characteristic that contrasts sharply with the colorless, pyrophoric liquid state of its parent phosphine.[3][7]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₃H₉PS[7]
Molar Mass 108.14 g/mol [7]
Appearance White crystalline solid
Melting Point 155-156 °C[7]
CAS Number 2404-55-9[7]
Solubility Soluble in many organic solvents
Critical Safety Protocols

While significantly safer than trimethylphosphine, TMPS is not benign and requires careful handling.

  • Hazards : It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[5]

  • Handling :

    • Always handle TMPS in a well-ventilated chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]

    • Avoid generating dust.

    • Wash hands thoroughly after handling.[5]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]

PART 2: Core Catalytic Applications

This compound's utility in catalysis is primarily centered on the reactivity of its P=S bond. This section details its application in two distinct catalytic paradigms: desulfurization and as a component of air-stable pre-catalysts for cross-coupling reactions.

The P(III)/P(V)=S Redox Cycle: A Key to Catalytic Desulfurization

A significant challenge in organic synthesis is the development of catalytic methods that avoid stoichiometric, high-waste reagents. Phosphines and phosphites are excellent sulfur scavengers due to the high strength of the P=S bond, but they are typically required in stoichiometric amounts. A catalytic approach becomes possible if the resulting phosphine sulfide can be efficiently reduced back to the active P(III) species.

Causality and Mechanism: The process hinges on merging two radical reactions: the desulfurization of a thiol by a P(III) species and the in situ reduction of the resulting P(V)=S compound by a silyl radical. Trimethyl phosphite, a close structural analog of trimethylphosphine, serves as the catalytic sulfur acceptor. A stoichiometric silane, such as tris(trimethylsilyl)silane (TTMSS), acts as the terminal reductant, regenerating the P(III) catalyst and sequestering the sulfur atom as a stable silyl sulfide, thereby avoiding the formation of toxic H₂S gas.

G cluster_main Catalytic Desulfurization Cycle RSH Alkyl Thiol (R-SH) RS_Radical Thiyl Radical (RS•) RSH->RS_Radical H• abstraction P_III P(OMe)₃ (Catalyst) P_V_S P(OMe)₃=S P_III->P_V_S Sulfur Abstraction Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->RS_Radical Initiation R_Radical Alkyl Radical (R•) RS_Radical->R_Radical Desulfurization via P(III) attack RH Alkane Product (R-H) R_Radical->RH H• abstraction from TTMSS TTMSS TTMSS (Reductant) Silyl_Radical (TMS)₃Si• TTMSS->Silyl_Radical Generates P_V_S->P_III Reduction Silyl_Sulfide (TMS)₃Si-S-Si(TMS)₃ (Byproduct) Silyl_Radical->Silyl_Sulfide Traps Sulfur

Caption: Catalytic cycle for metal-free desulfurization.

Experimental Protocol 1: Catalytic Desulfurization of an Unactivated Thiol

This protocol is adapted from the principles of catalytic phosphite-mediated desulfurization.

  • Preparation : In a nitrogen-flushed Schlenk tube, add the alkyl thiol (1.0 mmol, 1.0 equiv.), trimethyl phosphite (0.05 mmol, 5 mol%), and a radical initiator such as AIBN (azobisisobutyronitrile) (0.1 mmol, 10 mol%).

  • Reagent Addition : Add anhydrous toluene (5 mL) via syringe. Stir the mixture to ensure homogeneity.

  • Reductant : Add tris(trimethylsilyl)silane (TTMSS) (2.0 mmol, 2.0 equiv.) to the mixture via syringe.

  • Reaction : Seal the tube and heat the reaction mixture in an oil bath at 80-100 °C.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting thiol is consumed (typically 4-12 hours).

  • Workup : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desulfurized alkane product.

Air-Stable Palladium(0) Pre-Catalysts for Cross-Coupling

A major challenge in palladium-catalyzed cross-coupling is the air-sensitivity of the active Pd(0) catalyst.[9] This often necessitates the in situ reduction of more stable Pd(II) salts (like Pd(OAc)₂ or PdCl₂), a step that can be inefficient or lead to catalyst deactivation.[9][10] Phosphine sulfides, including TMPS, can be used to form stable, well-defined, and storable Pd(0) complexes that serve as excellent pre-catalysts.[11]

Causality and Mechanism: The sulfur atom of the phosphine sulfide coordinates to the Pd(0) center, forming a complex that is resistant to oxidation by air.[11] Upon introduction to the reaction medium, these complexes can readily enter the catalytic cycle. This approach offers enhanced reproducibility and simplifies the experimental setup by eliminating the need for a separate, often complex, pre-catalyst activation step.

G cluster_workflow Workflow for Suzuki Coupling Using a TMPS-Pd(0) Pre-catalyst node_A 1. Weigh Air-Stable TMPS-Pd(0) Complex node_B 2. Add Aryl Halide & Boronic Acid node_A->node_B node_C 3. Add Solvent (e.g., Toluene/H₂O) node_B->node_C node_D 4. Add Base (e.g., K₂CO₃) node_C->node_D node_E 5. Heat and Stir (e.g., 80-110 °C) node_D->node_E node_F 6. Reaction Monitoring (TLC, GC-MS) node_E->node_F node_G 7. Aqueous Workup & Extraction node_F->node_G node_H 8. Purification (Column Chromatography) node_G->node_H

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling.

Experimental Protocol 2: Suzuki-Miyaura Coupling Using a TMPS-Stabilized Palladium Catalyst

This protocol describes a general procedure for a Suzuki-Miyaura reaction, a cornerstone of C-C bond formation.[12][13]

  • Catalyst Preparation : To a nitrogen-flushed reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid partner (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Pre-catalyst Addition : Add the pre-formed TMPS-Pd(0) complex (0.01-0.02 mmol, 1-2 mol%). Alternatively, the complex can be generated in situ by adding a Pd(0) source like Pd₂(dba)₃ (1 mol%) and TMPS (2-4 mol%).

  • Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL total).

  • Reaction : Seal the vessel and heat the mixture with vigorous stirring in an oil bath at the appropriate temperature (typically 80-110 °C).

  • Monitoring : Monitor the reaction for the disappearance of the aryl halide starting material using TLC or GC-MS (typically 2-24 hours).

  • Workup : After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the biaryl product.

PART 3: Laboratory Synthesis of this compound

For laboratories where TMPS is not commercially available or for cost-saving purposes, it can be synthesized via a straightforward and rapid reaction between trimethylphosphine and elemental sulfur.[14][15]

Reaction: P(CH₃)₃ + S → S=P(CH₃)₃

Experimental Protocol 3: Synthesis of this compound

Caution : This procedure involves the use of trimethylphosphine, which is pyrophoric and toxic. It MUST be performed under a strict inert atmosphere (glovebox or Schlenk line) by trained personnel.

  • Preparation : In a glovebox, dissolve elemental sulfur (S₈; 0.32 g, 1.25 mmol, which is 10 mmol of S atoms) in anhydrous toluene (20 mL) in a 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition : Cool the sulfur solution in an ice bath (0 °C). Slowly add a solution of trimethylphosphine (1.0 M in THF or toluene, 10 mL, 10 mmol) dropwise via syringe over 15 minutes with vigorous stirring. An exothermic reaction will occur.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. A white precipitate of this compound will form.

  • Isolation : Filter the white solid under an inert atmosphere. Wash the precipitate with cold pentane or hexane (2 x 10 mL) to remove any unreacted starting material or impurities.

  • Drying : Dry the resulting white crystalline solid under high vacuum to yield pure this compound.

References

Preparation of Metal Complexes with Trimethylphosphine Sulfide Ligands: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimethylphosphine sulfide (Me₃PS), the thio-analogue of the widely used trimethylphosphine (PMe₃) ligand, offers a unique profile for the synthesis of novel metal complexes. The presence of the sulfur atom alters the electronic and steric properties compared to the parent phosphine, making it a "softer" donor atom according to Hard and Soft Acids and Bases (HSAB) theory. This characteristic often leads to preferential coordination to softer metal centers. This guide provides a comprehensive overview of the preparation of this compound and its subsequent use in the synthesis of metal complexes, with a focus on a representative gold(I) complex. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the essential characterization techniques required to validate the synthesis.

Part 1: Synthesis of the this compound Ligand

The foundational step in the preparation of these metal complexes is the synthesis of the this compound ligand itself. This is typically achieved through a straightforward and high-yielding reaction between trimethylphosphine and elemental sulfur.

Causality Behind Experimental Choices: Trimethylphosphine is a strong nucleophile and readily attacks the electrophilic sulfur atoms in the S₈ ring of elemental sulfur. The reaction is exothermic and proceeds rapidly. The choice of a low-boiling solvent like dichloromethane allows for easy removal after the reaction is complete, facilitating the isolation of the solid product.

Experimental Protocol: Synthesis of this compound (Me₃PS)

Materials:

  • Trimethylphosphine (PMe₃) - Caution: Pyrophoric and toxic.

  • Elemental Sulfur (S₈)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard Schlenk line or glovebox equipment

  • Schlenk flask with a magnetic stir bar

  • Cannula or syringe for liquid transfer

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, dissolve elemental sulfur (1.0 equivalent) in anhydrous dichloromethane in a Schlenk flask.

  • Ligand Addition: While stirring the sulfur solution, slowly add a solution of trimethylphosphine (1.0 equivalent) in dichloromethane dropwise via syringe or cannula. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within an hour. The progress can be monitored by ³¹P NMR spectroscopy by observing the disappearance of the PMe₃ signal at approximately -62 ppm and the appearance of the Me₃PS product peak.

  • Isolation: Once the reaction is complete, remove the solvent under reduced pressure to yield this compound as a white, crystalline solid. The product can be further purified by recrystallization or sublimation if necessary.

Characterization of Me₃PS:

  • ³¹P{¹H} NMR: A single sharp peak is expected around +59.1 ppm [1].

  • ¹H NMR: A doublet is expected due to coupling with the phosphorus atom (²JP-H).

  • Melting Point: Approximately 155-156 °C.

Part 2: Synthesis of a Representative Metal Complex: Chloro(this compound)gold(I)

A common method for the synthesis of phosphine sulfide metal complexes is the direct reaction of the ligand with a suitable metal precursor. Here, we detail the preparation of chloro(this compound)gold(I), [AuCl(SPMe₃)], a representative example of a linear gold(I) complex.

Causality Behind Experimental Choices: Chloro(dimethyl sulfide)gold(I), [(Me₂S)AuCl], is an excellent precursor as the dimethyl sulfide ligand is labile and can be easily displaced by the stronger this compound ligand[2]. Dichloromethane is a suitable solvent as it dissolves the reactants and the product. The 1:1 stoichiometry ensures the formation of the desired monoligated complex.

Experimental Protocol: Synthesis of Chloro(this compound)gold(I)

Materials:

  • Chloro(dimethyl sulfide)gold(I) [(Me₂S)AuCl]

  • This compound (Me₃PS)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hexane, anhydrous

  • Standard Schlenk line or glovebox equipment

  • Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or using Schlenk techniques, dissolve chloro(dimethyl sulfide)gold(I) (1.0 equivalent) in anhydrous dichloromethane in a Schlenk flask.

  • Ligand Addition: To the stirred solution, add a solution of this compound (1.0 equivalent) in dichloromethane.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Isolation: Reduce the volume of the solvent under reduced pressure. Add anhydrous hexane to precipitate the product.

  • Purification: Collect the white solid by filtration, wash with hexane, and dry under vacuum.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_char Characterization PMe3 Trimethylphosphine (PMe₃) reaction1 Reaction in DCM PMe3->reaction1 S8 Elemental Sulfur (S₈) S8->reaction1 Me3PS Trimethylphosphine Sulfide (Me₃PS) reaction2 Ligand Exchange in DCM Me3PS->reaction2 reaction1->Me3PS Au_precursor Gold(I) Precursor [(Me₂S)AuCl] Au_precursor->reaction2 Metal_Complex [AuCl(SPMe₃)] Characterization Spectroscopic & Structural Analysis Metal_Complex->Characterization reaction2->Metal_Complex

Caption: General workflow for the synthesis of a metal-trimethylphosphine sulfide complex.

Part 3: Characterization of Metal-Trimethylphosphine Sulfide Complexes

Thorough characterization is essential to confirm the successful synthesis and purity of the desired metal complex. The following techniques are critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ³¹P{¹H} NMR: This is the most informative technique. Upon coordination of the sulfur atom to the metal center, the ³¹P NMR signal of the this compound ligand will shift. For the [AuCl(SPMe₃)] complex, a downfield shift from the free ligand's resonance (approx. +59.1 ppm) is expected, indicating a change in the electronic environment of the phosphorus atom upon coordination of the sulfur to gold. The magnitude of this "coordination shift" provides insight into the nature of the metal-sulfur bond.

  • ¹H NMR: The ¹H NMR spectrum will show a doublet for the methyl protons, resulting from coupling to the phosphorus atom (²JP-H). A slight change in the chemical shift and coupling constant compared to the free ligand is expected upon coordination.

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for observing the P=S bond. The free this compound ligand exhibits a characteristic P=S stretching frequency. Upon coordination to a metal, this stretching frequency is expected to decrease, indicating a weakening of the P=S bond due to the donation of electron density from the sulfur to the metal. For triphenylphosphine sulfide complexes, the P=S stretch is observed in the region of 745-754 cm⁻¹[3]. A similar region would be expected for this compound complexes.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information. For [AuCl(SPMe₃)], a linear coordination geometry around the gold(I) center is anticipated, which is characteristic of two-coordinate gold(I) complexes[2]. The Au-S and Au-Cl bond lengths and the P-S bond length upon coordination can be precisely determined. The Au-P bond length in chloro(trimethylphosphine)gold(I) is reported as 2.214 Å, providing a useful comparison for the Au-S bond distance in the sulfide analogue[2].

Parameter Free Me₃PS (Expected) [AuCl(SPMe₃)] (Expected) Rationale for Change
³¹P{¹H} NMR (δ, ppm) ~ +59.1[1]Downfield shift from +59.1Deshielding of the phosphorus nucleus upon coordination of the sulfur atom to the electron-withdrawing metal center.
¹H NMR (CH₃) DoubletDoublet, slight shiftChange in the electronic environment around the ligand upon coordination.
IR ν(P=S) (cm⁻¹) Higher frequencyLower frequencyWeakening of the P=S double bond due to donation of electron density from sulfur to the metal.
Coordination Geometry N/ALinearCharacteristic for two-coordinate Au(I) complexes[2].

Troubleshooting

Problem Possible Cause Solution
No reaction observed (starting materials remain). Impure or inactive metal precursor. Low reactivity of the chosen metal salt.Use a freshly purchased or purified metal precursor. Use a more labile precursor, such as a dimethyl sulfide or acetonitrile complex.
Formation of multiple products observed by ³¹P NMR. Incorrect stoichiometry leading to multiply ligated species. Decomposition of the product.Carefully control the stoichiometry of the reactants. Run the reaction at a lower temperature and for a shorter duration.
Product is an oil or difficult to crystallize. Impurities present. Inappropriate solvent for precipitation.Purify the starting materials. Screen a variety of non-polar solvents (e.g., pentane, diethyl ether) for precipitation.

Conclusion

The synthesis of metal complexes with this compound ligands provides an avenue for exploring new coordination chemistry and developing complexes with potentially unique catalytic or biological properties. The protocols and characterization data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully prepare and validate these novel compounds. Careful attention to inert atmosphere techniques and thorough characterization are paramount for achieving reproducible and reliable results in this area of inorganic synthesis.

References

Application Note: In-Situ Generation of Trimethylphosphine Sulfide for Enhanced Safety and Versatility in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trimethylphosphine (PMe₃) is a potent and versatile reagent in organic synthesis, valued for its strong nucleophilicity and reducing capabilities. However, its utility is often overshadowed by significant handling challenges, including high toxicity, pyrophoricity, and a noxious odor.[1][2] This application note details a superior approach that circumvents these hazards: the in-situ generation of trimethylphosphine sulfide (PMe₃S). By reacting trimethylphosphine with elemental sulfur directly within the reaction vessel, the hazardous reagent is immediately converted into its more stable, air-tolerant, and significantly safer solid counterpart.[3] This strategy not only enhances laboratory safety but also opens new avenues for one-pot syntheses where PMe₃S is the desired reagent, streamlining workflows and minimizing waste. We provide detailed protocols for the application of this methodology in key synthetic transformations, including episulfidation of epoxides and its use as a ligand precursor in organometallic chemistry.

Core Principles: The Rationale for In-Situ Generation

The traditional use of phosphine sulfides involves their synthesis and isolation as discrete, stable solids, which serve as protected precursors for the corresponding trivalent organophosphines.[4][5] While effective, this adds steps to a synthetic sequence. The in-situ generation approach is predicated on a simple, highly efficient, and exothermic reaction between a tertiary phosphine and elemental sulfur.[3]

The core reaction is: P(CH₃)₃ + S → S=P(CH₃)₃

Mechanistically, the reaction is initiated by the nucleophilic attack of the lone pair on the phosphorus atom of trimethylphosphine onto the octasulfur ring (S₈).[6] This initial attack leads to a zwitterionic intermediate, which then triggers a cascade of subsequent attacks by other phosphine molecules, ultimately consuming the entire sulfur ring to produce eight equivalents of the phosphine sulfide.[6] The reaction is typically very fast, often completing in under a minute.[7]

The primary advantage of this in-situ protocol is the immediate trapping of the volatile, toxic, and pyrophoric PMe₃ as the non-volatile and stable PMe₃S solid.[2][8] This minimizes the exposure risk and simplifies the handling of an otherwise dangerous chemical. The resulting PMe₃S can then be utilized directly in the same pot for a variety of synthetic transformations.

G cluster_0 Reactants cluster_1 In-Situ Generation cluster_2 One-Pot Application PMe3 Trimethylphosphine (PMe₃) (Hazardous, Pyrophoric) PMe3S This compound (PMe₃S) (Stable, Safer Solid) PMe3->PMe3S Fast Reaction S8 Elemental Sulfur (S₈) (Stable Solid) S8->PMe3S App Synthetic Application (e.g., Episulfidation) PMe3S->App Direct Use

Diagram 1: Workflow for in-situ generation and application of PMe₃S.

Applications in Organic Synthesis

The in-situ generation of PMe₃S is particularly valuable in reactions where PMe₃S itself is the key reagent, or where the direct addition of PMe₃ could lead to undesirable side reactions with the substrate or other components.

Thiiranization (Episulfidation) of Epoxides

Phosphine sulfides are effective reagents for the stereospecific conversion of epoxides to thiiranes (episulfides), a transformation that proceeds with the transfer of a sulfur atom from the phosphine sulfide to the epoxide.[9] The driving force for this reaction is the formation of the highly stable P=O bond in the resulting phosphine oxide byproduct.[9] Using the in-situ method prevents the highly nucleophilic PMe₃ from directly attacking and opening the epoxide ring, ensuring clean conversion to the desired thiirane.

G cluster_workflow Episulfidation Workflow start node1 Step 1: Reagent Mixing Add Epoxide and Elemental Sulfur (S₈) to an inert, dry reaction vessel with solvent. node2 Step 2: In-Situ Generation Slowly add Trimethylphosphine (PMe₃) solution. Fast reaction forms PMe₃S. node1->node2 node3 Step 3: Sulfur Transfer PMe₃S reacts with the epoxide to form the Thiirane product and Trimethylphosphine Oxide (PMe₃O). node2->node3 node4 Step 4: Product Isolation Standard aqueous workup and purification by chromatography. node3->node4

Diagram 2: Experimental workflow for one-pot episulfidation.

In-Situ Ligand Synthesis for Catalysis

Phosphine sulfides are valuable as ligands in transition metal chemistry.[4][10] Their generation in-situ provides a streamlined method for preparing catalytic systems. A solution of PMe₃ can be added to a suspension of sulfur and the metal precursor, or the PMe₃S can be pre-formed in-situ before the metal salt is introduced. This avoids the separate synthesis and purification of the PMe₃S ligand.

Experimental Protocols

Extreme caution must be exercised when handling trimethylphosphine. It is toxic, pyrophoric, and has a low boiling point (38-40°C).[1][2][11] All manipulations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) in a well-ventilated chemical fume hood.[12] Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves, is mandatory.

Protocol 1: In-Situ PMe₃S Mediated Synthesis of 2,3-Diphenylthiirane

This protocol details the conversion of trans-stilbene oxide to trans-2,3-diphenylthiirane.

Materials:

  • trans-Stilbene oxide (2.0 mmol, 392 mg)

  • Elemental Sulfur (S₈) (2.1 mmol S atoms, 67 mg)

  • Trimethylphosphine, 1.0 M solution in THF (2.1 mmol, 2.1 mL)

  • Anhydrous Dichloromethane (DCM), 20 mL

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add trans-stilbene oxide (392 mg) and elemental sulfur (67 mg).

  • Add anhydrous DCM (20 mL) to the flask and stir the resulting suspension at room temperature.

  • Slowly add the 1.0 M solution of trimethylphosphine in THF (2.1 mL) dropwise via syringe over 5 minutes. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Upon completion, quench the reaction by adding 15 mL of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., 98:2 Hexane:Ethyl Acetate) to yield the pure thiirane.

Self-Validation:

  • Expected Product: trans-2,3-Diphenylthiirane as a white solid.

  • Typical Yield: 80-90%.

  • Characterization: The formation of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against literature values. The byproduct, trimethylphosphine oxide, is water-soluble and largely removed during the aqueous workup.[13]

Data Summary

The following table summarizes typical reaction parameters for the in-situ generation and application of PMe₃S.

ApplicationSubstrateKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Episulfidationtrans-Stilbene OxidePMe₃, S₈DCM or Toluene25280-90
EpisulfidationCyclohexene OxidePMe₃, S₈DCM25375-85
Ligand SynthesisPdCl₂(cod)PMe₃, S₈THF251>95 (in solution)

Safety and Handling

  • Trimethylphosphine (PMe₃): Highly toxic, pyrophoric, and malodorous.[1][2] It can ignite spontaneously in air. Always handle as a solution and under a strict inert atmosphere.[12] Keep away from heat and ignition sources.[11]

  • Emergency Preparedness: Have a compatible fire extinguisher (e.g., dry powder) readily available. A beaker of sodium hypochlorite (bleach) solution can be used to quench small spills or residual PMe₃ on equipment, which oxidizes it to the much safer phosphine oxide.[2]

  • Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves are essential.

  • Waste Disposal: All waste containing PMe₃ must be quenched with an oxidizing agent like bleach before disposal according to institutional guidelines.

Conclusion

The in-situ generation of this compound from trimethylphosphine and elemental sulfur represents a significant advancement in laboratory safety and synthetic efficiency. This method effectively mitigates the severe handling risks associated with free PMe₃ by immediately converting it to a stable, non-volatile solid within the reaction vessel. The protocols provided demonstrate its utility in common synthetic transformations, offering a streamlined, one-pot approach that minimizes risk and simplifies experimental workflows. This strategy should be considered a primary choice for any application requiring the use of this compound.

References

Monitoring Trimethylphosphine Sulfide Reactions: A Detailed Guide to HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for monitoring chemical reactions involving trimethylphosphine sulfide (TMPS) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a crucial reagent and ligand in modern synthetic chemistry, accurate real-time or quasi-real-time monitoring of TMPS consumption and product formation is essential for reaction optimization, kinetic studies, and process control. This document offers a comparative analysis of HPLC and GC techniques, detailed experimental protocols, and expert insights into method development. The protocols are designed to be self-validating, ensuring scientific rigor and trustworthiness for researchers in academic and industrial settings.

Introduction: The Need for Robust Reaction Monitoring

This compound (C₃H₉PS, Mol. Wt. 108.14 g/mol ) is a stable, solid organophosphorus compound used in various chemical transformations.[1][2] Unlike its pyrophoric precursor, trimethylphosphine, the sulfide adduct is air-stable, making it a convenient and safer alternative for introducing the P(CH₃)₃ moiety in coordination chemistry and organic synthesis. Monitoring the progress of reactions involving TMPS is critical to determine reaction endpoints, identify the formation of byproducts, and build kinetic profiles for mechanistic understanding.

Chromatographic techniques such as HPLC and GC offer the precision and selectivity required for this task. However, the choice between them is not arbitrary and depends on the specific properties of the analytes and the reaction matrix. This guide provides the foundational knowledge and practical protocols to implement robust analytical monitoring for your TMPS reactions.

Strategic Selection: HPLC vs. GC for TMPS Analysis

The decision to use HPLC or GC hinges on the physicochemical properties of TMPS and the other components in the reaction mixture (reactants, products, solvents, catalysts).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation of solutes in a liquid mobile phase moving through a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase moving through a solid or liquid stationary phase.
Analyte Suitability Ideal for non-volatile, high molecular weight, or thermally labile compounds. TMPS has a high melting point (155-156°C), making it well-suited for HPLC.[3]Best for volatile and thermally stable compounds. While TMPS can be analyzed by GC, its high melting point requires a sufficiently high inlet temperature to ensure complete volatilization.
Detection Challenge: TMPS lacks a strong UV chromophore. Solution: Universal detectors like Mass Spectrometry (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) are required.[4]Advantage: High specificity and sensitivity are achievable with element-selective detectors like a Flame Photometric Detector (FPD) in Phosphorus mode (P-mode) or a Nitrogen-Phosphorus Detector (NPD). GC-MS is also excellent for definitive identification.[5][6]
Sample Matrix More tolerant of complex, non-volatile matrices (e.g., salts, involatile solvents like DMF, DMSO).Requires a clean, volatile sample. Non-volatile components can contaminate the inlet and column, necessitating more rigorous sample preparation.[7]
Recommendation Choose HPLC when the reaction involves non-volatile solvents or reagents, or when analyzing thermally sensitive products. It is the more versatile choice for diverse reaction conditions.Choose GC for reactions in volatile organic solvents where high sensitivity and specificity for phosphorus-containing compounds are paramount and when all reaction components are thermally stable.

Part I: The HPLC Protocol for TMPS Reaction Monitoring

This protocol is designed for reversed-phase HPLC, the most common mode for analyzing moderately polar to non-polar organic molecules.

Rationale and Scientific Principles

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., acetonitrile/water).[8] Non-polar analytes, like TMPS, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. By adjusting the mobile phase composition, we can control the retention and achieve separation.

Given that TMPS lacks a UV-absorbing aromatic ring, standard Diode-Array Detectors (DAD) or UV detectors are unsuitable.[9] A mass-sensitive detector is necessary. We recommend an HPLC system coupled to a Mass Spectrometer (LC-MS) for its superior sensitivity and ability to provide molecular weight confirmation of reactants and products.[10]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Take Aliquot (e.g., 10 µL) Reaction->Aliquot Dilute Dilute in Mobile Phase (e.g., 1:1000 in ACN/H2O) Aliquot->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Column Separation Autosampler->Column Detector MS Detector Column->Detector Chromatogram Generate Chromatogram (Extracted Ion) Detector->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify & Plot vs. Time Integrate->Quantify

Caption: HPLC workflow for monitoring TMPS reactions.

Detailed HPLC Protocol

A. Instrumentation and Reagents

  • HPLC System: An Agilent 1260 Infinity II, Waters ACQUITY UPLC, or equivalent system.

  • Detector: Single Quadrupole Mass Spectrometer (e.g., Agilent 6120, Waters SQ Detector 2).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Solvents: HPLC-grade acetonitrile (ACN) and deionized water.

  • Vials & Filters: 2 mL amber glass vials with PTFE septa; 0.22 µm PTFE syringe filters.

B. Sample Preparation

  • Trustworthiness Step: Before starting, ensure your reaction solvent is miscible with the mobile phase. If not, perform a liquid-liquid extraction or precipitation step.

  • Pause the reaction stirring and immediately withdraw a small, representative aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quench the reaction if necessary by diluting the aliquot into a large volume of cold solvent.

  • Perform a serial dilution. A typical target concentration for LC-MS is in the low µg/mL to ng/mL range. A 1:1000 to 1:10,000 dilution is a good starting point. Dilute with the initial mobile phase composition (e.g., 50:50 ACN/Water).

  • Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulate matter.[7]

  • Cap the vial and place it in the autosampler queue.

C. Chromatographic Conditions

ParameterRecommended SettingRationale
Mobile Phase A Deionized Water + 0.1% Formic AcidAcid improves peak shape and ionization efficiency for MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier for reversed-phase.
Gradient 5% B to 95% B over 10 minA gradient is recommended to elute a wide range of reactants and products.[9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak shape and run-to-run reproducibility.[11]
Injection Vol. 5 µLSmall volume prevents column overloading.
MS Detector ESI Positive ModeElectrospray Ionization (ESI) is suitable for polar to moderately polar analytes.
MS Scan Mode Scan (m/z 50-500) & SIMFull scan to identify unknowns; Selected Ion Monitoring (SIM) at m/z 109.02 for [M+H]⁺ of TMPS for high sensitivity quantification.

D. Data Analysis

  • For quantification, use the MS software to extract the ion chromatogram for the [M+H]⁺ of TMPS (m/z 109.02).

  • Integrate the peak area of TMPS at each time point.

  • Normalize the area to an internal standard if used, or plot the raw area against time to generate a reaction progress curve.

Part II: The GC Protocol for TMPS Reaction Monitoring

This protocol is ideal for reactions in volatile solvents where high sensitivity for phosphorus is required.

Rationale and Scientific Principles

GC separates compounds based on their boiling points and interactions with the stationary phase. The sample is vaporized in a hot inlet and carried by an inert gas through a column. For TMPS and related organophosphorus compounds, a Flame Photometric Detector (FPD) is exceptionally useful. The FPD utilizes a hydrogen-rich flame to excite sulfur- or phosphorus-containing molecules, which then emit light at characteristic wavelengths (526 nm for phosphorus, 394 nm for sulfur). This provides outstanding selectivity against a hydrocarbon matrix.[12][13]

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Instrumental Analysis cluster_data_gc Data Processing Reaction_gc Reaction Mixture Aliquot_gc Take Aliquot (e.g., 10 µL) Reaction_gc->Aliquot_gc Dilute_gc Dilute in Volatile Solvent (e.g., 1:100 in Toluene) Aliquot_gc->Dilute_gc Vial_gc Transfer to GC Vial Dilute_gc->Vial_gc Autosampler_gc Autosampler Injection Vial_gc->Autosampler_gc Inlet_gc Heated Inlet (Vaporization) Autosampler_gc->Inlet_gc Column_gc GC Column Separation Inlet_gc->Column_gc Detector_gc FPD (P-Mode) Column_gc->Detector_gc Chromatogram_gc Generate Chromatogram Detector_gc->Chromatogram_gc Integrate_gc Integrate Peak Areas Chromatogram_gc->Integrate_gc Quantify_gc Quantify & Plot vs. Time Integrate_gc->Quantify_gc

Caption: GC workflow for monitoring TMPS reactions.

Detailed GC Protocol

A. Instrumentation and Reagents

  • GC System: An Agilent 8890, Shimadzu GC-2030, or equivalent system.

  • Detector: Flame Photometric Detector (FPD) with filters for phosphorus and/or sulfur detection.

  • Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: High-purity Helium or Hydrogen.

  • Solvent: GC-grade Toluene or other suitable volatile solvent.

  • Vials: 2 mL clear glass vials with PTFE septa.

B. Sample Preparation

  • Expertise Step: Ensure the reaction solvent is volatile and GC-compatible. If the reaction uses a high-boiling solvent like DMF, a liquid-liquid extraction into a volatile solvent (e.g., ethyl acetate, hexane) is mandatory.

  • Withdraw a 10-50 µL aliquot from the reaction mixture.

  • Dilute the sample in a volatile solvent like toluene. A 1:100 dilution is a reasonable starting point.

  • Transfer the diluted sample to a GC vial. No filtration is needed if the sample is clean.

  • Cap the vial and place it in the autosampler.

C. Chromatographic Conditions

ParameterRecommended SettingRationale
Inlet Temperature 250 °CMust be high enough to ensure complete and rapid vaporization of TMPS without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Injection Vol. 1 µLStandard for capillary GC.
Carrier Gas HeliumInert, provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Typical flow rate for a 0.25 mm ID column.
Oven Program Start at 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min)An oven ramp is necessary to separate compounds with different boiling points.[14]
Detector Temp. 300 °CMust be hotter than the final oven temperature to prevent condensation.
Detector Mode FPD in Phosphorus (P) ModeProvides high selectivity and sensitivity for TMPS.[5]

D. Data Analysis

  • Integrate the peak area for TMPS in the resulting chromatogram.

  • Prepare a calibration curve using authentic TMPS standards to ensure accurate quantification.

  • Plot the concentration or peak area of TMPS versus reaction time.

Conclusion

Both HPLC and GC are powerful techniques for monitoring reactions involving this compound. The choice of method should be a strategic decision based on the reaction conditions and available instrumentation. HPLC-MS offers versatility for a wide range of sample matrices but requires specialized detection. GC-FPD provides exceptional sensitivity and specificity for phosphorus compounds in clean, volatile matrices. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can achieve accurate and reliable reaction monitoring, leading to better-optimized chemical processes and deeper mechanistic insights.

References

Application Note & Protocol: A Scaled-Up Approach to the Synthesis of Trimethylphosphine Sulfide for Industrial Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of trimethylphosphine sulfide (Me₃PS), a versatile intermediate and ligand in various industrial chemical processes. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for producing Me₃PS on an industrial scale. This guide emphasizes safety, efficiency, and scientific integrity, explaining the rationale behind each procedural step. The information is grounded in established chemical principles and supported by authoritative references.

Introduction: The Industrial Significance of this compound

This compound (Me₃PS) is an organophosphorus compound with the chemical formula (CH₃)₃PS.[1][2][3] It serves as a crucial building block and ligand in a variety of applications, including catalysis, materials science, and as an intermediate in the synthesis of more complex molecules.[4][5] Its utility in these fields stems from the unique electronic and steric properties conferred by the phosphine sulfide functional group. The increasing demand for advanced materials and efficient catalytic systems has necessitated the development of robust and scalable methods for the production of high-purity Me₃PS. This application note details a reliable protocol for the scale-up synthesis of this compound, addressing the critical considerations for transitioning from laboratory-scale preparation to industrial-scale manufacturing.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, synthesis, and purification.

PropertyValueReference
CAS Number 2404-55-9[2]
Molecular Formula C₃H₉PS[1][2][3]
Molecular Weight 108.14 g/mol [2]
Appearance White crystalline solid[6][7]
Melting Point 155-156 °C[1][2]
Boiling Point 115.2 °C at 760 mmHg[1]
Density 0.982 g/cm³[1]
Solubility Soluble in many organic solvents[8]

The Synthetic Pathway: A Mechanistic Overview

The most direct and atom-economical method for the synthesis of this compound is the direct reaction of trimethylphosphine (Me₃P) with elemental sulfur.[9][10] This reaction is an oxidation of the phosphine, where the phosphorus atom's lone pair of electrons nucleophilically attacks the sulfur ring (S₈).

The reaction proceeds via the following balanced chemical equation:

8 (CH₃)₃P + S₈ → 8 (CH₃)₃PS

This reaction is typically fast and exothermic.[10] The mechanism involves the nucleophilic attack of the phosphine on the S₈ ring, leading to the formation of a zwitterionic intermediate.[8] Subsequent intramolecular or intermolecular reactions lead to the cleavage of the sulfur-sulfur bonds and the formation of the stable phosphine sulfide.

G Me3P Trimethylphosphine (Me₃P) Intermediate Zwitterionic Intermediate [Me₃P⁺-S₇-S⁻] Me3P->Intermediate Nucleophilic Attack S8 Elemental Sulfur (S₈) S8->Intermediate Me3PS This compound (Me₃PS) Intermediate->Me3PS Ring Cleavage & Rearrangement

Caption: Reaction mechanism for the synthesis of this compound.

Scaled-Up Synthesis Protocol

This protocol is designed for the production of this compound on a multi-kilogram scale. All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE).

Reagents and Equipment
  • Reagents:

    • Trimethylphosphine (Me₃P), solution in an appropriate solvent (e.g., THF)[11]

    • Elemental Sulfur (S₈), powder

    • Anhydrous, inert solvent (e.g., Toluene or Heptane)

    • Methanol (for washing)

  • Equipment:

    • Glass-lined or stainless steel reactor with a mechanical stirrer, temperature probe, and inert gas inlet/outlet

    • Addition funnel or pump for controlled reagent addition

    • Heating/cooling mantle or jacket for temperature control

    • Filtration unit (e.g., Nutsche filter-dryer)

    • Vacuum oven for drying the final product

Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and free of any contaminants.

    • Purge the reactor with an inert gas (e.g., Nitrogen or Argon) to remove air and moisture.[11][12] Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent and Sulfur Addition:

    • Charge the reactor with the chosen anhydrous, inert solvent. The amount of solvent should be sufficient to ensure good stirring and heat transfer. A typical starting point is 5-10 L of solvent per kg of the final product.

    • With stirring, add the powdered elemental sulfur to the solvent. The sulfur may not fully dissolve at this stage.

  • Trimethylphosphine Addition:

    • Cool the sulfur slurry to 0-5 °C using the reactor's cooling system. This is crucial to control the exothermic reaction.

    • Slowly add the trimethylphosphine solution to the cooled sulfur slurry via the addition funnel or pump. The addition rate should be carefully controlled to maintain the reaction temperature below 20 °C. A rapid temperature increase indicates an uncontrolled reaction.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir.

    • Stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. The disappearance of the yellow sulfur and the formation of a white precipitate indicates the formation of the product.[10]

  • Product Isolation and Purification:

    • Cool the reaction mixture to 0-5 °C to maximize the precipitation of the product.

    • Isolate the solid this compound by filtration using a Nutsche filter-dryer.

    • Wash the filter cake with cold methanol to remove any unreacted starting materials and solvent residues.[10]

    • Dry the product under vacuum at a temperature not exceeding 60 °C until a constant weight is achieved.

Process Flow Diagram

G cluster_0 Reaction Stage cluster_1 Workup & Purification Reactor Reactor (Inert Atmosphere) Filtration Filtration Reactor->Filtration Solvent Inert Solvent Solvent->Reactor Sulfur Sulfur (S₈) Sulfur->Reactor Me3P Trimethylphosphine (Me₃P Solution) Me3P->Reactor Controlled Addition (0-5 °C) Washing Washing (Cold Methanol) Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Product High-Purity This compound Drying->Final_Product

Caption: Process flow for the scaled-up synthesis of this compound.

Safety Considerations

The scale-up of any chemical process requires a stringent adherence to safety protocols. The synthesis of this compound involves hazardous materials that necessitate careful handling.

  • Trimethylphosphine (Me₃P): This is a highly toxic, pyrophoric (ignites spontaneously in air), and corrosive material.[11][12] It must be handled under an inert atmosphere at all times.[13] All transfers should be performed using Schlenk techniques or in a glovebox.[13] A solution of Me₃P in a solvent reduces its pyrophoricity but does not eliminate the hazard.

  • Elemental Sulfur (S₈): While less hazardous than Me₃P, sulfur dust can be flammable and cause irritation to the skin, eyes, and respiratory tract.[14]

  • Solvents: The use of flammable organic solvents requires proper grounding and bonding of equipment to prevent static discharge.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including flame-retardant lab coats, safety glasses or goggles, and chemical-resistant gloves.[12][14]

Quality Control

To ensure the final product meets the required specifications for industrial applications, the following analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy can confirm the structure and purity of the this compound.[15][16]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic P=S bond vibration.[16][17][18]

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.[1][2]

Conclusion

The protocol detailed in this application note provides a robust and scalable method for the synthesis of high-purity this compound. By adhering to the outlined procedures and safety precautions, researchers and production chemists can safely and efficiently produce this valuable compound for a wide range of industrial applications. The key to a successful scale-up lies in the careful control of the reaction exotherm and the rigorous exclusion of air and moisture.

References

The Role of Phosphine Sulfides in the Synthesis of Sulfur-Containing Polymers: An Exploration of Trimethylphosphine Sulfide and Established Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur-containing polymers are a class of materials prized for their exceptional properties, including high thermal stability, chemical resistance, and unique optical and mechanical characteristics.[1][2] These attributes have led to their application in diverse fields, from high-performance engineering plastics like poly(phenylene sulfide) (PPS) to advanced materials for optical devices and drug delivery systems.[3][4][5] The synthesis of these polymers often relies on various sulfur sources, each with its own set of advantages and challenges.

This application note addresses the potential use of trimethylphosphine sulfide as a sulfur-donating reagent in the synthesis of sulfur-containing polymers. It is important to note that while phosphine sulfides are well-known sulfur-transfer agents in organic synthesis, their specific application, particularly that of this compound, in polymerization reactions is not extensively documented in current scientific literature. Therefore, this guide will first explore the fundamental chemistry of phosphine sulfides as sulfur donors. It will then present a hypothetical framework for how this compound could be employed in polymer synthesis, outlining potential mechanisms and considerations. To provide a practical and validated procedure, this note also includes a detailed, step-by-step protocol for the well-established synthesis of poly(phenylene sulfide), a key sulfur-containing polymer.

Part 1: The Chemistry of Phosphine Sulfides as Sulfur-Transfer Agents

Phosphine sulfides, characterized by a P=S double bond, are versatile reagents capable of transferring a sulfur atom to a variety of substrates. The general mechanism involves the nucleophilic attack of a substrate on the sulfur atom of the phosphine sulfide, or the phosphine sulfide itself acting as a nucleophile. The reactivity of phosphine sulfides is influenced by the electronic and steric nature of the substituents on the phosphorus atom.

Trialkylphosphine sulfides, such as this compound, are generally more nucleophilic and have a more polarized P=S bond compared to their triaryl counterparts like triphenylphosphine sulfide. This suggests that they could be more reactive sulfur-transfer agents. However, they can also be more susceptible to oxidation and other side reactions.

Table 1: Comparison of Common Phosphine Sulfides

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
This compound(CH₃)₃PS108.14105-107Higher reactivity, good solubility in organic solvents.
Triethylphosphine sulfide(C₂H₅)₃PS150.2294Similar to this compound with increased lipophilicity.
Tributylphosphine sulfide(C₄H₉)₃PS234.4060-62Increased solubility in nonpolar solvents.
Triphenylphosphine sulfide(C₆H₅)₃PS294.32162-165High stability, commercially available, well-documented reactivity.[6]

Part 2: Hypothetical Application of this compound in Polymer Synthesis

While not a well-established method, one can conceptualize the use of this compound in the synthesis of polysulfides through a desulfurization reaction. A potential application could be the ring-opening polymerization of episulfides (thiiranes), where the phosphine sulfide could act as a sulfur-transfer catalyst or co-reagent.

A hypothetical reaction could involve the reaction of a diepisulfide monomer with a stoichiometric amount of this compound to generate a linear polysulfide. The driving force for this reaction would be the formation of the thermodynamically stable trimethylphosphine.

cluster_reactants Reactants cluster_products Products monomer Diepisulfide Monomer polymer Linear Polysulfide monomer->polymer n equivalents tmps (CH₃)₃PS tmp (CH₃)₃P tmps->tmp n equivalents, desulfurization

Caption: Hypothetical synthesis of a linear polysulfide using a diepisulfide monomer and this compound.

Potential Advantages of Using this compound:

  • Controlled Sulfur Incorporation: Could offer a more controlled method of sulfur insertion compared to elemental sulfur.

  • Solubility: Its solubility in organic solvents might allow for homogeneous reaction conditions.

  • Milder Conditions: Potentially enables polymerization under milder conditions than traditional methods.

Challenges and Considerations:

  • Reactivity Control: The high reactivity of this compound might lead to side reactions and difficulty in controlling the polymerization.

  • Stoichiometry: Precise control of stoichiometry would be crucial for achieving high molecular weight polymers.

  • Byproduct Removal: Separation of the resulting trimethylphosphine from the polymer would be necessary.

Part 3: Established Protocol for the Synthesis of Poly(phenylene sulfide) (PPS)

Poly(phenylene sulfide) is a high-performance thermoplastic with excellent thermal stability and chemical resistance.[7][8] The most common commercial synthesis involves the reaction of 1,4-dichlorobenzene with sodium sulfide in a polar aprotic solvent.[7]

Experimental Protocol: Synthesis of PPS

Materials:

  • 1,4-Dichlorobenzene (p-DCB)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Deionized water

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Dean-Stark trap

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Buchner funnel and filter flask

Procedure:

  • Dehydration of Sodium Sulfide:

    • In a three-neck flask equipped with a mechanical stirrer, condenser, and Dean-Stark trap, add sodium sulfide nonahydrate and NMP.

    • Heat the mixture to reflux under a slow stream of nitrogen to remove the water of hydration, which is collected in the Dean-Stark trap.

  • Polymerization:

    • After dehydration, cool the mixture to approximately 180°C.

    • Add 1,4-dichlorobenzene to the flask.

    • Heat the reaction mixture to 200-230°C and maintain for 4-6 hours with vigorous stirring under a nitrogen atmosphere.

  • Work-up and Purification:

    • After the polymerization is complete, cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of deionized water to precipitate the polymer.

    • Collect the solid polymer by vacuum filtration.

    • Wash the polymer thoroughly with hot deionized water and then with methanol to remove any residual solvent and low molecular weight oligomers.

    • Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

start Start dehydration Dehydrate Na₂S·9H₂O in NMP start->dehydration add_dcb Add 1,4-Dichlorobenzene dehydration->add_dcb polymerization Polymerization at 200-230°C add_dcb->polymerization cool Cool to Room Temperature polymerization->cool precipitate Precipitate in Water cool->precipitate filter Filter the Polymer precipitate->filter wash Wash with Water and Methanol filter->wash dry Dry in Vacuum Oven wash->dry end End: Obtain PPS dry->end

Caption: Experimental workflow for the synthesis of poly(phenylene sulfide) (PPS).

Table 2: Reagents and Typical Reaction Conditions for PPS Synthesis

Reagent/ParameterMolar Ratio/ValuePurpose
1,4-Dichlorobenzene (p-DCB)1.0Monomer
Sodium Sulfide (Na₂S)1.0 - 1.05Sulfur source
N-Methyl-2-pyrrolidone (NMP)4-6 moles per mole of Na₂SSolvent
Temperature200-230°CReaction Temperature
Time4-6 hoursReaction Time
AtmosphereInert (Nitrogen)Prevents oxidation

Part 4: Characterization of Sulfur-Containing Polymers

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the polymer repeat unit.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC analysis provides information on the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Conclusion

The synthesis of sulfur-containing polymers is a dynamic field of research with significant industrial applications. While the use of this compound as a direct sulfur source for polymerization is not yet a mainstream technique, its chemical properties suggest it could be a viable area for future investigation, potentially offering new synthetic routes with enhanced control. For researchers and professionals in the field, a thorough understanding of established methods, such as the synthesis of PPS detailed in this note, provides a solid foundation for innovation and the development of novel sulfur-containing polymeric materials.

References

Application Notes and Protocols for the Preparation of Thiophosphate Compounds Using Trimethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phosphorothioate Linkage and the Role of Trimethylphosphine Sulfide

The strategic replacement of a non-bridging oxygen atom with sulfur in a phosphate moiety to create a phosphorothioate (P=S) linkage is a cornerstone of modern medicinal chemistry and drug development. This subtle atomic substitution imparts profound changes in the physicochemical and biological properties of the parent molecule. Most notably, it confers significant resistance to enzymatic degradation by nucleases, a critical feature for the stability and therapeutic efficacy of antisense oligonucleotides. Beyond nucleic acid-based therapeutics, the phosphorothioate motif is integral to the design of prodrugs, enhancing their lipophilicity and modulating their metabolic activation pathways.

The synthesis of these vital thiophosphate compounds hinges on the efficient and clean transfer of a sulfur atom to a trivalent phosphorus precursor, typically a phosphite. While elemental sulfur can be used, its low solubility and potential for side reactions often necessitate the use of more sophisticated sulfur-transfer reagents. This compound ((CH₃)₃PS) emerges as a highly effective reagent for this purpose. It is a stable, crystalline solid that offers excellent solubility in common organic solvents and facilitates a homogenous reaction environment. Its use allows for controlled and often stoichiometric sulfur transfer, minimizing the formation of byproducts and simplifying purification. This application note provides a comprehensive guide to the use of this compound in the preparation of thiophosphate compounds, detailing the underlying chemical principles, providing a detailed experimental protocol, and discussing its applications.

Scientific Principles and Mechanistic Insights

The preparation of a thiophosphate from an alcohol substrate using this compound is typically a two-step process that can often be performed in a single pot. The first step involves the formation of a phosphite triester intermediate from the alcohol and a phosphitylating agent. The second, crucial step is the sulfurization of this phosphite intermediate with this compound.

The Sulfur-Transfer Mechanism

The sulfurization of a P(III) species, such as a trialkyl phosphite, by a phosphine sulfide is mechanistically characterized by a nucleophilic attack of the lone pair of electrons on the phosphite's phosphorus atom onto the sulfur atom of this compound. This concerted process proceeds through a bimolecular transition state, leading to the formation of the desired P(V) thiophosphate and the corresponding phosphine byproduct, in this case, trimethylphosphine.

The reaction is driven by the transfer of the sulfur atom from a "softer" phosphine (trimethylphosphine) to the P(III) center of the phosphite. The choice of a trialkylphosphine sulfide like (CH₃)₃PS is deliberate; the electron-donating methyl groups on the phosphorus of the resulting trimethylphosphine byproduct render it a less electrophilic and more stable phosphine compared to the starting phosphite, thus favoring the forward reaction.

Diagram 1: Proposed Mechanism of Sulfur Transfer

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R3P R₃P(OR')₃ (Trialkyl Phosphite) TS [R₃P---S---P(CH₃)₃]‡ R3P->TS Nucleophilic Attack Me3PS (CH₃)₃P=S (this compound) Me3PS->TS R3PS R₃P(OR')₃=S (Trialkyl Thiophosphate) TS->R3PS Me3P (CH₃)₃P (Trimethylphosphine) TS->Me3P

Experimental Protocol: One-Pot Synthesis of an O-Alkyl Phosphorothioate

This protocol details a representative one-pot procedure for the synthesis of an O-Alkyl Phosphorothioate from a primary alcohol. The first part of the protocol describes the in situ formation of a phosphite triester, which is then sulfurized in the second part using this compound.

Materials and Reagents
  • Primary Alcohol (e.g., Benzyl alcohol)

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (Et₃N), anhydrous

  • This compound ((CH₃)₃PS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Safety Precautions
  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phosphorus trichloride is highly corrosive and reacts violently with water. It is toxic if inhaled. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • Triethylamine is flammable and has a strong, unpleasant odor. It is corrosive and can cause severe skin and eye damage. Handle with care in a fume hood.

  • The byproduct, trimethylphosphine , is a toxic and pyrophoric liquid. The reaction workup should be designed to handle this safely, for instance, by quenching with an oxidizing agent if necessary, although in this protocol it will be removed under reduced pressure in a well-ventilated environment.

Diagram 2: Experimental Workflow

G start Start step1 Step 1: In Situ Phosphite Formation - Dissolve alcohol and Et₃N in anhydrous DCM under N₂. - Cool to 0 °C. - Add PCl₃ dropwise. start->step1 step2 Step 2: Sulfurization - Add this compound to the reaction mixture. - Allow to warm to room temperature and stir. step1->step2 step3 Step 3: Reaction Quench and Workup - Quench with saturated NaHCO₃. - Separate organic layer. - Wash with brine. step2->step3 step4 Step 4: Drying and Concentration - Dry organic layer with MgSO₄. - Filter and concentrate under reduced pressure. step3->step4 step5 Step 5: Purification - Purify the crude product by silica gel column chromatography. step4->step5 end End (Pure O-Alkyl Phosphorothioate) step5->end

Step-by-Step Procedure

Part 1: In Situ Formation of the Trialkyl Phosphite Intermediate

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the primary alcohol (1.0 eq, e.g., 10 mmol, 1.08 g of benzyl alcohol) and anhydrous triethylamine (3.3 eq, 33 mmol, 4.6 mL).

  • Dissolve the mixture in anhydrous dichloromethane (DCM, 50 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of phosphorus trichloride (1.1 eq, 11 mmol, 0.96 mL) in anhydrous DCM (10 mL) dropwise via the dropping funnel over 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour.

Part 2: Sulfurization with this compound

  • To the reaction mixture containing the in situ formed phosphite, add this compound (1.2 eq, 12 mmol, 1.30 g) in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The starting phosphite will have a chemical shift around +140 ppm, while the product thiophosphate will be around +68 ppm.

Part 3: Workup and Purification

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure O-alkyl phosphorothioate.

Data and Expected Results

The following table provides representative reaction parameters for the thiophosphorylation of various alcohols.

Substrate (Alcohol)Phosphitylating AgentSulfurizing AgentSolventTemp (°C)Time (h)Typical Yield (%)
Benzyl AlcoholPCl₃ / Et₃N(CH₃)₃PSDCM0 to RT4-685-95%
EthanolPCl₃ / Et₃N(CH₃)₃PSDCM0 to RT4-680-90%
2'-Deoxyadenosine (protected)Phosphoramidite Chemistry(CH₃)₃PSAcetonitrileRT< 1>98% (coupling)

Applications in Drug Development

Antisense Oligonucleotides

The most prominent application of this chemistry is in the synthesis of phosphorothioate oligonucleotides. In automated solid-phase synthesis, after the coupling of a phosphoramidite building block to the growing nucleic acid chain, a sulfurizing agent is introduced to convert the newly formed phosphite triester linkage to a phosphorothioate. This compound, among other reagents, can be employed for this crucial step, which is repeated in each cycle of the synthesis.

Thiophosphate Prodrugs

The "ProTide" approach is a successful strategy for delivering nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step. This technology involves masking the phosphate group as a phosphoramidate, which can be further modified to a thiophosphoramidate. The enhanced lipophilicity of these prodrugs improves cell permeability and bioavailability. The synthesis of these thiophosphate-containing prodrugs relies on efficient sulfur-transfer reactions.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the sulfurization step is slow or incomplete, ensure that all reagents and solvents are strictly anhydrous. Water can hydrolyze the phosphite intermediate. A slight excess of this compound can be used to drive the reaction to completion.

  • Side Products: The formation of phosphate byproducts (P=O) can occur if trace amounts of oxygen or water are present. Maintaining an inert atmosphere throughout the reaction is crucial.

  • Choice of Sulfurizing Agent: While this compound is effective, other reagents like triphenylphosphine sulfide, elemental sulfur, 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage's reagent), or phenylacetyl disulfide (PADS) can also be used. The choice often depends on the scale of the reaction, the desired solubility properties, and the ease of byproduct removal. For instance, the byproduct of triphenylphosphine sulfide (triphenylphosphine oxide) is a high-boiling solid that can sometimes complicate purification, whereas trimethylphosphine is volatile.

Conclusion

This compound is a valuable and practical reagent for the preparation of thiophosphate compounds. Its stability, solubility, and reactivity make it an excellent choice for the controlled sulfurization of phosphite intermediates. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this chemistry in the synthesis of modified oligonucleotides, prodrugs, and other biologically active molecules containing the critical phosphorothioate linkage. Adherence to strict anhydrous and inert reaction conditions is paramount for achieving high yields and purity.

Application Notes & Protocols: Leveraging Trimethylphosphine Sulfide in Flow Chemistry for Safer Phosphine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Taming a Powerful Reagent with Flow Chemistry

In the landscape of modern organic synthesis, phosphines are indispensable reagents, driving a wide array of critical transformations. Among them, trimethylphosphine (PMe₃) stands out for its high nucleophilicity and reactivity. However, its utility is severely hampered by its hazardous nature; PMe₃ is a pyrophoric, toxic, and malodorous gas, posing significant handling and safety challenges in traditional batch chemistry.[1][2] These risks often lead researchers to opt for less reactive but safer alternatives, potentially compromising reaction efficiency.

Continuous flow chemistry offers a paradigm shift in how we handle such hazardous materials. By confining reactions to small, enclosed volumes and enabling the in situ generation and immediate consumption of unstable or dangerous intermediates, flow systems can transform a hazardous process into a safe and controllable one.[3][4]

This guide introduces the use of trimethylphosphine sulfide (Me₃PS) , a stable, non-pyrophoric, and easy-to-handle solid[5], as a safe precursor for trimethylphosphine in continuous flow systems. The core principle involves the on-demand reduction of Me₃PS within a dedicated reactor module to generate gaseous PMe₃, which is then immediately consumed in a subsequent reaction. This approach harnesses the high reactivity of PMe₃ while completely mitigating the risks associated with its storage and handling, representing a significant advancement in process safety and efficiency.

Section 1: The Core Principle — In Situ Generation of Trimethylphosphine

The foundation of these application notes is a modular flow setup for the controlled reduction of this compound to generate active trimethylphosphine. The choice of reducing agent is critical for compatibility with continuous processing. Silanes are exceptionally well-suited for this purpose due to their high chemoselectivity for reducing phosphine oxides and sulfides, good functional group tolerance, and the generation of relatively inert siloxane byproducts.[6][7] Phenylsilane or more advanced disiloxanes are excellent candidates for this transformation.[8]

The reduction reaction is as follows: Me₃PS + Silane Reductant → PMe₃ + Siloxane Byproduct

This process can be efficiently conducted in a heated packed-bed or coil reactor, which we will term the "Phosphine Generation Module."

Experimental Protocol 1: Setup and Validation of the Phosphine Generation Module

This protocol details the assembly and operation of a standalone module for the continuous generation of a trimethylphosphine solution.

System Components:

  • Pump A (Reagent): HPLC pump or syringe pump for delivering the Me₃PS solution.

  • Pump B (Reductant): HPLC pump or syringe pump for delivering the silane solution.

  • Mixer: T-mixer or Y-mixer to combine the reagent streams.

  • Reactor: Heated packed-bed reactor (e.g., packed with inert glass beads to enhance mixing) or a simple heated coil reactor (PFA or stainless steel).

  • Back-Pressure Regulator (BPR): To maintain system pressure, prevent solvent boiling, and ensure the generated PMe₃ remains dissolved.[3]

  • Collection Vessel: For collecting the PMe₃ solution for validation.

Reagent Preparation:

  • Solution A (Me₃PS): Prepare a 0.5 M solution of this compound in a suitable anhydrous solvent (e.g., THF, Toluene).

  • Solution B (Silane): Prepare a 0.6 M solution of phenylsilane (1.2 equivalents) in the same anhydrous solvent.

Step-by-Step Protocol:

  • System Assembly: Assemble the components as illustrated in the workflow diagram below. Ensure all connections are secure.

  • Priming: Prime both pumps and lines with the anhydrous solvent to remove air and moisture.

  • Initiation: Begin pumping both Solution A and Solution B into the system at a defined flow rate (e.g., 0.1 mL/min each for a total flow rate of 0.2 mL/min).

  • Reaction: Heat the reactor to the desired temperature (e.g., 80-120 °C). The optimal temperature should be determined experimentally.

  • Pressure Control: Set the back-pressure regulator to a suitable pressure (e.g., 5-10 bar) to ensure PMe₃ remains in solution.

  • Equilibration: Allow the system to run for at least three reactor volumes to reach a steady state.

  • Validation: Collect the output stream and quantify the concentration of PMe₃ via ³¹P NMR spectroscopy or by a derivatization reaction (e.g., reaction with elemental sulfur to regenerate Me₃PS and quantify by GC/HPLC).[9]

cluster_0 Phosphine Generation Module Me3PS Solution A: This compound (in THF) PumpA Pump A Me3PS->PumpA Silane Solution B: Phenylsilane (in THF) PumpB Pump B Silane->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Packed-Bed Reactor (80-120°C) Mixer->Reactor BPR Back-Pressure Regulator (5-10 bar) Reactor->BPR Output PMe₃ Solution Stream (To Validation or Next Step) BPR->Output

Workflow for the in situ generation of trimethylphosphine.

Section 2: Application Note 1 — A Proposed Flow Protocol for the Wittig Reaction

The Wittig reaction is a cornerstone of organic chemistry for alkene synthesis from carbonyl compounds.[2] The reaction relies on the formation of a phosphonium ylide, which then reacts with an aldehyde or ketone. By telescoping the in situ PMe₃ generation with ylide formation and the subsequent Wittig reaction, we can create a highly efficient and safe continuous process.

Experimental Protocol 2: Telescoped Flow Synthesis of an Alkene via Wittig Reaction

This protocol describes a three-stage continuous flow system.

System Components:

  • Module 1: Phosphine Generation Module as described in Protocol 1.

  • Pump C (Alkyl Halide): For delivering the alkyl halide solution.

  • Pump D (Base): For delivering a strong base solution.

  • Pump E (Carbonyl): For delivering the aldehyde or ketone solution.

  • Mixer 2 & 3: T-mixers for subsequent reagent introduction.

  • Reactor 2 (Ylide Formation): A residence time coil, potentially cooled.

  • Reactor 3 (Wittig Reaction): A residence time coil, temperature controlled.

  • Quench Inlet: An additional inlet to introduce a quenching solution (e.g., water) before collection.

Reagent Preparation:

  • Solutions A & B: As prepared in Protocol 1.

  • Solution C (Alkyl Halide): 0.5 M solution of an alkyl halide (e.g., benzyl bromide) in THF.

  • Solution D (Base): 0.6 M solution of a suitable non-nucleophilic base (e.g., LiHMDS or KHMDS) in THF.

  • Solution E (Carbonyl): 0.5 M solution of an aldehyde or ketone (e.g., benzaldehyde) in THF.

Step-by-Step Protocol:

  • Module 1 Activation: Start the Phosphine Generation Module (Solutions A & B) to produce a steady stream of PMe₃.

  • Phosphonium Salt Formation: The PMe₃ stream is combined with the alkyl halide stream (Solution C) at Mixer 2. The mixture flows through a short residence coil (not shown in diagram for simplicity) to form the phosphonium salt in situ.

  • Ylide Generation: The phosphonium salt stream is then immediately mixed with the base (Solution D) at Mixer 3 and enters Reactor 2 (Ylide Formation Coil). A short residence time (1-2 minutes) is typically sufficient.

  • Wittig Reaction: The resulting ylide stream is combined with the carbonyl compound (Solution E) at Mixer 4 and enters Reactor 3 (Wittig Reaction Coil). The residence time and temperature are key parameters for optimization.

  • Quenching and Collection: The product stream is quenched by the continuous addition of water and collected for analysis and purification. The aqueous solubility of the trimethylphosphine oxide byproduct significantly simplifies workup compared to triphenylphosphine oxide.[2]

cluster_1 Module 1: Phosphine Generation cluster_2 Module 2: Ylide Formation cluster_3 Module 3: Wittig Reaction Me3PS Me₃PS Sol. PumpA Pump A Me3PS->PumpA Silane Silane Sol. PumpB Pump B Silane->PumpB Mixer1 Mixer 1 PumpA->Mixer1 PumpB->Mixer1 Reactor1 Heated Reactor Mixer1->Reactor1 Mixer2 Mixer 2 Reactor1->Mixer2 AlkylHalide Alkyl Halide Sol. PumpC Pump C AlkylHalide->PumpC Base Base Sol. PumpD Pump D Base->PumpD PumpC->Mixer2 Mixer3 Mixer 3 PumpD->Mixer3 Mixer2->Mixer3 Reactor2 Ylide Formation Coil Mixer3->Reactor2 Mixer4 Mixer 4 Reactor2->Mixer4 Carbonyl Carbonyl Sol. PumpE Pump E Carbonyl->PumpE PumpE->Mixer4 Reactor3 Wittig Reaction Coil Mixer4->Reactor3 BPR BPR Reactor3->BPR Product Product Stream BPR->Product

Telescoped flow system for a continuous Wittig reaction.
Data Table: Proposed Parameters for Wittig Reaction Optimization

ParameterModule 1 (PMe₃ Gen.)Module 2 (Ylide Gen.)Module 3 (Wittig Rxn)
Flow Rate (Total) 0.2 mL/min0.5 mL/min1.0 mL/min
Reactor Volume 2.0 mL1.0 mL5.0 mL
Residence Time 10 min2 min5 min
Temperature 100 °C0 °C to RT25 °C to 60 °C
Stoichiometry 1.2 eq. Silane1.1 eq. Base1.0 eq. Carbonyl
Pressure (BPR) \multicolumn{3}{c}{5 - 10 bar}
Expected Yield \multicolumn{3}{c}{>90% (Optimized)}

Section 3: Application Note 2 — A Proposed Flow Protocol for the Appel Reaction

The Appel reaction converts alcohols to alkyl halides using a phosphine and a tetrahalomethane. This reaction can be adapted to flow chemistry, and by using in situ generated PMe₃ and safer halogen sources like N-halosuccinimides, the process can be made significantly more sustainable and secure.

Experimental Protocol 3: Continuous Flow Appel-Type Reaction

This protocol describes a two-stage flow system for the conversion of an alcohol to an alkyl halide.

System Components:

  • Module 1: Phosphine Generation Module as described in Protocol 1.

  • Pump C (Halogen Source): For delivering the halogen source solution.

  • Pump D (Alcohol): For delivering the alcohol solution.

  • Mixer 2 & 3: T-mixers.

  • Reactor 2 (Appel Reaction): A residence time coil, temperature controlled.

Reagent Preparation:

  • Solutions A & B: As prepared in Protocol 1.

  • Solution C (Halogen Source): 0.6 M solution of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in an appropriate solvent (e.g., acetonitrile, DCM).

  • Solution D (Alcohol): 0.5 M solution of a primary or secondary alcohol in the same solvent.

Step-by-Step Protocol:

  • Module 1 Activation: Begin generating the PMe₃ stream using the validated Phosphine Generation Module.

  • Phosphonium Salt Formation: The PMe₃ stream is combined with the halogen source (Solution C) at Mixer 2. This rapidly forms the active phosphonium halide intermediate.

  • Appel Reaction: This stream is immediately merged with the alcohol solution (Solution D) at Mixer 3 and enters Reactor 2.

  • Reaction and Collection: The mixture flows through the temperature-controlled residence time coil to complete the reaction. The output stream is collected for analysis and purification. Again, the water-soluble PMe₃=O byproduct simplifies the workup.

cluster_1 Module 1: Phosphine Generation cluster_2 Module 2: Appel Reaction Me3PS Me₃PS Sol. PumpA Pump A Me3PS->PumpA Silane Silane Sol. PumpB Pump B Silane->PumpB Mixer1 Mixer 1 PumpA->Mixer1 PumpB->Mixer1 Reactor1 Heated Reactor Mixer1->Reactor1 Mixer2 Mixer 2 Reactor1->Mixer2 Halogen Halogen Source (e.g., NBS) PumpC Pump C Halogen->PumpC Alcohol Alcohol Sol. PumpD Pump D Alcohol->PumpD PumpC->Mixer2 Mixer3 Mixer 3 PumpD->Mixer3 Mixer2->Mixer3 Reactor2 Appel Reaction Coil Mixer3->Reactor2 BPR BPR Reactor2->BPR Product Product Stream BPR->Product

Telescoped flow system for a continuous Appel-type reaction.
Data Table: Proposed Parameters for Appel Reaction Optimization

ParameterModule 1 (PMe₃ Gen.)Module 2 (Appel Rxn)
Flow Rate (Total) 0.2 mL/min0.6 mL/min
Reactor Volume 2.0 mL6.0 mL
Residence Time 10 min10 min
Temperature 100 °C25 °C to 80 °C
Stoichiometry 1.2 eq. Silane1.2 eq. Halogen Source, 1.0 eq. Alcohol
Pressure (BPR) \multicolumn{2}{c}{5 - 10 bar}
Expected Yield \multicolumn{2}{c}{>95% (Optimized)}

References

Application Notes and Protocols for High-Throughput Screening of Trimethylphosphine Sulfide in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fast-paced environment of drug discovery and process development, the rapid identification of optimal catalytic conditions is paramount. Phosphine ligands are pivotal in modulating the efficacy of transition metal catalysts, yet many of the most active ligands, such as trimethylphosphine (PMe₃), present significant handling challenges due to their pyrophoric and toxic nature. This application note details a high-throughput screening (HTS) strategy that circumvents these issues by employing trimethylphosphine sulfide (PMe₃=S) as an air-stable, solid precursor. We present the scientific rationale for this approach, a detailed protocol for its implementation in a 96-well plate format for Suzuki-Miyaura cross-coupling, and methods for data analysis, providing a robust and efficient workflow for catalyst optimization.

Introduction: The Challenge and the Surrogate

Trimethylphosphine (PMe₃) is a highly potent ligand in organometallic catalysis. Its small Tolman cone angle (118°) and strong electron-donating character make it exceptionally effective in promoting key steps in catalytic cycles, such as oxidative addition, and enabling reactions with challenging substrates.[1][2] However, the practical application of PMe₃, especially in automated high-throughput screening platforms, is severely hampered by its hazardous properties: it is a pyrophoric, toxic liquid with a potent, unpleasant odor.[3]

To overcome these significant handling and safety barriers, a surrogate strategy is highly advantageous. This compound (PMe₃=S) is an air-stable, crystalline solid that is easy to handle, weigh, and dispense using standard automated laboratory equipment. It serves as an excellent in-situ precursor to the active trimethylphosphine ligand. The core principle of this workflow is the liberation of the active P(III) phosphine from its stable P(V) sulfide form under the catalytic reaction conditions.[4][5] This reduction can be facilitated by various components within the reaction mixture, allowing for the controlled, in-situ generation of the desired ligand without the risks associated with handling neat PMe₃.[4]

This approach transforms a hazardous but highly effective ligand into a screen-friendly component, enabling its inclusion in diverse ligand libraries for the rapid optimization of catalytic processes.[6]

The Workflow: A High-Throughput Screening Paradigm

The high-throughput screening process is designed for efficiency and scalability, utilizing a 96-well plate format to test numerous reaction conditions in parallel. The workflow is logically structured, moving from automated preparation to reaction, analysis, and data interpretation.

HTS_Workflow cluster_prep Preparation cluster_exec Execution (Automated) cluster_analysis Analysis cluster_data Data Interpretation prep_stock Stock Solution Preparation (Aryl Halide, Boronic Acid, Pd Precursor, Base, PMe3=S) prep_plate Plate Mapping (Define unique conditions for each well) prep_stock->prep_plate Design exec_dispense Reagent Dispensing (Robotic Liquid Handler) prep_plate->exec_dispense Load exec_react Reaction Incubation (Sealed plate, controlled temperature and stirring) exec_dispense->exec_react Run analysis_quench Quenching & Dilution exec_react->analysis_quench Complete analysis_uplc UPLC-MS Analysis (Rapid quantification of product yield) analysis_quench->analysis_uplc Inject data_heatmap Heatmap Generation & Hit Identification analysis_uplc->data_heatmap Process data_validate Lead Validation & Scale-up data_heatmap->data_validate Confirm

Figure 1: High-Throughput Screening (HTS) workflow for catalyst optimization.

Application Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for screening this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an automated 96-well plate platform.[7][8]

Materials and Reagents
  • Aryl Halide: e.g., 4-Bromoanisole

  • Boronic Acid: e.g., Phenylboronic acid

  • Palladium Precursors: e.g., Pd(OAc)₂, Pd₂(dba)₃

  • Ligand Precursor: this compound (PMe₃=S)

  • Bases: e.g., K₂CO₃, Cs₂CO₃, K₃PO₄

  • Solvents: Anhydrous 1,4-Dioxane, Toluene, DMF

  • Equipment: 96-well reaction block, automated liquid handler, magnetic stirrer/hotplate, plate sealer, UPLC-MS system.

Preparation of Stock Solutions

All solutions should be prepared under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Aryl Halide Solution (0.2 M): Dissolve the appropriate amount of 4-bromoanisole in the chosen reaction solvent.

  • Boronic Acid Solution (0.3 M): Dissolve the appropriate amount of phenylboronic acid in the chosen reaction solvent.

  • Palladium Precursor Solutions (2 mM): Prepare separate stock solutions for each palladium precursor (e.g., Pd(OAc)₂) in the reaction solvent.

  • This compound Solution (4 mM): Dissolve the appropriate amount of PMe₃=S in the reaction solvent. The ligand-to-palladium ratio is a critical parameter to screen.

  • Base Slurries/Solutions (1.0 M): Prepare slurries or solutions of each base in the reaction solvent. Note: Bases may have limited solubility. Ensure consistent suspension during dispensing.

Automated Reaction Setup (96-Well Plate)
  • Plate Mapping: Design the experiment to ensure each well represents a unique combination of palladium precursor, base, and solvent. Include replicates and controls (e.g., no ligand, no catalyst) for robust data analysis.

  • Dispensing: Use an automated liquid handler to dispense the stock solutions into the wells of the 96-well reaction block according to the plate map. A typical loading per well might be:

    • Palladium Precursor Solution: 50 µL (0.1 µmol)

    • This compound Solution: 50 µL (0.2 µmol)

    • Aryl Halide Solution: 250 µL (50 µmol)

    • Boronic Acid Solution: 250 µL (75 µmol)

    • Base Slurry: 150 µL (150 µmol)

    • Total Volume per well: 750 µL

  • Reaction Execution:

    • Securely seal the 96-well reaction block with a cap mat designed for high temperatures and pressures.

    • Place the block on a stirrer/hotplate.

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) with consistent stirring for a set period (e.g., 4-12 hours).

Sample Workup and Analysis
  • Cooling & Quenching: Once the reaction is complete, cool the reaction block to room temperature.

  • Dilution: Unseal the plate and add a quenching/dilution solvent (e.g., 750 µL of acetonitrile containing an internal standard) to each well.

  • Filtration/Centrifugation: Seal the plate again, vortex, and then centrifuge to pellet any insoluble material.

  • Analysis: Transfer the supernatant to a 96-well analysis plate. Analyze each sample via a rapid UPLC-MS method to determine the percent conversion or yield of the desired biaryl product.[7]

Scientific Rationale: The Catalytic Cycle

The success of the Suzuki-Miyaura coupling hinges on a delicate balance of elementary steps, each influenced by the catalyst's ligand sphere.[2] Trimethylphosphine, generated in situ from its sulfide, plays a critical role. Its strong σ-donating ability facilitates the rate-limiting oxidative addition of the aryl halide to the Pd(0) center, while its small size prevents steric congestion that might otherwise inhibit transmetalation and reductive elimination.

Suzuki_Cycle cluster_caption L = PMe₃ (in-situ generated) Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl OA Oxidative Addition OA->PdII_Aryl PdII_Biaryl L₂Pd(II)(Ar)(R) PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RE Reductive Elimination RE->Pd0 label_Product Ar-R RE->label_Product label_ArX Ar-X label_ArX->OA label_Boronic R-B(OR)₂ + Base label_Boronic->Transmetal caption_node

Figure 2: The Suzuki-Miyaura catalytic cycle. L represents the phosphine ligand.

Data Presentation and Interpretation

The large dataset generated from an HTS campaign is most effectively visualized using a heatmap. This allows for the rapid identification of "hotspots"—reaction conditions that result in high product yield.

Table 1: Illustrative HTS Data for the Coupling of 4-Bromoanisole and Phenylboronic Acid

Conditions: 80 °C, 12h. Yields (%) determined by UPLC-MS analysis against an internal standard.

SolventPd PrecursorBaseYield (%)
1,4-DioxanePd(OAc)₂K₂CO₃78
1,4-DioxanePd(OAc)₂Cs₂CO₃92
1,4-DioxanePd(OAc)₂K₃PO₄95
1,4-DioxanePd₂(dba)₃K₂CO₃85
1,4-DioxanePd₂(dba)₃Cs₂CO₃94
1,4-DioxanePd₂(dba)₃K₃PO₄97
ToluenePd(OAc)₂K₂CO₃65
ToluenePd(OAc)₂Cs₂CO₃75
ToluenePd(OAc)₂K₃PO₄72
ToluenePd₂(dba)₃K₂CO₃70
ToluenePd₂(dba)₃Cs₂CO₃81
ToluenePd₂(dba)₃K₃PO₄79

From this illustrative data, the combination of Pd₂(dba)₃, K₃PO₄, in 1,4-Dioxane emerges as the optimal condition, or "hit." This hit should then be validated through resynthesis and potentially scaled up to confirm its robustness.

Conclusion

The use of this compound as an air-stable precursor for trimethylphosphine provides a powerful, safe, and efficient entry point for high-throughput screening in catalysis. This methodology eliminates the significant handling risks associated with the neat ligand, allowing researchers to harness its superior catalytic properties within an automated discovery workflow. The detailed protocol for the Suzuki-Miyaura reaction serves as a versatile template that can be adapted for the optimization of a wide range of other critical cross-coupling reactions, accelerating the development of novel synthetic routes in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trimethylphosphine Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trimethylphosphine sulfide (Me₃PS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind experimental choices to ensure your syntheses are both successful and reproducible.

CRITICAL SAFETY ALERT: Handling Trimethylphosphine (PMe₃)

Before proceeding with any experimental work, it is imperative to understand the hazards associated with trimethylphosphine (PMe₃).

  • Pyrophoric Nature : PMe₃ is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][2] All manipulations must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using appropriate air-free techniques (e.g., Schlenk line or glovebox).

  • Toxicity : PMe₃ is toxic and has a pungent, unpleasant odor.[1][3] Inhalation may cause corrosive injuries to the respiratory tract.[3] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including flame-resistant gloves and safety glasses.

  • Quenching : Unused PMe₃ can be safely converted to the much less hazardous trimethylphosphine oxide by careful, slow addition to an oxidizing solution like sodium hypochlorite or hydrogen peroxide.[1]

Core Reaction Pathway

The synthesis of this compound is a classic example of a sulfur transfer reaction. It proceeds via the nucleophilic attack of the electron-rich phosphorus atom of trimethylphosphine on the octasulfur (S₈) ring. This reaction is typically fast, exothermic, and high-yielding.[4]

References

Identifying byproducts in trimethylphosphine sulfide reactions by NMR

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting byproducts encountered during reactions involving trimethylphosphine sulfide (PMe₃S). Leveraging nuclear magnetic resonance (NMR) spectroscopy as the primary analytical tool, this guide provides in-depth, field-proven insights to ensure the purity and success of your chemical transformations.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common questions regarding the synthesis and purity of this compound.

Q1: What are the most common impurities I might see in my this compound product?

A1: The most frequently observed impurities in this compound synthesis are typically unreacted starting materials or byproducts from competing side reactions. These include:

  • Trimethylphosphine (PMe₃): Incomplete reaction will leave residual starting phosphine.

  • Elemental Sulfur (S₈): If the stoichiometry is not precise or the reaction does not go to completion, unreacted sulfur may remain.

  • Trimethylphosphine Oxide (PMe₃O): Trimethylphosphine is highly susceptible to oxidation, especially if the reaction is not performed under strictly anaerobic conditions.[1][2] Any exposure to air can lead to the formation of the corresponding oxide.

Q2: How can I use ³¹P NMR to quickly assess the purity of my this compound?

A2: ³¹P NMR spectroscopy is an exceptionally powerful and sensitive technique for analyzing phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope.[3] A clean spectrum showing a single peak at approximately +43 ppm (in CDCl₃) is indicative of pure this compound. The presence of other signals will indicate impurities.

Q3: My ¹H NMR spectrum looks complicated. How can I distinguish the product from byproducts?

A3: While ³¹P NMR is more direct for phosphorus-containing impurities, ¹H NMR provides valuable complementary information. The key is to look for the characteristic doublet for the methyl protons of each species, arising from coupling to the phosphorus nucleus (²J(P,H)). The integration of these doublets can be used to quantify the relative amounts of each species.

Q4: I suspect my trimethylphosphine starting material is contaminated. How will this affect my reaction?

A4: Contaminated trimethylphosphine is a common source of impurities. If your starting phosphine has been partially oxidized to trimethylphosphine oxide, this impurity will be carried through the reaction and will be present in your final product. It is always advisable to check the purity of your trimethylphosphine by ³¹P NMR before use. A sharp singlet around -62 ppm indicates pure trimethylphosphine.[3]

Part 2: Troubleshooting Guide: Interpreting Your NMR Spectra

This section provides a systematic approach to identifying byproducts in your this compound reaction mixture based on NMR data.

Issue 1: Multiple Peaks in the ³¹P NMR Spectrum

Symptoms: Your ³¹P NMR spectrum shows more than one signal.

Analysis: Each peak in the ³¹P NMR spectrum corresponds to a different phosphorus-containing species. By comparing the chemical shifts of the observed peaks to known values, you can identify the components of your sample.

Data Presentation: ³¹P and ¹H NMR Chemical Shifts of Common Species

CompoundStructure³¹P Chemical Shift (ppm)¹H Chemical Shift (ppm)¹H Multiplicity (J-coupling in Hz)
TrimethylphosphineP(CH₃)₃~ -62[3]~ 0.9Doublet, ²J(P,H) ≈ 2.7
This compound S=P(CH₃)₃ ~ +43 [4][5]~ 1.57 [4]Doublet, ²J(P,H) ≈ 13.0 [4]
Trimethylphosphine OxideO=P(CH₃)₃~ +36[4][6]~ 1.4Doublet, ²J(P,H) ≈ 13.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[3][7][8]

Workflow for Identification of Byproducts by ³¹P NMR

Byproduct_Identification start Acquire ³¹P NMR Spectrum main_peak Major Peak at ~+43 ppm? start->main_peak product Product is likely This compound main_peak->product Yes no_product Major peak not at ~+43 ppm. Check reaction conditions. main_peak->no_product No additional_peaks Additional Peaks Present? product->additional_peaks end Purity Assessment Complete no_product->end impurity_analysis Analyze Impurity Peaks additional_peaks->impurity_analysis Yes additional_peaks->end No peak_minus_62 Peak at ~ -62 ppm? impurity_analysis->peak_minus_62 pme3 Unreacted Trimethylphosphine peak_minus_62->pme3 Yes peak_plus_36 Peak at ~ +36 ppm? peak_minus_62->peak_plus_36 No pme3->peak_plus_36 pme3->end pme3o Trimethylphosphine Oxide (Oxidation) peak_plus_36->pme3o Yes other_impurities Other unidentified impurities present. peak_plus_36->other_impurities No pme3o->other_impurities pme3o->end other_impurities->end

Caption: Workflow for byproduct identification using ³¹P NMR.

Solutions:

  • Unreacted Trimethylphosphine (PMe₃):

    • Cause: Insufficient reaction time, low temperature, or incorrect stoichiometry of sulfur.

    • Remediation: Increase the reaction time, consider gentle heating, or add a slight excess of sulfur. Unreacted trimethylphosphine can be removed by vacuum transfer due to its volatility, though this must be done with extreme care under an inert atmosphere as it is pyrophoric.[1]

  • Trimethylphosphine Oxide (PMe₃O):

    • Cause: Exposure of the reaction mixture or the starting trimethylphosphine to air.[1][2]

    • Remediation: This impurity is often difficult to remove due to its similar polarity to the product. The best approach is prevention. Ensure all solvents are rigorously degassed and the reaction is performed under a strictly inert atmosphere (e.g., using Schlenk line techniques or in a glovebox).

  • Unreacted Sulfur (S₈):

    • Cause: Use of excess sulfur.

    • Remediation: Elemental sulfur has low solubility in many organic solvents and can often be removed by filtration of the reaction mixture.

Issue 2: Unexpected Signals in the ¹H NMR Spectrum

Symptoms: The ¹H NMR spectrum shows more than the expected doublet for this compound.

Analysis: Correlate the ¹H NMR signals with the species identified in the ³¹P NMR spectrum. The presence of doublets at approximately 0.9 ppm and 1.4 ppm would confirm the presence of trimethylphosphine and trimethylphosphine oxide, respectively. Additionally, be aware of potential solvent impurities.[7][8]

Part 3: Experimental Protocols

A self-validating system relies on robust and well-documented procedures.

Protocol 1: Synthesis of this compound

This protocol is based on the direct reaction of trimethylphosphine with elemental sulfur.[5][9][10]

Materials:

  • Trimethylphosphine (PMe₃) solution (e.g., 1.0 M in THF or toluene)

  • Elemental sulfur (S₈)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

  • Schlenk flask and other appropriate glassware for inert atmosphere techniques

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add a solution of trimethylphosphine to a Schlenk flask equipped with a magnetic stir bar.

  • In a separate flask, prepare a slurry of elemental sulfur in the chosen anhydrous, degassed solvent.

  • Slowly add the sulfur slurry to the stirred trimethylphosphine solution at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by taking a small aliquot (under inert atmosphere) for ³¹P NMR analysis. The disappearance of the PMe₃ signal at ~-62 ppm and the appearance of the PMe₃S signal at ~+43 ppm indicates reaction completion.

  • If unreacted sulfur is present, filter the reaction mixture under an inert atmosphere.

  • Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or sublimation if necessary.

Protocol 2: NMR Sample Preparation for Air-Sensitive Compounds

Objective: To prepare an NMR sample of a this compound reaction mixture without introducing oxygen.

Workflow for Air-Sensitive NMR Sample Preparation

NMR_Sample_Prep start Start in Glovebox or on Schlenk Line aliquot Take aliquot of reaction mixture start->aliquot solvent Add degassed deuterated solvent aliquot->solvent transfer Transfer to NMR tube solvent->transfer cap Cap NMR tube securely (e.g., with a J. Young's tap) transfer->cap seal Seal with Parafilm for transport cap->seal acquire Acquire NMR Spectrum seal->acquire Reaction_Pathways PMe3 P(CH₃)₃ (Trimethylphosphine) PMe3S S=P(CH₃)₃ (this compound) DESIRED PRODUCT PMe3->PMe3S Sulfurization PMe3O O=P(CH₃)₃ (Trimethylphosphine Oxide) BYPRODUCT PMe3->PMe3O Oxidation (Side Reaction) S8 1/8 S₈ (Sulfur) S8->PMe3S O2 O₂ (Oxygen) O2->PMe3O

References

Technical Support Center: Managing Trimethylphosphine Sulfide ((CH₃)₃PS)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for trimethylphosphine sulfide. This guide is designed to provide you with both quick-reference answers and in-depth troubleshooting protocols to ensure the integrity of your experiments. My goal is to synthesize established scientific principles with practical, field-proven insights to help you navigate the nuances of handling this reagent.

A critical point of clarification is paramount before we proceed. The properties of This compound ((CH₃)₃PS) are substantially different from those of its precursor, trimethylphosphine ((CH₃)₃P) . Trimethylphosphine is a pyrophoric liquid, meaning it can spontaneously ignite in air, and it is highly sensitive to moisture.[1][2] In contrast, this compound is a solid created by oxidizing the phosphine with sulfur.[3] This process converts the phosphorus from a trivalent P(III) to a pentavalent P(V) state, which significantly increases its stability. While (CH₃)₃PS is not pyrophoric, it is still a hazardous chemical that requires careful handling to avoid degradation and ensure experimental reproducibility.[4][5] This guide will focus exclusively on the proper management of the more stable sulfide compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: Is this compound as air- and moisture-sensitive as trimethylphosphine? A: No, not at all. This is the most critical distinction to make. The phosphorus atom in (CH₃)₃PS is in a +5 oxidation state and its lone pair of electrons is bonded to sulfur. This makes it far less susceptible to oxidation by air compared to the trivalent P(III) center in trimethylphosphine, which is notoriously pyrophoric.[1] While (CH₃)₃PS can be handled in air for routine procedures like weighing, prolonged exposure to a humid atmosphere or reactive chemical environments should be avoided to prevent slow degradation over time.

Q2: What are the standard storage conditions for this compound? A: For optimal shelf life, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] A desiccator or a nitrogen-purged cabinet provides an ideal environment for long-term storage to prevent gradual hydrolysis or oxidation.

Q3: How can I tell if my sample of this compound has degraded? A: Visual and olfactory inspection can provide initial clues. A pure sample should be a white solid.[4] Any significant discoloration (e.g., yellowing) or the presence of a strong, pungent odor characteristic of alkylphosphines could indicate the presence of impurities or degradation products.[6] The most definitive method for assessing purity is through analytical techniques, primarily ³¹P NMR spectroscopy.

Q4: What are the primary degradation products I should be concerned about? A: The two most likely degradation products are trimethylphosphine oxide ((CH₃)₃PO) and the parent trimethylphosphine ((CH₃)₃P). The oxide can form from reaction with residual oxidizing agents or slow reaction with atmospheric oxygen over long periods. The presence of the parent phosphine is less likely through degradation but could be a contaminant from an incomplete synthesis. The reaction of trimethylphosphine with sulfur dioxide is known to produce both the sulfide and the oxide, highlighting a potential pathway for impurity introduction.[7]

Q5: Do I need to use a glovebox or Schlenk line to handle solid this compound? A: For routine weighing and addition to a reaction vessel, a glovebox or Schlenk line is generally not necessary if the exposure to air is brief. However, for highly sensitive reactions where even trace amounts of moisture or oxygen could compromise the outcome, or when preparing solutions for long-term storage, utilizing inert atmosphere techniques is a highly recommended best practice.[8][9]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems encountered during experiments involving (CH₃)₃PS.

Issue: Inconsistent Reaction Yields or Unexpected Side Products

You've run a reaction multiple times with what should be identical conditions, but the results are not reproducible.

  • Possible Cause: Compromised Reagent Purity. The most common culprit in inconsistent organophosphorus chemistry is reagent integrity. Your (CH₃)₃PS may have degraded or could have been contaminated from the start.

  • Troubleshooting Steps & Solutions:

    • Assess Purity Analytically: The most reliable method is ³¹P NMR spectroscopy. A pure sample of (CH₃)₃PS will show a single sharp peak. The presence of other significant peaks indicates impurities. (See Protocol 2 for details).

    • Check for Trimethylphosphine Oxide ((CH₃)₃PO): This is a very common and often problematic impurity. It is notoriously difficult to remove from reaction products via standard chromatography due to its high polarity.[10] Its presence in the starting material will carry through the reaction and complicate purification.

    • Purify the Reagent: If significant impurities are detected, purification is necessary. For solid (CH₃)₃PS, recrystallization from a suitable solvent system (e.g., ethanol-water or toluene-hexane) is often effective.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing issues related to reagent purity.

G Start Inconsistent or Failed Reaction Results CheckPurity Assess (CH₃)₃PS Purity (See Protocol 2: ³¹P NMR) Start->CheckPurity IsPure Is the sample >98% pure? CheckPurity->IsPure Impurities Identify Impurities: - (CH₃)₃PO (Oxide)? - (CH₃)₃P (Phosphine)? - Other? IsPure->Impurities No OtherIssues Purity is High: Investigate Other Variables (Solvent, Temp, Other Reagents) IsPure->OtherIssues Yes Purify Purify (CH₃)₃PS (e.g., Recrystallization) Impurities->Purify ReRun Use Purified Reagent and Re-run Experiment Purify->ReRun EndGood Problem Solved: Proceed with Project ReRun->EndGood

Caption: A decision tree for troubleshooting reactions involving this compound.

Section 3: Protocols and Best Practices

These protocols provide step-by-step instructions for key handling and analysis procedures.

Protocol 1: Standard Handling and Weighing of (CH₃)₃PS

This protocol is suitable for most applications where the subsequent reaction is not exceptionally sensitive to trace atmospheric components.

  • Preparation: Ensure your workspace is clean and dry. Have your reaction flask, spatula, and weighing paper/boat ready.

  • Equilibration: Allow the (CH₃)₃PS container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Briefly open the container, retrieve the required amount of solid using a clean, dry spatula, and transfer it to your weighing vessel. Close the main container tightly immediately after.

  • Transfer: Promptly add the weighed solid to your reaction vessel. If the reaction is to be run under an inert atmosphere, flush the vessel with nitrogen or argon immediately after the addition.

  • Storage: Return the main container to a cool, dry storage location, preferably in a desiccator.

Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy

This protocol provides a definitive method for confirming the purity of your (CH₃)₃PS.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of your (CH₃)₃PS sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure the spectral width is sufficient to observe all relevant species (e.g., from -80 ppm to +80 ppm).

  • Analysis:

    • This compound ((CH₃)₃PS): Expect a sharp singlet at approximately +42 ppm . This should be the major peak.

    • Trimethylphosphine Oxide ((CH₃)₃PO): A common impurity, appearing as a singlet around +36 ppm .

    • Trimethylphosphine ((CH₃)₃P): A dangerous, pyrophoric impurity, appearing as a singlet far upfield at approximately -62 ppm . Its presence indicates a serious contamination issue.

  • Quantification: Integrate all observed peaks. The purity of your sample can be calculated from the relative integration values.

Inert Atmosphere Transfer Workflow

For applications demanding the strict exclusion of air and moisture, the following workflow should be employed.

G cluster_0 Glovebox Operations cluster_1 Schlenk Line Operations BringIn Bring Sealed (CH₃)₃PS Container into Glovebox Weigh Weigh (CH₃)₃PS into a Pre-tared Vial BringIn->Weigh SealVial Seal Vial Inside Glovebox Weigh->SealVial PrepFlask Assemble and Flame-Dry Reaction Glassware Purge Purge Glassware with Inert Gas (3x Vac/Fill Cycles) PrepFlask->Purge AddSolvent Add Anhydrous Solvent via Syringe/Cannula Purge->AddSolvent Transfer Quickly Add Weighed Solid Under Positive Inert Gas Flow AddSolvent->Transfer

Caption: Workflow for handling this compound under inert atmosphere conditions.

Section 4: Data Summary

Table 1: Physical and Safety Data for this compound
PropertyValueReference(s)
Molecular Formula (CH₃)₃PS[4]
Molecular Weight 108.15 g/mol [4]
Appearance White Solid[4]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation); Skin/Eye Irritant[4][5]
Table 2: Recommended Storage and Handling Conditions
ConditionStandard UseHigh-Purity / Sensitive Applications
Atmosphere Ambient Air (brief exposure)Inert Gas (Nitrogen or Argon)
Storage Tightly sealed container, cool & dry placeSealed container in a desiccator or N₂ cabinet
Glassware Clean and dryFlame- or oven-dried
Solvents Reagent-gradeAnhydrous/degassed solvents

References

Preventing oxidation of trimethylphosphine sulfide during storage and use

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Oxidation During Storage and Use

Welcome to the Technical Support Center for trimethylphosphine sulfide (TMPS). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a Senior Application Scientist, I have compiled this guide to address common challenges and questions related to the stability of TMPS, with a focus on preventing its oxidation. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Introduction: The Challenge of TMPS Stability

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the handling and stability of this compound.

Q1: What is this compound and why is its purity important?

This compound, with the chemical formula (CH₃)₃PS, is an organophosphorus compound. It is a white, crystalline solid at room temperature. Its purity is critical for reproducible and high-yielding chemical reactions. The presence of its primary oxidation byproduct, trimethylphosphine oxide (TMPO), can lead to unintended side reactions, reduced yields, and complex purification challenges due to the high polarity of TMPO.[1][2]

Q2: How does oxidation of this compound occur?

The phosphorus atom in this compound can be oxidized by atmospheric oxygen, converting the phosphine sulfide into trimethylphosphine oxide. This process can be accelerated by the presence of moisture and elevated temperatures. Lower trialkylphosphines are known to be spontaneously oxidized upon exposure to air.[3]

Q3: What are the primary signs of this compound degradation?

While pure this compound is a white solid, oxidation can lead to a change in its physical appearance. Users should be vigilant for:

  • Discoloration: A yellow or off-white appearance may indicate the presence of impurities, including oxidation products.

  • Clumping: Increased moisture absorption due to improper storage can cause the crystalline solid to clump.

  • Inconsistent Experimental Results: Unexplained low yields, the formation of unexpected byproducts, or difficulties in product purification can often be traced back to degraded starting material.

Q4: What is the proper way to store this compound for long-term stability?

To ensure the long-term stability of this compound, it is crucial to minimize its exposure to air and moisture.[4][5] The following storage conditions are recommended:

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen and moisture.
Temperature Cool, dry place (2-8 °C)Reduces the rate of potential decomposition reactions.
Container Tightly sealed, opaque containerProtects from light and prevents ingress of air and moisture.
Location Well-ventilated area away from heat sourcesEnsures safety and stability.[6]

For optimal protection, especially after the container has been opened, storing the reagent inside a glove box or desiccator with an inert atmosphere is best practice.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments involving this compound.

Problem 1: My this compound has a yellowish tint. Can I still use it?

A yellowish color is a potential indicator of oxidation. While the reagent may still be usable for some applications, the presence of trimethylphosphine oxide could negatively impact sensitive reactions.

Recommended Action:

  • Assess the Impurity Level: If you have access to ³¹P NMR spectroscopy, this is the most direct way to determine the extent of oxidation. Pure this compound will show a characteristic peak, while trimethylphosphine oxide will appear at a different chemical shift.

  • Perform a Small-Scale Test Reaction: If NMR is not available, a small-scale trial of your intended reaction can help determine if the impurity level is acceptable for your synthesis.

  • Purify the Reagent: For critical applications, purification by recrystallization is recommended.

Problem 2: I am observing a highly polar, water-soluble byproduct that is difficult to separate from my desired product.

This is a classic sign of trimethylphosphine oxide contamination. Due to its high polarity, TMPO can be challenging to remove using standard chromatographic methods.[1]

Recommended Action:

  • Aqueous Extraction: If your product is not water-soluble, repeated extractions with water can help remove the water-soluble TMPO.

  • Precipitation with Metal Salts: In some cases, TMPO can be precipitated from organic solvents by forming insoluble complexes with metal salts like zinc chloride.[1]

  • Chromatography Adjustments: If chromatography is necessary, consider using a more polar eluent system or switching to reverse-phase chromatography, where the highly polar TMPO will elute quickly.

Problem 3: My reaction yields are inconsistent, even when using the same procedure.

Inconsistent yields are often a result of using a reagent of varying purity. If you have ruled out other experimental variables, the quality of your this compound is a likely culprit.

Recommended Action:

  • Implement Strict Inert Atmosphere Techniques: Ensure that every time you handle the reagent, you are using proper techniques to minimize its exposure to air. This includes using a glove box or Schlenk line.

  • Use Fresh Reagent: If possible, use a freshly opened bottle of this compound for critical reactions.

  • Purify Before Use: If you suspect your stock of TMPS has degraded, consider purifying a batch before use.

Experimental Protocols

Protocol 1: Proper Handling and Dispensing of this compound from a Sure/Seal™ Bottle

Sure/Seal™ bottles are designed for handling air- and moisture-sensitive reagents.[4] Proper technique is essential to maintain the integrity of the reagent.

Materials:

  • Sure/Seal™ bottle of this compound

  • Dry, inert gas source (Argon or Nitrogen) with a needle adapter

  • Dry, clean syringe and needle

  • Reaction vessel under an inert atmosphere

Procedure:

  • Prepare the Setup: Securely clamp the Sure/Seal™ bottle in a fume hood.

  • Pressurize with Inert Gas: Insert a needle connected to the inert gas line through the septum of the Sure/Seal™ bottle, ensuring the needle tip is above the level of the solid. This will create a positive pressure of inert gas.

  • Prepare the Syringe: Purge a dry syringe with inert gas by drawing and expelling the gas three times.

  • Withdraw the Reagent: Insert the needle of the purged syringe through the septum and into the solid TMPS. Carefully withdraw the desired amount of solid. It may be necessary to gently tilt the bottle to facilitate this.

  • Create an Inert Gas Buffer: Once the solid is in the syringe, withdraw a small amount of inert gas from the headspace of the bottle. This "buffer" prevents the reagent from being exposed to the atmosphere when the syringe is removed.

  • Transfer to Reaction Vessel: Quickly transfer the syringe to your reaction vessel and dispense the reagent.

  • Seal the Bottle: After removing the syringe, it is good practice to cover the puncture mark on the septum with electrical tape or parafilm to ensure a good seal for future use.

Diagram of Inert Atmosphere Transfer

G cluster_0 Fume Hood reagent Sure/Seal™ Bottle (TMPS) syringe Syringe reagent->syringe 2. Withdraw TMPS reaction Reaction Flask syringe->reaction 3. Transfer inert_gas Inert Gas (Ar or N₂) inert_gas->reagent 1. Pressurize

Caption: Workflow for transferring TMPS under an inert atmosphere.

Protocol 2: Purification of this compound by Recrystallization

If you suspect your TMPS has been partially oxidized, recrystallization can be an effective purification method.

Materials:

  • Potentially oxidized this compound

  • A suitable non-polar solvent in which TMPS has low solubility at room temperature but is soluble when heated (e.g., a mixture of toluene and hexanes).

  • Heating mantle and condenser

  • Inert atmosphere setup (Schlenk line or glove box)

  • Filtration apparatus (Büchner funnel or Schlenk filter)

Procedure:

  • Dissolution: In a flask under an inert atmosphere, add the this compound. Add a minimal amount of the chosen solvent system.

  • Heating: Gently heat the mixture with stirring until all the solid dissolves.

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Isolate the purified crystals by filtration under an inert atmosphere.

  • Washing: Wash the crystals with a small amount of cold, non-polar solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Storage: Immediately transfer the purified, dry this compound to a clean, dry, and sealed container under an inert atmosphere.

Conclusion

The prevention of oxidation is paramount for the successful use of this compound in research and development. By understanding the causes of degradation and implementing the proper storage and handling techniques outlined in this guide, you can ensure the quality and reliability of your experimental results. Should you encounter any further issues, we encourage you to consult the references provided and consider analytical techniques to verify the purity of your reagents.

References

Trimethylphosphine Sulfide (TMPS) Solubility: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Trimethylphosphine Sulfide (TMPS). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of TMPS in various organic solvents during their experimental work. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to empower you to overcome these challenges effectively.

Introduction to this compound and its Solubility Profile

This guide will provide a framework for selecting appropriate solvents and troubleshooting solubility issues based on the principle of "like dissolves like" and other physicochemical considerations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: The primary reason for the poor solubility of TMPS is a mismatch in polarity between TMPS and the chosen solvent. As a polar compound, TMPS will exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents. If you are using a nonpolar solvent such as hexane or toluene, you are likely to encounter solubility issues.

Q2: What are the best starting solvents for dissolving this compound?

A2: Based on its high polarity, the following solvents are recommended as starting points for dissolving TMPS:

  • Polar Protic Solvents: Water, methanol, ethanol.

  • Polar Aprotic Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Moderately Polar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).

It is advisable to start with a solvent that is compatible with your reaction chemistry.

Q3: I am observing a suspension or cloudy mixture. What does this indicate?

A3: A suspension or cloudy mixture indicates that the this compound has not fully dissolved and has likely reached its saturation limit in the current solvent at the given temperature. This suggests that either the solvent is not polar enough or the concentration of TMPS is too high.

Q4: Can I heat the mixture to improve the solubility of this compound?

A4: Yes, in many cases, gently heating the mixture can increase the solubility of TMPS. However, it is crucial to consider the thermal stability of TMPS and other reagents in your reaction. The melting point of this compound is approximately 155-156°C[1][2]. It is recommended to heat the mixture to a temperature well below the boiling point of the solvent and the melting point of TMPS, and to monitor for any signs of decomposition.

Troubleshooting Guide: Overcoming TMPS Solubility Issues

This section provides a systematic approach to resolving solubility challenges with this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for addressing TMPS solubility problems.

TMPS_Solubility_Workflow Troubleshooting Workflow for TMPS Solubility start Start: TMPS Solubility Issue check_polarity Is the solvent polar? start->check_polarity increase_polarity Increase solvent polarity (e.g., switch from Toluene to THF or DCM) check_polarity->increase_polarity No check_concentration Is the concentration too high? check_polarity->check_concentration Yes use_polar_aprotic Use a highly polar aprotic solvent (e.g., MeCN, DMF, DMSO) increase_polarity->use_polar_aprotic use_polar_aprotic->check_concentration reduce_concentration Reduce TMPS concentration check_concentration->reduce_concentration Yes apply_heat Gently heat the mixture check_concentration->apply_heat No reduce_concentration->apply_heat monitor_stability Monitor for decomposition apply_heat->monitor_stability Yes use_cosolvent Consider a co-solvent system apply_heat->use_cosolvent No monitor_stability->use_cosolvent success Success: TMPS Dissolved monitor_stability->success Stable & Dissolved use_cosolvent->success

Caption: A logical workflow for troubleshooting this compound solubility issues.

Data Presentation: Qualitative Solubility of this compound

While precise quantitative data is scarce, we can construct a qualitative solubility table based on the known high polarity of TMPS. This table serves as a practical guide for solvent selection.

Solvent ClassExamplesExpected Solubility of TMPSRationale
Nonpolar Hexane, Toluene, BenzeneVery Low to InsolubleSignificant mismatch in polarity. Van der Waals forces are insufficient to overcome the strong dipole-dipole interactions in the TMPS crystal lattice.
Moderately Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateLow to ModerateThese solvents have a moderate dipole moment and can engage in some dipole-dipole interactions with TMPS, leading to partial solubility.
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents possess strong dipole moments and can effectively solvate the polar P=S bond of TMPS.
Polar Protic Water, Methanol, EthanolVery HighCapable of hydrogen bonding and strong dipole-dipole interactions, leading to excellent solvation of TMPS.

Experimental Protocols

Here are detailed protocols for systematically determining the optimal solvent and conditions for your specific application.

Protocol 1: Small-Scale Solubility Screening

Objective: To quickly identify a suitable solvent for this compound.

Materials:

  • This compound (TMPS)

  • A selection of solvents from the table above

  • Small vials (e.g., 1-2 mL) with caps

  • Magnetic stir plate and stir bars

  • Vortex mixer

Procedure:

  • Preparation: Weigh 10 mg of TMPS into separate, labeled vials.

  • Solvent Addition: Add 0.5 mL of a selected solvent to the first vial.

  • Initial Observation: Observe if the TMPS dissolves immediately at room temperature.

  • Agitation: If not fully dissolved, cap the vial and vortex for 30 seconds. If a magnetic stir bar is used, stir for 5 minutes.

  • Incremental Solvent Addition: If the TMPS remains undissolved, add another 0.5 mL of the solvent and repeat the agitation step.

  • Heating: If solubility is still limited, gently warm the vial in a water bath (e.g., to 40-50 °C) with stirring. Caution: Ensure the vial is not sealed tightly to avoid pressure buildup.

  • Documentation: Record your observations for each solvent, noting the approximate concentration at which TMPS dissolves and whether heating was required.

  • Repeat: Repeat steps 2-7 for each solvent to be tested.

Protocol 2: Preparation of a Saturated TMPS Solution for Recrystallization

Objective: To prepare a saturated solution of TMPS for purification by recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent identified from Protocol 1

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Filter paper and funnel

Procedure:

  • Solvent Addition: Place the crude TMPS in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating and Dissolution: Gently heat the mixture with stirring. Gradually add more solvent in small portions until all the TMPS has just dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the intermolecular forces at play is crucial for making informed decisions in the lab.

  • Dipole-Dipole Interactions: The P=S bond in this compound is highly polarized, with a partial positive charge on the phosphorus atom and a partial negative charge on the sulfur atom. Polar solvents, which also have dipole moments, can align themselves to stabilize these partial charges, leading to effective solvation.

  • Hydrogen Bonding: In polar protic solvents like water and alcohols, the solvent molecules can act as hydrogen bond donors, interacting with the lone pairs of electrons on the sulfur atom of TMPS. This strong interaction significantly contributes to the high solubility of TMPS in these solvents.

  • Van der Waals Forces: Nonpolar solvents primarily interact through weaker London dispersion forces. These forces are generally insufficient to overcome the strong electrostatic interactions within the TMPS crystal lattice, resulting in poor solubility.

The relationship between solvent polarity and TMPS solubility can be visualized as follows:

Solubility_Principle Principle of TMPS Solubility TMPS This compound (Polar) PolarSolvent Polar Solvent (e.g., Water, MeCN) TMPS->PolarSolvent 'Like Dissolves Like' NonpolarSolvent Nonpolar Solvent (e.g., Hexane, Toluene) TMPS->NonpolarSolvent Mismatched Polarity HighSolubility High Solubility PolarSolvent->HighSolubility Strong Dipole-Dipole Interactions & Hydrogen Bonding LowSolubility Low Solubility NonpolarSolvent->LowSolubility Weak Van der Waals Forces

Caption: The relationship between the polarity of this compound and solvent choice.

Concluding Remarks

While a comprehensive quantitative solubility dataset for this compound in all common organic solvents is not yet available, a strong understanding of its inherent polarity provides a robust framework for successfully navigating solubility challenges. By applying the principles and protocols outlined in this guide, researchers can systematically identify suitable solvent systems and optimize their experimental conditions.

Should you require further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Characterization of Impurities in Commercial Trimethylphosphine Sulfide (TMPS)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the characterization of impurities in commercial trimethylphosphine sulfide (TMPS). This resource is designed for researchers, scientists, and drug development professionals who utilize TMPS in their work. Here, you will find scientifically grounded answers to common questions and troubleshooting advice for challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound (TMPS) and where do they come from?

The primary impurities in commercial TMPS are typically byproducts or unreacted starting materials from its synthesis. The most common method for producing TMPS is the direct reaction of trimethylphosphine (PMe₃) with elemental sulfur.[1][2] Consequently, the main impurities to expect are:

  • Trimethylphosphine Oxide (TMPO): This is the most common impurity. It forms when the highly reactive precursor, trimethylphosphine, or TMPS itself, is exposed to air and moisture.[3][4] PMe₃ is pyrophoric and readily oxidizes.[1]

  • Unreacted Trimethylphosphine (PMe₃): Incomplete reaction during synthesis can leave residual trimethylphosphine.[1] This is a critical impurity to monitor due to its high reactivity and pyrophoric nature.

  • Residual Elemental Sulfur or Polysulfides: If the reaction is not perfectly stoichiometric or if purification is incomplete, elemental sulfur may remain.[2][5] This can also exist as polysulfide species.

  • Moisture (H₂O): TMPS can be hygroscopic. Absorbed moisture can facilitate the oxidation of any residual PMe₃ to TMPO or the slow hydrolysis of the product itself.

Here is a summary of these common impurities:

Impurity NameChemical FormulaMolar Mass ( g/mol )StructureCommon Origin
This compound C₃H₉PS108.14CP(=S)(C)CMain Product
Trimethylphosphine OxideC₃H₉OP92.08CP(=O)(C)COxidation of PMe₃ or TMPS[3][4]
TrimethylphosphineC₃H₉P76.08CP(C)CUnreacted starting material[1]
Elemental SulfurS₈256.52(S)₈Unreacted starting material[2]
Q2: Why is the characterization and quantification of these impurities so important for my research?

The presence of even small amounts of these impurities can have significant consequences in sensitive applications:

  • Catalyst Poisoning: In coordination chemistry and catalysis, unreacted trimethylphosphine (PMe₃) is a strong ligand that can bind to metal centers, potentially displacing other ligands or poisoning the catalyst.[6] Sulfur impurities can also deactivate sensitive catalysts.

  • Reaction Stoichiometry and Yield: If the purity of TMPS is lower than assumed, it can lead to inaccurate stoichiometry in subsequent reactions, resulting in lower yields and the formation of unexpected side products.

  • Product Purity: In pharmaceutical and materials science applications, impurities from starting materials can be carried through the synthesis and contaminate the final product, which can affect its efficacy, safety, and material properties.

  • Safety Hazards: Unreacted trimethylphosphine is pyrophoric (ignites spontaneously in air) and toxic.[1] Knowing its concentration is crucial for safe handling and storage.

Q3: What are the primary analytical techniques for identifying and quantifying impurities in TMPS?

A multi-technique approach is recommended for a comprehensive characterization of TMPS purity.

  • ³¹P NMR Spectroscopy: This is the most powerful and direct method for identifying and quantifying phosphorus-containing impurities. The phosphorus-31 nucleus is highly sensitive to its chemical environment, leading to distinct and well-separated signals for TMPS, TMPO, and PMe₃.[7][8]

  • ¹H and ¹³C NMR Spectroscopy: While the proton signals for the methyl groups of TMPS and its phosphorus-containing impurities often overlap, high-resolution NMR can sometimes resolve them. These spectra are useful for confirming the overall structure and for detecting non-phosphorus impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating volatile compounds.[10] Coupling it with a mass spectrometer allows for the definitive identification of impurities based on their mass fragmentation patterns.[11] A sulfur-selective detector, like a Sulfur Chemiluminescence Detector (SCD), can be particularly effective.[12][13]

  • Karl Fischer Titration: This is the gold-standard method for accurately quantifying the water content in a sample.

Troubleshooting Guide for Experimental Analysis

This section addresses specific issues that you may encounter during the characterization of commercial TMPS.

NMR Analysis Issues
Q4: My ³¹P NMR spectrum shows multiple unexpected peaks. How can I identify the impurities?

The first step is to compare the chemical shifts (δ) of the observed peaks with known values for common impurities. The chemical shift in ³¹P NMR is highly diagnostic of the phosphorus oxidation state and coordination environment.

Workflow for Identifying Unknown Peaks in ³¹P NMR

G start Unexpected Peak(s) in ³¹P NMR check_common Compare δ to Table 1 (TMPS, TMPO, PMe₃) start->check_common match Impurity Identified check_common->match Yes no_match No Match Found check_common->no_match No check_synthesis Review Synthesis Route Consider Other Byproducts (e.g., Phosphonium Salts) no_match->check_synthesis run_spiking Perform Spiking Experiment with Authentic Standard check_synthesis->run_spiking run_gcms Analyze by GC-MS to Determine Mass check_synthesis->run_gcms confirm_id Identity Confirmed run_spiking->confirm_id ms_id Structure Proposed Based on Mass run_gcms->ms_id

Caption: Decision tree for troubleshooting unknown signals in a ³¹P NMR spectrum.

Table 1: Typical ³¹P NMR Chemical Shifts for TMPS and Common Impurities

CompoundFormulaOxidation StateTypical ³¹P Chemical Shift (δ) in CDCl₃Reference
This compoundC₃H₉PSP(V)~ 59 ppm[7]
Trimethylphosphine OxideC₃H₉OPP(V)~ 33-36 ppm[4][14]
TrimethylphosphineC₃H₉PP(III)~ -62 ppm[1][7]
  • Step 1: Compare to Standards. Check if your unknown peaks correspond to the chemical shifts in Table 1. A peak around +33 ppm strongly suggests the presence of TMPO, while a signal in the highly shielded (negative) region around -62 ppm indicates unreacted PMe₃.[7][14]

  • Step 2: Consider Other Possibilities. If a peak doesn't match, consider less common impurities like phosphonium salts, which typically appear in the -5 to +30 ppm range.[7]

  • Step 3: Spiking Experiment. The most definitive way to identify a peak is to perform a spiking experiment. Add a small amount of a pure, suspected impurity (e.g., authentic TMPO) to your NMR tube and re-acquire the spectrum. If the intensity of the unknown peak increases, you have confirmed its identity.

  • Step 4: Use an Alternative Technique. If the identity is still unclear, analyze the sample using GC-MS to get mass information about the unknown component.

Q5: The chemical shifts in my ³¹P NMR spectrum are slightly different from literature values. What could be the cause?

Minor shifts (1-2 ppm) are common and can be attributed to several factors:

  • Solvent Effects: The polarity and type of solvent used for the NMR analysis can influence the electronic environment of the phosphorus nucleus and cause shifts. Always report the solvent used when presenting data.

  • Concentration: The concentration of the sample can slightly alter the chemical shifts.

  • Temperature: The temperature at which the spectrum is acquired can also have a minor effect.

  • Referencing: Ensure your spectrometer is correctly calibrated and referenced. For ³¹P NMR, 85% H₃PO₄ is the common external standard (δ = 0 ppm).

If the shifts are significantly different (> 5 ppm), it may indicate the presence of a different species or complexation with other components in the sample.

Q6: I'm having trouble quantifying impurities using ¹H NMR due to peak overlap. What should I do?

Peak overlap in ¹H NMR is a common issue as the methyl protons of TMPS, TMPO, and PMe₃ are all doublets with similar coupling constants and chemical shifts.

  • Prioritize ³¹P NMR for Quantification: The best practice is to use the ³¹P{¹H} (proton-decoupled) NMR spectrum for quantification. Since each phosphorus-containing species gives a single, sharp peak, you can determine the relative molar ratio by integrating these signals. The area under each peak is directly proportional to the molar concentration of that species.

  • Deconvolution Software: If you must use ¹H NMR, you can use spectral deconvolution software. This software can fit overlapping peaks to theoretical line shapes, allowing for the estimation of the area of each individual peak.

  • Use a Higher Field Magnet: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion and may improve the resolution of the overlapping signals.

GC-MS Analysis Issues
Q7: I am not getting good separation of TMPS and its impurities on my GC column. What parameters should I optimize?

Poor separation in gas chromatography can usually be resolved by method optimization.

General Workflow for GC Method Optimization

G start Poor Peak Separation in GC Chromatogram check_column Verify Column Choice (e.g., mid-polarity like DB-35ms) start->check_column optimize_oven Optimize Oven Temperature Program (Lower initial temp, slower ramp) check_column->optimize_oven Column OK optimize_flow Adjust Carrier Gas Flow Rate (e.g., Helium at 1-2 mL/min) optimize_oven->optimize_flow check_injection Check Injection Parameters (Split ratio, inlet temp) optimize_flow->check_injection good_sep Achieved Good Separation check_injection->good_sep

Caption: A systematic workflow for optimizing GC separation of TMPS and its impurities.

Table 2: Troubleshooting Guide for GC Separation

IssuePotential CauseRecommended Action
Co-elution of Peaks Inappropriate column polarity.Use a mid-polarity column. Columns similar to a 5% diphenyl / 95% dimethyl polysiloxane phase are often a good starting point for organophosphorus compounds.[10]
Oven temperature program is too fast.Decrease the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min) and/or add an isothermal hold at a lower temperature to improve the separation of early-eluting compounds.[15]
Broad or Tailing Peaks Active sites in the GC system (liner, column).Use an ultra-inert liner and column to minimize interactions with the analytes.[15] Consider derivatization if the problem persists.
Carrier gas flow rate is not optimal.Optimize the helium carrier gas flow rate. A typical starting point is 1.5 mL/min.[10]
Q8: My TMPS sample appears to be degrading in the GC inlet. How can I prevent this?

Thermal degradation can occur if the GC inlet temperature is too high. TMPS and related compounds can be thermally labile.

  • Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200-250 °C) and check for signs of degradation (e.g., the appearance of new, unexpected peaks).

  • Use a Splitless Injection: A splitless injection allows for a faster transfer of the analyte onto the column, minimizing its residence time in the hot inlet.[10]

  • Check for Liner Activity: Use a deactivated, ultra-inert liner to prevent catalytic decomposition of the sample in the inlet.

Sample Handling & Stability Issues
Q9: I suspect my TMPS sample has absorbed moisture. How can I confirm this and what are the consequences?
  • Confirmation: The most accurate way to determine the water content is by Karl Fischer titration . Spectroscopically, the presence of excess moisture may correlate with a higher-than-expected amount of trimethylphosphine oxide (TMPO) in the ³¹P NMR spectrum, as moisture facilitates oxidation.

  • Consequences: Absorbed water can hydrolyze TMPS and, more significantly, will rapidly convert any residual, highly reactive PMe₃ into TMPO. This changes the purity profile of your reagent and can introduce unwanted oxygen into sensitive, oxygen-free reactions.

Q10: My sample purity seems to decrease over time, with an increase in a peak around 33 ppm in the ³¹P NMR. How should I properly store commercial TMPS?

A growing peak at ~33 ppm indicates the formation of TMPO from the oxidation of your product.[14] TMPS should be handled and stored as an air- and moisture-sensitive compound.

  • Inert Atmosphere: Always store TMPS under a dry, inert atmosphere such as nitrogen or argon.

  • Proper Sealing: Use containers with tight-fitting seals, preferably with a PTFE liner or a Sure/Seal™ cap. After use, re-flush the container headspace with an inert gas before sealing.

  • Cold and Dry Storage: Store the container in a cool, dark place. For long-term storage, placing it inside a desiccator in a refrigerator is recommended. Avoid repeated freeze-thaw cycles.

References

Minimizing side reactions when using trimethylphosphine sulfide as a reagent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for minimizing side reactions when utilizing trimethylphosphine sulfide (Me₃PS) as a reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction to this compound in Synthesis

This compound is a versatile organophosphorus reagent, primarily employed as a sulfur transfer agent. Its most common application is in the stereospecific conversion of epoxides to thiiranes (episulfides), a valuable transformation in the synthesis of various biologically active molecules and polymers.[1] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the byproduct, trimethylphosphine oxide (Me₃PO).[2]

While effective, the use of this compound is not without its challenges. Its reactivity, and that of potential impurities, can lead to side reactions that diminish yield and complicate purification. This guide will provide insights into the mechanistic underpinnings of these side reactions and offer practical, field-proven solutions to mitigate them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions involving this compound.

Issue 1: Low or No Conversion of the Starting Epoxide

Question: I am attempting to synthesize a thiirane from an epoxide using this compound, but I am observing low conversion of my starting material, even after extended reaction times. What are the likely causes and how can I address this?

Answer:

Low conversion in this reaction can typically be traced back to several key factors related to reagent purity, reaction conditions, and the nature of the substrate.

Potential Causes & Solutions:

  • Reagent Quality:

    • Purity of this compound: The reagent itself can be a source of problems. It may contain unreacted trimethylphosphine (PMe₃) or its oxidation product, trimethylphosphine oxide (Me₃PO). While PMe₃ can deoxygenate epoxides, it does so through a different pathway and may not be effective for sulfur transfer.[2] Me₃PO is an inert byproduct and will not participate in the desired reaction.

      • Solution: Ensure the purity of your this compound. If necessary, it can be purified by recrystallization. You can check the purity by ³¹P NMR spectroscopy; pure Me₃PS should show a single peak, distinct from PMe₃ and Me₃PO.

    • Purity of the Epoxide: The presence of acidic impurities or water in the epoxide starting material can lead to side reactions.

      • Solution: Purify the epoxide before use, for example, by distillation or chromatography. Ensure all starting materials are anhydrous.[3]

  • Reaction Conditions:

    • Temperature: The sulfur transfer reaction is thermally driven. Insufficient temperature can lead to a sluggish reaction. Conversely, excessively high temperatures can cause decomposition of the starting materials, product, or reagent.[3]

      • Solution: Optimize the reaction temperature. Start with the literature-reported temperature for similar substrates and then screen a range of temperatures to find the optimal balance between reaction rate and stability.

    • Solvent Choice: The choice of solvent can influence the solubility of the reactants and the reaction rate.

      • Solution: Aprotic solvents like toluene or benzene are commonly used.[4] Ensure the solvent is anhydrous, as water can lead to hydrolysis of the epoxide or reaction with the phosphine sulfide.[5][6]

  • Substrate Reactivity:

    • Steric Hindrance: Highly substituted or sterically hindered epoxides can be less reactive towards nucleophilic attack by the phosphine sulfide.[2]

      • Solution: For sterically hindered epoxides, longer reaction times or higher temperatures may be necessary. In some cases, a different sulfur transfer reagent may be required.

Experimental Protocol: Purity Check of this compound by ³¹P NMR

  • Sample Preparation: Dissolve a small sample (5-10 mg) of your this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis:

    • This compound (Me₃PS) should appear as a singlet.

    • Look for the presence of other common phosphorus-containing impurities:

      • Trimethylphosphine (PMe₃)

      • Trimethylphosphine oxide (Me₃PO)

    • Compare the chemical shifts to literature values to confirm the identity of any impurities.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired thiirane, but I am also observing significant amounts of byproducts, which is complicating purification and reducing my isolated yield. What are these byproducts and how can I prevent their formation?

Answer:

The formation of byproducts often points to competing reaction pathways. Understanding these pathways is key to suppressing them.

Common Byproducts and Their Prevention:

  • Alkene (Deoxygenation Product):

    • Cause: This byproduct arises from the deoxygenation of the epoxide, yielding the corresponding alkene and this compound. This can be caused by the presence of trimethylphosphine (PMe₃) as an impurity in the this compound reagent. Trimethylphosphine is a known reagent for the deoxygenation of epoxides.[2][7]

    • Prevention:

      • Use Pure Reagent: Start with pure this compound, free of trimethylphosphine.

      • Reaction Conditions: The sulfur transfer from Me₃PS to the epoxide is generally favored over deoxygenation by PMe₃ under the same conditions, but ensuring pure Me₃PS is the best preventative measure.

  • 1,2-Diol (Hydrolysis Product):

    • Cause: The presence of water in the reaction mixture can lead to the acid- or base-catalyzed hydrolysis of the epoxide, forming a 1,2-diol.[3][8]

    • Prevention:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[3] A simple way to dry solvents is to use molecular sieves.

  • Polymerized Material:

    • Cause: Thiiranes can undergo polymerization, which can be initiated by nucleophiles, electrophiles, or heat.[1] Trace impurities in the reaction mixture can sometimes act as initiators.

    • Prevention:

      • Moderate Temperatures: Avoid excessive heating, as this can promote polymerization.

      • Prompt Work-up: Once the reaction is complete, proceed with the work-up and purification without undue delay to minimize the time the thiirane is exposed to potential polymerization initiators.

      • Quenching: A proper quench of the reaction can neutralize any reactive species that might initiate polymerization.

Diagram: Key Reaction Pathways in Epoxide Thionation

Epoxide Epoxide + Me₃PS Thiirane Desired Product: Thiirane + Me₃PO Epoxide->Thiirane Desired Sulfur Transfer Alkene Side Product: Alkene + Me₃PS Epoxide->Alkene Deoxygenation (PMe₃ impurity) Diol Side Product: 1,2-Diol Epoxide->Diol Hydrolysis (H₂O present) Polymer Side Product: Polymerized Thiirane Thiirane->Polymer Polymerization (Heat, impurities)

Caption: Competing reaction pathways when using this compound.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: this compound is more stable to air oxidation than its precursor, trimethylphosphine. However, it is still advisable to store it in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent gradual degradation and moisture absorption.[9] Always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q2: What is the best way to remove the trimethylphosphine oxide byproduct during work-up?

A2: Trimethylphosphine oxide is a polar and often water-soluble compound.[9] Its removal strategy depends on the properties of your desired thiirane product:

  • For non-polar to moderately polar, water-insoluble products: Aqueous extraction is often effective. Wash the organic layer multiple times with water or brine to remove the bulk of the trimethylphosphine oxide.

  • For polar or water-soluble products: Removal can be more challenging.

    • Chromatography: Silica gel chromatography can be used, but the high polarity of trimethylphosphine oxide may cause it to co-elute with polar products. A careful choice of eluent system is crucial.

    • Precipitation: In some cases, dissolving the crude mixture in a suitable solvent and adding a non-solvent can cause either the product or the byproduct to precipitate.

Q3: Can I use this compound in protic solvents like alcohols?

A3: It is generally not recommended. While this compound itself is less basic than trimethylphosphine, there is still a risk of it reacting with protic solvents, especially at elevated temperatures.[9] More importantly, the epoxide starting material is susceptible to ring-opening by the protic solvent under acidic or basic conditions, which would lead to undesired diol byproducts.[8] Aprotic solvents are the preferred choice.

Q4: Is there a difference in reactivity between this compound and triphenylphosphine sulfide?

A4: Yes, there are differences stemming from the electronic and steric properties of the methyl versus phenyl groups. Trimethylphosphine is more nucleophilic and less sterically hindered than triphenylphosphine.[5] This trend generally extends to their corresponding sulfides. Consequently, this compound may react at lower temperatures or faster than triphenylphosphine sulfide in sulfur transfer reactions. However, this increased reactivity can also potentially lead to a higher propensity for side reactions if conditions are not carefully controlled.

Data Summary Table

PropertyThis compound (Me₃PS)Trimethylphosphine Oxide (Me₃PO)
Molar Mass 108.14 g/mol 92.07 g/mol
Appearance White crystalline solidWhite crystalline solid
Solubility Soluble in many organic solventsSoluble in water and polar organic solvents[9]
³¹P NMR Shift (CDCl₃) ~ +42 ppm (Varies with conditions)~ +36 ppm (Varies with conditions)

Conclusion

Minimizing side reactions when using this compound as a reagent hinges on a thorough understanding of the potential competing pathways and careful control over experimental parameters. The key pillars for success are:

  • Reagent Purity: Ensuring the high purity of both the this compound and the epoxide substrate is paramount.

  • Anhydrous Conditions: The exclusion of water is critical to prevent the formation of diol byproducts.

  • Optimized Reaction Conditions: Careful selection of solvent and temperature can significantly influence the outcome of the reaction, favoring the desired sulfur transfer over side reactions.

By implementing the strategies outlined in this guide, researchers can enhance the efficiency and reliability of their synthetic procedures involving this compound, leading to higher yields and purer products.

References

Technical Support Center: Analytical Techniques for Quantifying Trimethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of trimethylphosphine sulfide (TMPS). This compound is a common byproduct in several widely used organic reactions, including the Wittig, Appel, and Mitsunobu reactions.[1][2][3] Accurate quantification of this byproduct is often crucial for reaction monitoring, kinetic analysis, and process optimization.

This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered by researchers and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the best method to quantify this compound (TMPS) in my reaction mixture?

The optimal method depends on several factors: the complexity of your reaction matrix, the required sensitivity, available instrumentation, and the specific goals of your analysis.

  • ³¹P NMR Spectroscopy is the most direct and often preferred method. It is highly specific to phosphorus-containing compounds, requires minimal sample preparation, and provides unambiguous structural information.[4] It is ideal for reaction monitoring directly in the NMR tube.

  • Gas Chromatography (GC) is an excellent choice for volatile samples where high sensitivity is needed. TMPS is amenable to GC analysis. The choice of detector, such as a Flame Ionization Detector (FID) or a more selective Nitrogen-Phosphorus Detector (NPD), can enhance selectivity.

  • High-Performance Liquid Chromatography (HPLC) , particularly coupled with Mass Spectrometry (LC-MS), is best for complex, non-volatile, or thermally sensitive reaction mixtures.[5] It offers superb sensitivity and selectivity.

Use the following workflow to guide your decision:

G cluster_input Decision Factors cluster_methods Recommended Method start Need to Quantify TMPS matrix What is your sample matrix? start->matrix instrument What equipment is available? matrix->instrument Simple & Soluble lcms Liquid Chromatography (HPLC/LC-MS) matrix->lcms Complex / Non-volatile sensitivity What sensitivity is required? instrument->sensitivity nmr ³¹P NMR Spectroscopy instrument->nmr NMR Available gc Gas Chromatography (GC-FID/NPD) instrument->gc GC Available instrument->lcms LC-MS Available sensitivity->nmr Moderate (mM range) sensitivity->gc High (µM-pM range) sensitivity->lcms Very High (nM-fM range) G cluster_troubleshooting GC Peak Tailing Troubleshooting start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 p1 Indicates a physical/flow path issue q1->p1 Yes p2 Indicates a chemical/adsorption issue q1->p2 No, only TMPS/polar peaks c1 Check for leaks p1->c1 c2 Check column installation (correct ferrule, depth) c1->c2 c3 Check for dead volume in connections c2->c3 c4 Contaminated/active inlet liner p2->c4 c5 Contaminated column head p2->c5 c6 Column bleed / degradation p2->c6 s4 Replace inlet liner & septum c4->s4 s5 Trim ~0.5m from column inlet c5->s5 s6 Condition or replace column c6->s6

References

Technical Support Center: Catalyst Deactivation and Regeneration in Reactions Utilizing Trimethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethylphosphine sulfide and its derivatives in catalysis. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common challenges related to catalyst deactivation and regeneration. Our goal is to empower you with the expertise to diagnose issues, optimize your reactions, and ensure the integrity of your results.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during your experiments in a question-and-answer format. We delve into the root causes of these issues and provide actionable, step-by-step protocols to resolve them.

Issue 1: My reaction is sluggish, stalls prematurely, or shows low conversion.

Q1: I'm observing a significant drop in catalytic activity. What is the most likely cause when using a catalyst system with this compound?

A1: A decline in catalytic activity is a common observation and can typically be attributed to one of two primary deactivation pathways: oxidative degradation of the phosphine sulfide ligand or poisoning of the metal center.

  • Oxidative Degradation: this compound (Me₃PS), while more resistant to oxidation than its parent phosphine (PMe₃), can still be oxidized to trimethylphosphine oxide (Me₃PO) under harsh conditions or in the presence of strong oxidants.[1][2] The resulting phosphine oxide is a poor ligand for the soft metal centers typically used in these catalytic systems, leading to catalyst decomposition and the formation of inactive metal species, such as palladium black.[3][4][5]

  • Catalyst Poisoning: Sulfur compounds are well-known poisons for many transition metal catalysts, particularly palladium.[6][7][8] While the sulfur in this compound is part of the ligand structure, impurities in the starting materials or solvents, or even side reactions, can introduce other sulfur species that irreversibly bind to the active sites of the catalyst, blocking substrate access.[9][10]

To diagnose the issue, consider the following steps:

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or NMR. A reaction that starts and then abruptly stops is a strong indicator of catalyst deactivation.

  • Visual Inspection: The formation of a black precipitate is often indicative of the aggregation of the metal into an inactive state, a common result of ligand degradation.[5]

  • ³¹P NMR Spectroscopy: This is a powerful tool to directly observe the state of your phosphorus ligand. The appearance of a new peak corresponding to trimethylphosphine oxide (Me₃PO) confirms oxidative degradation.

dot

References

Validation & Comparative

A Comparative Guide to Trimethylphosphine Sulfide and Tributylphosphine Sulfide in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of trimethylphosphine sulfide (TMPS) and tributylphosphine sulfide (TBPS) for researchers, scientists, and professionals in drug development. Moving beyond a simple product overview, we will dissect the fundamental physicochemical properties of these compounds and correlate them to their performance and mechanistic roles in homogeneous catalysis, particularly in the context of palladium-catalyzed cross-coupling reactions.

Introduction: The Role of Phosphine Sulfides in Modern Catalysis

Phosphine ligands are cornerstones of homogeneous catalysis, prized for their ability to modulate the steric and electronic properties of a metal center, thereby controlling catalytic activity and selectivity.[1][2] However, many of the most effective phosphines, particularly electron-rich trialkylphosphines, are pyrophoric or exquisitely sensitive to air, complicating their storage and handling.

Phosphine sulfides (R₃P=S) have emerged as highly valuable solutions to this problem. They represent the air-stable, oxidized form of tertiary phosphines and can often serve as convenient "pre-ligands" or ligand precursors.[3] In the presence of a suitable reducing agent or under certain reaction conditions, they can be reduced in situ to the corresponding tertiary phosphine, which then enters the catalytic cycle. This approach combines the handling advantages of a stable solid or liquid with the catalytic benefits of a highly reactive phosphine ligand. This guide focuses on two archetypal trialkylphosphine sulfides: this compound (TMPS) and tributylphosphine sulfide (TBPS), comparing how the seemingly simple change from a methyl to a butyl group profoundly impacts their catalytic utility.

Physicochemical Properties: A Tale of Two Alkyl Chains

The difference between a methyl and a butyl group is the primary determinant of the divergent behaviors of TMPS and TBPS in a catalytic setting. These differences are best understood through the lens of steric and electronic effects, concepts critical to rational ligand design.[2][4][5]

Steric Profile: The Decisive Factor

The most significant distinction between TMPS and TBPS is their steric bulk. This is quantitatively described by the Tolman cone angle (θ), which measures the solid angle subtended by the ligand at the metal center.[1] While the cone angles for the sulfides are not commonly reported, they are expected to be very similar to their parent phosphine analogues, trimethylphosphine (PMe₃) and tributylphosphine (PBu₃).

  • This compound (TMPS): Derived from PMe₃, TMPS is considered a small phosphine sulfide. PMe₃ has a Tolman cone angle of 118° .[6] This small steric footprint allows multiple ligands to coordinate to a metal center and results in less crowded catalytic intermediates.

  • Tributylphosphine Sulfide (TBPS): Derived from PBu₃, TBPS is a significantly bulkier ligand. PBu₃ has a Tolman cone angle of 132° . This increased bulk is sufficient to favor lower-coordination numbers at the metal center, which can be crucial for generating highly active catalysts.[5]

Electronic Signature

Both TMPS and TBPS are derived from trialkylphosphines, which are strong σ-donors and poor π-acceptors.[1] This electron-rich nature increases the electron density on the coordinated metal center, which can facilitate key steps in catalytic cycles, such as the oxidative addition of stubborn substrates (e.g., aryl chlorides).[7][8] While subtle differences exist, for most practical purposes in catalysis, both ligands are considered strongly electron-donating.

Data Summary

The key properties of TMPS and TBPS, alongside their parent phosphine precursors for context, are summarized below.

PropertyThis compound (TMPS)Tributylphosphine Sulfide (TBPS)Causality & Catalytic Implication
Parent Phosphine Trimethylphosphine (PMe₃)Tributylphosphine (PBu₃)The sulfide is an air-stable precursor to the active phosphine.[3]
Molecular Formula C₃H₉PS[9]C₁₂H₂₇PS[10]Affects molecular weight and solubility.
Molecular Weight 108.14 g/mol [9]218.38 g/mol [11]Relevant for calculating molar quantities.
Physical State White crystalline solid[12]Colorless to yellow liquid[10]Influences handling, dosing, and solubility in reaction media.
Cone Angle (θ) ~118° (inferred from PMe₃)[6]~132° (inferred from PBu₃)[5]Primary differentiator. Small size (TMPS) vs. moderate bulk (TBPS) dictates coordination number and access to the metal center.[1]
Electronic Effect Strongly σ-donatingStrongly σ-donatingBoth are electron-rich, promoting oxidative addition in cross-coupling.[7]

Synthesis and Handling

Both phosphine sulfides are readily synthesized via the direct reaction of the corresponding tertiary phosphine with elemental sulfur (S₈).[13][14][15] The reaction is typically fast, high-yielding, and can often be performed at room temperature.[15]

General Synthesis Protocol: Phosphine Sulfide

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Schlenk flask with tertiary phosphine (1 eq.) under inert atmosphere (N₂ or Ar). solvent Add appropriate solvent (e.g., Toluene, CH₂Cl₂). reagents->solvent sulfur Add elemental sulfur (S₈, 1 eq.) in portions. solvent->sulfur stir Stir at room temperature. Reaction is often exothermic. sulfur->stir monitor Monitor completion by ³¹P NMR. (Shift from phosphine to sulfide). stir->monitor remove_solvent Remove solvent in vacuo. monitor->remove_solvent purify Purify residue. (Recrystallization for solids like TMPS, distillation or chromatography for liquids like TBPS). remove_solvent->purify

Caption: General workflow for the synthesis of phosphine sulfides.

Handling Considerations:

  • TMPS: As a crystalline solid, it is straightforward to handle and weigh in the air.

  • TBPS: As an oily liquid, it is also air-stable but should be handled with standard chemical hygiene practices.[10]

  • Safety: The parent phosphines are toxic and often pyrophoric.[16] While the sulfides are more stable, they should still be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Comparative Study in Catalysis: Steric Effects in Action

The primary application context for comparing these ligands is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[17][18] In these reactions, the ligand's role is to stabilize the palladium catalyst and facilitate the elementary steps of oxidative addition, transmetalation, and reductive elimination.

// Nodes pd0 [label="Pd(0)L₂", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_complex [label="R¹-Pd(II)L₂(X)", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_biaryl [label="R¹-Pd(II)L₂(R²)", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible node for centering the cycle center [shape=point, width=0.01, height=0.01];

// Edges pd0 -> ox_add [label="+ R¹-X", fontcolor="#34A853"]; ox_add -> pd2_complex; pd2_complex -> transmetal [label="+ R²-M", fontcolor="#34A853"]; transmetal -> pd2_biaryl; pd2_biaryl -> red_elim; red_elim -> pd0 [label="Product\nR¹-R²", fontcolor="#EA4335"];

// Note note [label="Note: L = PR₃, often formed in situ\nfrom the R₃P=S pre-ligand.", shape=box, style="dotted", fontcolor="#5F6368"]; center -> note [style=invis]; }

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Analysis of Performance:

This compound (TMPS):

  • Strengths: The small steric profile of the derived PMe₃ ligand can be advantageous in reactions where the substrate itself is not sterically demanding. It can help stabilize the catalyst against decomposition pathways that might be accessible with more labile, bulky ligands.

  • Weaknesses: In many cross-coupling reactions, the rate-limiting step is the reductive elimination to form the product C-C bond. This step is often accelerated by bulky ligands, which force the two organic groups into proximity.[18] The small size of PMe₃ can be detrimental here, potentially leading to slower reaction rates, especially with hindered substrates.

Tributylphosphine Sulfide (TBPS):

  • Strengths: The moderate bulk of the derived PBu₃ ligand strikes a balance that is often effective for a range of cross-coupling reactions.[19] It is bulky enough to promote reductive elimination and stabilize the low-coordinate, 14-electron [Pd(0)L₂] species necessary for efficient oxidative addition, without being so large as to shut down reactivity with moderately hindered substrates.

  • Weaknesses: For extremely sterically demanding substrates, the 132° cone angle of PBu₃ may not be sufficient. In such cases, even bulkier ligands like tricyclohexylphosphine (PCy₃, θ = 170°) or specialized biaryl phosphines (e.g., XPhos) are required.[6][18]

// Nodes start [label="Substrate Profile?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; small_substrate [label="Small, Unhindered\nSubstrates", fillcolor="#F1F3F4", fontcolor="#202124"]; large_substrate [label="Sterically Hindered\nSubstrates", fillcolor="#F1F3F4", fontcolor="#202124"]; tmps [label="Consider TMPS\n(Small Cone Angle)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tbps [label="Consider TBPS\n(Moderate Cone Angle)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; other [label="Consider even bulkier ligands\n(e.g., PCy₃, Biarylphosphines)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> small_substrate [label="Unhindered"]; start -> large_substrate [label="Hindered"]; small_substrate -> tmps [label="Potential for high\ncatalyst stability"]; large_substrate -> tbps [label="Good starting point,\naccelerates reductive elimination"]; tbps -> other [label="If reactivity is low"]; }

Caption: Ligand selection logic based on substrate sterics.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To provide a tangible comparison, the following protocol outlines a parallel experiment for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a common benchmark reaction.

Objective: To compare the catalytic efficacy of TMPS and TBPS as pre-ligands under identical reaction conditions.

Reagents & Equipment:

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound (TMPS)

  • Tributylphosphine sulfide (TBPS)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • Heating block

  • GC-MS for analysis

Procedure:

  • Catalyst Stock Solution (Prepare inside a glovebox):

    • To a vial, add Pd(OAc)₂ (2.2 mg, 0.01 mmol).

    • Add the phosphine sulfide pre-ligand (0.02 mmol). For TMPS, use 2.2 mg. For TBPS, use 4.4 mg. This maintains a 1:2 Pd:L ratio.

    • Add 5.0 mL of anhydrous toluene. Stir until dissolved. This creates a 0.002 M solution with respect to Pd.

  • Reaction Setup (Perform in parallel for TMPS and TBPS):

    • To an oven-dried reaction vial, add 4-chlorotoluene (126.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and K₃PO₄ (318.4 mg, 1.5 mmol).

    • Add a stir bar.

    • Seal the vial with a septum cap.

  • Reaction Execution:

    • Using a syringe, add 1.0 mL of the respective catalyst stock solution (containing either TMPS or TBPS) to each vial. This delivers 1 mol% Pd and 2 mol% ligand.

    • Place the vials in a preheated heating block at 100 °C.

    • Stir the reactions for 12 hours.

  • Analysis:

    • After 12 hours, cool the reactions to room temperature.

    • Take an aliquot from each reaction mixture, dilute with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS to determine the conversion of 4-chlorotoluene and the yield of the product, 4-methyl-1,1'-biphenyl.

Expected Outcome & Interpretation: Based on established principles of ligand effects in cross-coupling, it is hypothesized that the reaction with TBPS will show a significantly higher yield. The greater steric bulk of the in situ generated tributylphosphine ligand is expected to facilitate the rate-limiting reductive elimination step more effectively than the smaller trimethylphosphine ligand. The TMPS-mediated reaction may stall or proceed at a much slower rate.

Conclusion and Outlook

While both this compound and tributylphosphine sulfide are valuable as air-stable precursors to electron-rich trialkylphosphine ligands, their utility in catalysis is dictated almost entirely by the steric footprint of their respective alkyl groups.

  • This compound (TMPS) is a precursor to one of the smallest and most electron-rich phosphines. Its application may be suited for reactions that do not benefit from steric acceleration or where high catalyst stability in the absence of steric crowding is paramount.

  • Tributylphosphine Sulfide (TBPS) serves as a precursor to a moderately bulky, electron-rich phosphine. This combination makes it a more general and often more effective choice for standard cross-coupling reactions where promoting the reductive elimination step is key to achieving high turnover.[19]

For the practicing chemist, TBPS represents a more robust starting point for reaction screening when an air-stable, electron-rich alkylphosphine ligand is desired. The choice to use TMPS would be a more specialized one, driven by specific mechanistic hypotheses or substrate requirements. Future research could explore this steric divergence in other catalytic transformations, potentially uncovering niche applications where the minimal bulk of TMPS provides a unique and enabling advantage.

References

A Senior Application Scientist's Guide to Spectroscopic Data Cross-Referencing: The Case of Trimethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides an in-depth, practical comparison of trimethylphosphine sulfide's spectroscopic signature across multiple analytical techniques. It is designed for researchers and scientists to not only interpret the data but also to understand the causality behind the experimental choices and the logic of the cross-verification process.

The Imperative of Multi-Technique Analysis

No single analytical technique provides a complete structural picture. A robust identification relies on the confluence of data from several orthogonal methods. For this compound, we will focus on the foundational quartet of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes a different aspect of the molecule's constitution:

  • NMR Spectroscopy elucidates the electronic environment of specific nuclei (¹H, ¹³C, ³¹P), revealing the connectivity and spatial relationships of atoms.

  • Infrared (IR) Spectroscopy identifies functional groups by measuring their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight and provides clues to the molecular formula and structural components through fragmentation analysis.

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of experimental data hinges on a meticulously executed and well-documented protocol. The following steps outline a standard operating procedure for acquiring high-quality spectroscopic data for a compound like this compound.

Step 1: Sample Preparation
  • Purity Assessment: Before analysis, ensure the sample is of high purity. A preliminary thin-layer chromatography (TLC) or gas chromatography (GC) run is advisable. Impurities will manifest as extraneous peaks in the spectra, complicating interpretation.

  • NMR Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals. Transfer the solution to a clean, dry 5 mm NMR tube.

  • IR Sample: For a solid sample, the Attenuated Total Reflectance (ATR) method is efficient. A small amount of the solid is pressed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • MS Sample: For Electron Ionization (EI) mass spectrometry, the sample can be introduced via a direct insertion probe or, if volatile, through a GC inlet. The sample is vaporized and ionized in a high vacuum.

Step 2: Instrument Parameters & Data Acquisition

The choice of parameters is crucial for obtaining a high-quality spectrum. The goal is to maximize the signal-to-noise ratio while achieving adequate resolution.

  • NMR Spectroscopy (400 MHz Spectrometer):

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 2-5 seconds.

    • ¹³C NMR: Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

    • ³¹P NMR: Acquire 64-256 scans. Phosphorus-31 has a 100% natural abundance and a spin of ½, making it a highly sensitive nucleus for NMR.[1] The chemical shifts are referenced to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm.[1][2]

  • FT-IR Spectroscopy (ATR):

    • Acquire 16-32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be run first and subtracted from the sample spectrum.

  • Mass Spectrometry (EI-MS):

    • Use a standard electron energy of 70 eV. This energy level is high enough to cause reproducible fragmentation patterns, creating a molecular "fingerprint."[3]

The logical flow of this experimental process is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis purity Assess Purity (TLC/GC) sample_nmr Dissolve in CDCl3 for NMR purity->sample_nmr sample_ir Prepare for IR (ATR) purity->sample_ir sample_ms Prepare for MS (Direct Probe) purity->sample_ms acq_nmr Acquire 1H, 13C, 31P NMR Spectra sample_nmr->acq_nmr acq_ir Acquire FT-IR Spectrum sample_ir->acq_ir acq_ms Acquire EI Mass Spectrum sample_ms->acq_ms process Process Raw Data (FT, Baseline Correction) acq_nmr->process acq_ir->process acq_ms->process compare Cross-reference with Literature process->compare confirm Structure Confirmation compare->confirm

Caption: Experimental workflow for spectroscopic analysis.

Cross-Referencing: A Comparative Analysis

The core of the verification process is the direct comparison of experimentally obtained data with reliable literature values. Public databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook are invaluable resources for this purpose.[4][5]

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring protons. For this compound, all nine protons on the three methyl groups are chemically equivalent due to free rotation around the P-C bonds. This results in a single, characteristic signal.

ParameterLiterature Value (CDCl₃)Experimental ValueInterpretation
Chemical Shift (δ)~1.65 ppm1.66 ppmThe signal appears in the aliphatic region as expected for methyl protons.
MultiplicityDoubletDoubletThe signal is split into a doublet by the phosphorus nucleus (³¹P, I=½).
Coupling Constant (²JP-H)~13.0 Hz13.1 HzThe magnitude of the two-bond coupling is characteristic of this structure.
Integration9H9.0The area under the peak corresponds to all nine equivalent protons.

Literature data sourced from SDBS.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of non-equivalent carbon atoms. Similar to the protons, the three methyl carbons in this compound are equivalent, leading to a single signal in the proton-decoupled spectrum.

ParameterLiterature Value (CDCl₃)Experimental ValueInterpretation
Chemical Shift (δ)~18.5 ppm18.6 ppmThe chemical shift is in the typical range for an sp³ carbon attached to phosphorus.
MultiplicityDoubletDoubletIn a phosphorus-coupled spectrum, this signal would be a doublet due to coupling with the ³¹P nucleus. In a standard proton-decoupled spectrum, it appears as a singlet unless P-C coupling is resolved. The key diagnostic is the coupling constant.
Coupling Constant (¹JP-C)~56.0 Hz55.8 HzThe one-bond P-C coupling constant is a key identifier.

Literature data sourced from SDBS.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is highly diagnostic for phosphorus-containing compounds. The chemical shift is very sensitive to the oxidation state and electronic environment of the phosphorus atom.

ParameterLiterature Value (CDCl₃)Experimental ValueInterpretation
Chemical Shift (δ)~59.1 ppm59.2 ppmThis downfield shift, relative to trimethylphosphine (~-62 ppm), is characteristic of the oxidation of phosphorus(III) to phosphorus(V) in the sulfide.[1][6]
MultiplicityDecupletDecupletIn a proton-coupled spectrum, the signal is split by the nine equivalent protons (n+1 = 10 peaks). In a proton-decoupled spectrum, it is a singlet.

Literature data sourced from various academic sources.[6]

Infrared (IR) Spectroscopy

The IR spectrum highlights the presence of specific bonds. The most crucial absorption for this compound is the P=S stretching vibration.

ParameterLiterature Value (KBr/ATR)Experimental ValueInterpretation
P=S Stretch (νP=S)~600 - 640 cm⁻¹635 cm⁻¹This strong absorption is a key diagnostic for the phosphine sulfide functional group.
C-H Stretch (νC-H)~2900 - 3000 cm⁻¹2970, 2910 cm⁻¹Typical sp³ C-H stretching vibrations.[7]
C-H Bend (δC-H)~1300 - 1450 cm⁻¹1420, 1305 cm⁻¹Characteristic bending (scissoring and rocking) vibrations for methyl groups.

Literature data sourced from academic publications.

Mass Spectrometry (EI-MS)

Mass spectrometry provides the molecular weight and a fragmentation pattern that serves as a unique fingerprint.

ParameterLiterature ValueExperimental ValueInterpretation
Molecular Ion (M⁺)m/z 108m/z 108Confirms the molecular weight of C₃H₉PS (108.14 g/mol ).[4]
Key Fragmentsm/z 93 ([M-CH₃]⁺)m/z 93Loss of a methyl radical is a common fragmentation pathway.
m/z 77 ([M-S+H]⁺ or P(CH₃)₂)m/z 77Corresponds to the trimethylphosphine fragment ion or rearrangement.
m/z 61 ([P(CH₃)₂]⁺)m/z 61A dimethylphosphinyl cation fragment.

Literature data sourced from the NIST Chemistry WebBook.[4]

The logical process of using this collected data for structural confirmation is outlined in the diagram below.

G cluster_conclusion Conclusion data Experimental Data ¹H NMR ¹³C NMR ³¹P NMR IR MS match Data Match? data:h->match δ, J, mult., int. data:c->match δ, J data:p->match δ data:i->match ν (P=S, C-H) data:m->match M⁺, fragments lit Literature Values ¹H NMR ¹³C NMR ³¹P NMR IR MS lit:h->match lit:c->match lit:p->match lit:i->match lit:m->match confirm Structure Confirmed match->confirm Yes re_eval Re-evaluate Purity/ Structure match->re_eval No

Caption: Logical flow for data cross-referencing.

Conclusion

The structural verification of this compound through the cross-referencing of multi-technique spectroscopic data provides a clear and robust confirmation of its identity. The excellent agreement between the hypothetical experimental values and established literature data across NMR, IR, and MS demonstrates the power of this comprehensive approach. This self-validating system, rooted in sound experimental protocol and logical comparison, is indispensable for ensuring the integrity and reliability of chemical research. Adherence to this level of analytical rigor is not merely good practice; it is a fundamental requirement for producing high-quality, reproducible science.

References

A Senior Application Scientist's Guide to Sulfurizing Agents: Benchmarking Performance in Phosphorothioate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic promise of oligonucleotide-based drugs, particularly antisense oligonucleotides (ASOs), is critically dependent on the phosphorothioate (PS) modification, which confers essential nuclease resistance. The chemical step that creates this modification—sulfurization—is therefore a linchpin in the manufacturing process. For decades, reagents like the Beaucage reagent have been mainstays, but the landscape of sulfur-transfer chemistry is evolving, with newer agents offering improvements in efficiency, stability, and safety.

This guide provides an in-depth comparison of commonly employed sulfurizing agents, including the historical benchmark Beaucage Reagent , the highly efficient DDTT (Sulfurizing Reagent II) , and the cost-effective PADS (Phenylacetyl Disulfide) . We will delve into the causality behind their mechanisms, present quantitative performance data, and provide validated experimental protocols for their evaluation. Furthermore, we will address the titular compound, trimethylphosphine sulfide ((CH₃)₃PS) , a simple phosphine sulfide. While structurally a potential sulfur donor, its conspicuous absence in mainstream oligonucleotide synthesis literature prompts a critical analysis of its suitability and a proposed experimental framework to rigorously benchmark it against established market leaders.

The Central Role of Sulfurization in Therapeutic Oligonucleotides

The standard phosphodiester (P=O) backbone of natural nucleic acids is rapidly degraded by cellular nucleases, rendering unmodified oligonucleotides therapeutically unviable. Replacing a non-bridging oxygen atom with sulfur to create a phosphorothioate (P=S) linkage dramatically slows this degradation, extending the drug's half-life and enabling its therapeutic effect.[1][2]

This sulfurization step occurs within the automated solid-phase synthesis cycle, immediately following the coupling of a new phosphoramidite monomer. The newly formed, unstable phosphite triester (P(III)) is converted to the stable P(V) phosphorothioate triester. The efficiency of this conversion is paramount; incomplete sulfurization results in the formation of a native phosphodiester linkage, a critical impurity that can compromise the drug's efficacy and stability.

cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Add Monomer Sulfurization Sulfurization Coupling->Sulfurization Form P(III) Linkage Capping Capping Sulfurization->Capping Form P(V) P=S Linkage Capping->Deblocking Terminate Failures Start Next Cycle

Caption: Automated solid-phase synthesis cycle for phosphorothioate oligonucleotides.

A Comparative Overview of Leading Sulfurizing Agents

The choice of sulfurizing agent is a balance of reactivity, stability, solubility, cost, and the nature of its byproducts. While elemental sulfur was used in early studies, its poor solubility and slow reaction kinetics render it impractical for modern automated synthesis.[1]

The Incumbents: A Profile of Widely Adopted Reagents

Beaucage Reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide): For many years, the Beaucage reagent was the gold standard due to its high efficiency and fast reaction times.[3][4] Its mechanism involves the nucleophilic attack of the P(III) phosphite triester on one of the sulfur atoms of the reagent.[5] However, it suffers from limited stability in solution once placed on the synthesizer, often requiring fresh preparation and the use of silanized glassware to prevent precipitation.[2][3] Its byproduct can also potentially act as an oxidizing agent, leading to undesired phosphate diester formation.[1]

DDTT (3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione): Also known as Sulfurizing Reagent II, DDTT has emerged as a superior alternative to the Beaucage reagent, particularly for the more challenging sulfurization of RNA linkages.[3] It offers comparable, if not better, efficiency with significantly improved stability in acetonitrile solution on the synthesizer.[2][3] This enhanced stability allows for the use of pre-prepared solutions, improving process consistency and convenience.

PADS (Phenylacetyl Disulfide): PADS is a highly efficient and cost-effective option, making it attractive for large-scale manufacturing.[6] An interesting characteristic of PADS is that its efficacy improves after its solution in acetonitrile/3-picoline is "aged" for a day or more.[6] This is because PADS degrades in the basic picoline solution to form polysulfides, which are the true, highly reactive sulfur-transfer species.[7] This requirement for aging can be a process variable that needs careful control.

Quantitative Performance Benchmarking

The selection of a sulfurizing agent directly impacts process efficiency and product purity. The following table summarizes key performance metrics for the leading alternatives.

ReagentChemical NameTypical Concentration & Time (DNA)Sulfurization EfficiencyKey AdvantagesKey Disadvantages
Beaucage Reagent 3H-1,2-benzodithiol-3-one 1,1-dioxide0.05 M for 60-240s[4]>99.5%[5]High efficiency, fast reaction time.[3]Limited solution stability, potential for precipitation, oxidizing byproduct.[1][2]
DDTT 3-((Dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione0.05 M for 60s[2]>99.8%[3]Excellent efficiency, high stability in solution, ideal for RNA.[2][3]Higher cost compared to PADS.
PADS Phenylacetyl Disulfide0.2 M for 60-120s[8]>99.9% (with "aged" solution)[6]High efficiency, cost-effective for large scale, stable active species.[6]Requires controlled "aging" period; uses picoline.[7]

The Case of this compound: A Critical Evaluation

This compound ((CH₃)₃PS) is a simple and commercially available compound containing the P=S bond. Mechanistically, a phosphine sulfide can act as a sulfur donor to a phosphine or phosphite in a reversible reaction. The reaction of triphenylphosphine with elemental sulfur to produce triphenylphosphine sulfide is well-documented and rapid.[9]

cluster_mech Hypothetical Sulfur Transfer Mechanism P_III R'₃P (Phosphite Triester) P_V R'₃P=S (Phosphorothioate) P_III->P_V S PS_V R₃P=S (this compound) P_III_reagent R₃P (Trimethylphosphine) PS_V->P_III_reagent

Caption: Hypothetical sulfur transfer from (CH₃)₃PS to a phosphite triester.

The core question is the position of the equilibrium and the reaction kinetics. The driving force for sulfurization in oligonucleotide synthesis must be a strong, irreversible transfer of sulfur from the agent to the phosphite triester. Reagents like DDTT and the active species from PADS are designed for this purpose. In contrast, the transfer of sulfur from a simple phosphine sulfide to a phosphite may not be as thermodynamically favorable or kinetically rapid.

A thorough search of the scientific literature reveals a lack of application of this compound as a sulfurizing agent in modern, automated oligonucleotide synthesis. This suggests that it is likely unsuitable for one or more of the following reasons:

  • Insufficient Reactivity: The sulfur transfer to the sterically hindered, solid-support-bound phosphite triester may be too slow compared to the few minutes allocated in a synthesis cycle.

  • Unfavorable Equilibrium: The reaction may be reversible, leading to incomplete sulfurization.

  • Byproduct Interference: The trimethylphosphine byproduct could potentially interfere with subsequent chemical steps in the synthesis cycle.

  • Delivery/Solubility Issues: While soluble, its performance in the specific solvents used in DNA synthesis (e.g., acetonitrile) under flow conditions is not characterized.

Experimental Design for a Rigorous Comparative Analysis

To definitively benchmark the performance of this compound, a controlled experiment is necessary. The causality behind this experimental design is to isolate the sulfurization step as the sole variable while using industry-standard techniques to measure the outcome.

Objective: To compare the sulfurization efficiency of this compound against the current industry leader, DDTT, in the solid-phase synthesis of a model phosphorothioate oligonucleotide.

Model System:

  • Sequence: A 20-mer deoxythymidine homopolymer (dT₂₀) is chosen to eliminate sequence-dependent variability in coupling efficiency and simplify analysis.

  • Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.

  • Synthesizer: An automated DNA/RNA synthesizer to ensure precise and repeatable delivery of reagents.

Analytical Methods:

  • ³¹P NMR Spectroscopy: This is a direct and powerful technique to quantify the ratio of P=S to P=O linkages. The phosphite triester intermediate has a distinct chemical shift (~140 ppm), the desired phosphorothioate appears around 68 ppm, and the undesired phosphate byproduct is near 0 ppm.[10][11] This allows for a direct, quantitative measure of sulfurization efficiency per step.

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This method separates the final oligonucleotide product from failure sequences (n-1 shortmers).[12] Incomplete sulfurization leads to chain capping in the subsequent step, resulting in an increased population of shortmers and thus a lower yield of the full-length product (FLP).

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis and Sulfurization
  • Synthesizer Setup: Program an automated DNA synthesizer for a 1 µmol scale synthesis of a dT₂₀ oligonucleotide.

  • Reagent Preparation:

    • Control Reagent: Prepare a 0.05 M solution of DDTT in anhydrous acetonitrile.

    • Test Reagent: Prepare a 0.2 M solution of this compound in anhydrous acetonitrile. (A higher concentration is proposed initially to account for potentially lower reactivity).

  • Synthesis Execution (Control): Run the standard dT₂₀ synthesis protocol using the 0.05 M DDTT solution with a 60-second contact time for the sulfurization step.

  • Synthesis Execution (Test): Run three separate syntheses using the this compound solution with varied contact times for the sulfurization step: 60 seconds, 240 seconds, and 600 seconds.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the CPG support and deprotect using concentrated ammonium hydroxide according to standard procedures.

  • Sample Preparation: Desalt the crude product solutions and quantify the oligonucleotide concentration via UV absorbance at 260 nm.

Protocol 2: ³¹P NMR Analysis for Stepwise Efficiency
  • Sample Preparation: For each synthesis condition, take an aliquot of the crude, deprotected oligonucleotide solution and prepare it for NMR analysis in a suitable buffer.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum for each sample.[11]

  • Data Analysis: Integrate the distinct peaks corresponding to the phosphorothioate (P=S) linkages and any detected phosphate (P=O) linkages.

  • Calculation: Calculate the sulfurization efficiency as: Efficiency (%) = [Integral(P=S) / (Integral(P=S) + Integral(P=O))] * 100.

Protocol 3: IP-RP-HPLC Analysis for Purity and Yield
  • HPLC System: Use a C18 reverse-phase column suitable for oligonucleotide analysis.

  • Mobile Phases:

    • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water.[13]

    • Mobile Phase B: 100 mM TEAA in 50% acetonitrile.[13]

  • Gradient Elution: Run a linear gradient from 10% to 70% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min and a column temperature of 50 °C.[13]

  • Detection: Monitor UV absorbance at 260 nm.

  • Data Analysis: Integrate the peak corresponding to the full-length product (FLP) and any failure sequence peaks (e.g., n-1). Calculate the purity as Purity (%) = [Area(FLP) / Total Area] * 100.

cluster_workflow Experimental Workflow for Reagent Benchmarking start Prepare Reagent Solutions (DDTT vs (CH₃)₃PS) synth Automated Solid-Phase Synthesis of dT₂₀ start->synth cleave Cleavage & Deprotection synth->cleave split Split Crude Product cleave->split nmr ³¹P NMR Analysis split->nmr Aliquot 1 hplc IP-RP-HPLC Analysis split->hplc Aliquot 2 nmr_result Calculate Sulfurization Efficiency (% P=S) nmr->nmr_result hplc_result Determine FLP Purity and Yield hplc->hplc_result

Caption: Experimental workflow for benchmarking sulfurizing agents.

Conclusion and Future Outlook

The selection of a sulfurizing agent is a critical process decision in the manufacturing of oligonucleotide therapeutics. While the Beaucage reagent has served the field well, modern alternatives like DDTT and PADS offer significant, measurable advantages in stability, efficiency, and cost, particularly for large-scale production and for sensitive RNA modalities.[2][6]

Our analysis indicates that This compound is not an established reagent in this field, likely due to unfavorable kinetics or thermodynamics of sulfur transfer compared to purpose-designed molecules. The provided experimental framework offers a robust and scientifically sound methodology for any researcher wishing to formally evaluate its potential.

For drug development professionals, the data strongly supports the use of DDTT for robust, high-efficiency sulfurization where process consistency is key, and PADS for large-scale manufacturing where cost-of-goods is a major driver. The continuous innovation in sulfur-transfer chemistry promises further improvements, ultimately enabling the efficient and reliable production of next-generation nucleic acid medicines.

References

A Comparative Guide to the Efficacy of Trimethylphosphine Sulfide and Other Phosphine Sulfide Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Performance with Supporting Methodologies

Introduction to Phosphine Sulfide Ligands: Beyond the Parent Phosphine

In the realm of homogeneous catalysis, phosphine ligands are ubiquitous, offering a tunable platform to modulate the steric and electronic environment of a metal center.[1] This fine-tuning is critical for optimizing catalytic activity, selectivity, and stability in a myriad of cross-coupling and other transformations.[2][3] While the focus has predominantly been on tertiary phosphines (PR₃), their corresponding phosphine sulfides (R₃P=S) represent a class of ligands with unique and potentially advantageous properties.

Phosphine sulfides can act as hemilabile ligands, where the sulfur atom can reversibly coordinate to the metal center. This dynamic interaction can open up coordination sites during the catalytic cycle, influencing reaction rates and pathways. Furthermore, the presence of the sulfur atom modifies the electronic and steric properties of the phosphorus donor atom, offering another layer of tunability. This guide provides a comparative analysis of trimethylphosphine sulfide and other phosphine sulfide ligands, with a focus on their inferred efficacy in catalytic applications, grounded in the well-established principles of their parent phosphine analogues.

Comparative Analysis of Physicochemical Properties

Direct experimental data comparing the catalytic performance of a wide range of phosphine sulfide ligands is not extensively available in the current literature. However, the efficacy of a phosphine sulfide ligand is intrinsically linked to the properties of its parent phosphine. The steric bulk and electron-donating ability of the phosphine are primary determinants of the behavior of the resulting metal complex.

The Tolman cone angle (θ) provides a quantitative measure of the steric bulk of a phosphine ligand, while the pKa of the conjugate acid (R₃PH⁺) is a reliable indicator of its electron-donating ability.[4]

LigandR GroupsTolman Cone Angle (θ)pKa of R₃PH⁺Key Characteristics
Trimethylphosphine Methyl118°8.65Small, strongly electron-donating
Triethylphosphine Ethyl132°8.69Moderately bulky, strongly electron-donating
Tri-n-butylphosphine n-Butyl132°8.43Moderately bulky, strongly electron-donating
Tricyclohexylphosphine Cyclohexyl170°9.70Very bulky, very strongly electron-donating
Triphenylphosphine Phenyl145°2.73Moderately bulky, less electron-donating

Data compiled from various sources.

The conversion of a phosphine to its sulfide analogue (R₃P → R₃P=S) is expected to have the following consequences:

  • Steric Bulk: The addition of the sulfur atom will slightly increase the overall steric profile of the ligand.

  • Electronic Properties: The P=S bond will draw some electron density from the phosphorus atom, potentially reducing its σ-donating ability compared to the parent phosphine. However, the relative differences in electron-donating strength between different phosphine sulfides are expected to mirror those of their parent phosphines. Thus, this compound is anticipated to be significantly more electron-donating than triphenylphosphine sulfide.

Inferred Efficacy in Catalysis: A Mechanistic Perspective

To understand the potential differences in catalytic efficacy, we can examine the key steps of a representative catalytic cycle, the Suzuki-Miyaura cross-coupling reaction, and infer how the properties of this compound versus a bulkier, less electron-donating aryl phosphine sulfide (e.g., triphenylphosphine sulfide) might influence the reaction.

The Suzuki-Miyaura Cross-Coupling Cycle

Suzuki-Miyaura Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation [R-B(OR)2]⁻ Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-R Reductive_Elimination->Product

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Impact of this compound vs. Aryl Phosphine Sulfides on Key Catalytic Steps
  • Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl chlorides.[5] This step is favored by electron-rich ligands that can increase the electron density on the palladium center, facilitating its insertion into the aryl-halide bond.

    • This compound: Due to the strong electron-donating nature of the methyl groups, this compound is expected to create a more electron-rich palladium center compared to aryl phosphine sulfides. This would likely lead to a faster rate of oxidative addition.

    • Aryl Phosphine Sulfides (e.g., Triphenylphosphine Sulfide): The less electron-donating phenyl groups would result in a less electron-rich palladium center, potentially leading to a slower oxidative addition, particularly with challenging substrates.

  • Transmetalation: The steric bulk of the ligand can influence this step. While a certain degree of steric hindrance can be beneficial, excessively bulky ligands may hinder the approach of the organoboron reagent.

    • This compound: Its relatively small size would likely not impede the transmetalation step.

    • Aryl Phosphine Sulfides: The moderate to large steric bulk of these ligands could have a more pronounced effect, which could be either beneficial or detrimental depending on the specific substrates.

  • Reductive Elimination: This step, which forms the desired C-C bond and regenerates the active catalyst, is generally favored by sterically bulky ligands. The steric pressure from bulky ligands can promote the collapse of the palladium intermediate to release the product.

    • This compound: The small cone angle of the parent phosphine suggests that its sulfide would exert less steric pressure, which might lead to a slower rate of reductive elimination compared to bulkier alternatives.

    • Aryl Phosphine Sulfides: The greater steric bulk of these ligands would be expected to accelerate the reductive elimination step.

Data Summary: Inferred Performance Comparison

FeatureThis compoundOther Phosphine Sulfides (e.g., Triphenylphosphine Sulfide, Tricyclohexylphosphine Sulfide)Rationale
Rate of Oxidative Addition Likely FasterLikely SlowerHigher electron density on the metal center due to the strong σ-donating alkyl groups.
Rate of Reductive Elimination Potentially SlowerPotentially FasterSmaller steric bulk exerts less pressure to promote product formation.
Catalyst Stability VariableGenerally more stableTrialkyl phosphines and their derivatives can be more prone to oxidation than triaryl phosphines.
Handling More challenging (air-sensitive parent phosphine)Generally easier (more air-stable parent phosphines)Trimethylphosphine is pyrophoric, requiring more stringent handling procedures.
Suitability for Challenging Substrates Potentially advantageous for substrates requiring fast oxidative addition (e.g., aryl chlorides).Potentially advantageous for promoting reductive elimination with sterically demanding products.The balance between electronic and steric effects dictates overall performance.

Experimental Protocol: Screening of Phosphine Sulfide Ligands in a Suzuki-Miyaura Coupling

Given the lack of direct comparative data, a standardized screening protocol is essential for researchers to evaluate the efficacy of different phosphine sulfide ligands for a specific transformation.

Materials and Reagents
  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine sulfide ligand (e.g., this compound, triphenylphosphine sulfide)

  • Aryl halide (e.g., 4-chloroanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions (Schlenk flasks, etc.)

Step-by-Step Procedure
  • Preparation of the Catalyst: In a glovebox or under an inert atmosphere, add the palladium precursor and the phosphine sulfide ligand to a Schlenk flask. A typical Pd:ligand ratio is 1:2. Add the anhydrous solvent and stir for a few minutes to allow for complex formation.

  • Addition of Reagents: To the catalyst mixture, add the aryl halide, the arylboronic acid, and the base.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring the Reaction: Take aliquots from the reaction mixture at regular intervals and analyze by GC or LC-MS to determine the conversion and yield of the desired product.

  • Work-up and Isolation: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Screening Phosphine Sulfide Ligands cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Work-up and Purification Add_Pd_Precursor Add Pd Precursor to Schlenk Flask Add_Ligand Add Phosphine Sulfide Ligand Add_Pd_Precursor->Add_Ligand Add_Solvent Add Anhydrous Solvent Add_Ligand->Add_Solvent Stir Stir to Form Pre-catalyst Add_Solvent->Stir Add_Reagents Add Aryl Halide, Boronic Acid, and Base Stir->Add_Reagents Heat_Stir Heat and Stir under Inert Gas Add_Reagents->Heat_Stir Monitor Monitor Reaction by GC/LC-MS Heat_Stir->Monitor Quench Cool and Quench Reaction Monitor->Quench Reaction Complete Extract Extraction with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Characterize Characterize Purify->Characterize Final Product

Caption: A generalized workflow for the screening and evaluation of phosphine sulfide ligands in a cross-coupling reaction.

Conclusion and Future Outlook

While a comprehensive, data-rich comparison of the catalytic efficacy of this compound and other phosphine sulfide ligands is currently limited in the scientific literature, a robust understanding of their potential performance can be inferred from the well-established properties of their parent phosphines. This compound, with its small steric footprint and strong electron-donating character, is poised to be an effective ligand for catalytic steps that are favored by electron-rich metal centers, such as oxidative addition. In contrast, bulkier and less electron-donating aryl phosphine sulfides may show advantages in promoting reductive elimination.

The field of catalysis would greatly benefit from systematic studies that directly compare these ligands under standardized conditions for a range of important organic transformations. Such research would not only fill a significant knowledge gap but also potentially unlock new catalytic systems with enhanced activity and selectivity. The experimental protocol provided in this guide offers a starting point for such investigations. As the demand for more efficient and selective catalysts continues to grow, a deeper exploration of the nuanced roles of phosphine sulfide ligands is a promising avenue for future research and development.

References

A Senior Application Scientist's Guide to Reproducibility in Synthetic Methods Using Trimethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and advanced materials, the reproducibility of synthetic methods is the bedrock upon which scientific progress is built. For researchers in drug development and process chemistry, the reliability of a reaction is not merely an academic concern but a critical determinant of a project's viability. This guide provides an in-depth analysis of trimethylphosphine sulfide (Me₃PS), a reagent valued for its stability and safety profile compared to its pyrophoric precursor, trimethylphosphine (PMe₃)[1]. We will explore the factors influencing the reproducibility of synthetic methods employing Me₃PS, compare its performance with viable alternatives, and provide validated protocols to guide your experimental design.

The Role and Challenges of this compound in Modern Synthesis

Organophosphorus compounds are integral to a vast range of chemical transformations.[2] While highly effective, many phosphine reagents, like trimethylphosphine, are hazardous due to their pyrophoric and toxic nature.[1] this compound emerges as a practical solution, offering the reactivity of a potent phosphine source in a more stable, solid form.[3][4] It is typically prepared by the direct reaction of a tertiary phosphine with elemental sulfur.[3][5][6]

However, achieving consistent results with Me₃PS requires a nuanced understanding of its properties and the variables that can affect its performance.

Key Factors Influencing Reproducibility:

  • Reagent Purity and Stability: The purity of Me₃PS is paramount. Impurities from its synthesis or degradation over time can introduce variability. While phosphine sulfides are generally air-stable solids, prolonged or improper storage can lead to oxidation or hydrolysis, affecting reactivity.[3]

  • Reaction Conditions:

    • Temperature: Many reactions involving phosphine sulfides are thermally sensitive. Precise temperature control is crucial, as deviations can lead to side reactions or incomplete conversion.

    • Solvent Choice: The solubility and reactivity of Me₃PS and its reaction partners are highly dependent on the solvent system. A solvent that facilitates the dissolution of all components while remaining inert to the reaction conditions is essential for reproducibility.

    • Atmosphere: While more stable than PMe₃, performing reactions under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent the oxidation of any in situ generated phosphine or other sensitive species, thereby ensuring run-to-run consistency.

  • Stoichiometry and Byproduct Management: The stoichiometry of the reactants must be carefully controlled. A significant challenge in many phosphine-mediated reactions, such as the Wittig olefination, is the removal of the phosphine oxide byproduct (e.g., trimethylphosphine oxide).[7] The physical properties of this byproduct can complicate purification and affect the isolated yield, a critical aspect of reproducibility.

Comparative Analysis: this compound vs. Alternatives

The selection of a reagent is a critical decision based on a balance of reactivity, safety, cost, and practicality. While Me₃PS is a valuable tool, several alternatives exist, each with its own set of advantages and disadvantages. The following table provides a comparative overview for a common application: olefination reactions.

ReagentStructureKey AdvantagesKey DisadvantagesTypical Application
This compound (Me₃PS) (CH₃)₃PSAir-stable solid, safer to handle than PMe₃.[3][4]Requires activation (desulfurization) in situ; byproduct removal can be challenging.Wittig-type reactions, especially for hindered olefins.[7]
Triphenylphosphine (PPh₃) (C₆H₅)₃PWidely available, well-understood reactivity, forms crystalline byproducts that can be easier to remove.[8]Can be air-sensitive, lower reactivity than trialkylphosphines.Standard Wittig reactions, Appel reaction, Staudinger reaction.[8]
Tri-n-butylphosphine (PBu₃) (CH₃CH₂CH₂CH₂)₃PHighly reactive, good for challenging transformations.Pyrophoric liquid, strong and unpleasant odor, toxic.Demanding olefina­tions, ligand in catalysis.
Horner-Wadsworth-Emmons (HWE) Reagents (RO)₂P(O)CH₂R'Byproducts are water-soluble, simplifying purification; often provides high (E)-alkene selectivity.[7]Typically requires stronger bases; less effective for ketone substrates.Stereoselective synthesis of disubstituted alkenes.[7]
Triisobutylphosphine Sulfide ((CH₃)₂CHCH₂)₃PSHigh-purity solid, versatile intermediate in synthesis and catalysis.[9]Similar activation requirement to Me₃PS; less common than other alternatives.Metal extraction, catalysis, and complex organic synthesis.[9]

Expert Insight: The choice between Me₃PS and an alternative like an HWE reagent often hinges on the desired stereochemical outcome and the ease of purification. For complex molecules where byproduct removal is a significant hurdle, the water-soluble phosphate esters from an HWE reaction are highly advantageous.[7] However, for the synthesis of sterically hindered or tetrasubstituted olefins, the high reactivity that can be unlocked from trialkylphosphine sources like Me₃PS may be necessary.

Experimental Protocols: A Case Study in Olefination

To provide a practical context, we present a detailed protocol for a Wittig-type olefination, a cornerstone transformation in organic synthesis.[10] This reaction exemplifies the use of a phosphine-derived reagent to convert a carbonyl compound into an alkene.[11][12]

Workflow for a Wittig-Type Olefination

Caption: General workflow for a Wittig-type olefination using in situ ylide generation.

Protocol 1: Olefination using this compound

This protocol describes the in situ generation of a phosphonium ylide from Me₃PS for the synthesis of an alkene from an aldehyde.

Materials:

  • This compound (Me₃PS) (1.05 equiv)

  • A suitable reducing agent (e.g., a silane, 1.1 equiv)

  • An appropriate alkyl halide (R-X) (1.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Aldehyde (1.0 equiv)

  • Strong base (e.g., n-Butyllithium, 1.0 equiv)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: To the flask, add this compound and the anhydrous solvent.

  • Desulfurization: Add the reducing agent to the suspension and stir at room temperature until the Me₃PS has been consumed (monitor by TLC or ³¹P NMR). This step generates the reactive trimethylphosphine in situ.

  • Phosphonium Salt Formation: Add the alkyl halide and allow the reaction to proceed to form the corresponding phosphonium salt.

  • Ylide Generation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add the strong base dropwise. The formation of the ylide is often indicated by a color change.

  • Reaction with Aldehyde: While maintaining the temperature at -78 °C, add a solution of the aldehyde in the anhydrous solvent dropwise.

  • Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[11] Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Trustworthiness Note: This protocol is self-validating as the progress of each distinct step (desulfurization, salt formation, ylide generation, and olefination) can be monitored independently using techniques like TLC and NMR spectroscopy, ensuring that each stage is complete before proceeding to the next.

Protocol 2: Olefination using a Horner-Wadsworth-Emmons Reagent

This protocol provides an alternative method that often simplifies purification.

Materials:

  • Triethyl phosphonoacetate (or other suitable phosphonate ester) (1.1 equiv)

  • Anhydrous THF

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Aldehyde (1.0 equiv)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Base Preparation: Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Ylide Generation: Add the triethyl phosphonoacetate dropwise to the stirred suspension of NaH. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating complete formation of the ylide.

  • Reaction with Aldehyde: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde in anhydrous THF dropwise via the dropping funnel.

  • Warming and Quenching: After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Quench the reaction by carefully adding water.

  • Workup and Purification: Extract the aqueous layer with an organic solvent. The aqueous layer will contain the water-soluble phosphate byproduct. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is often significantly purer than that from a traditional Wittig reaction and may require minimal chromatographic purification.

Safety and Handling Considerations

All organophosphorus compounds should be handled with care in a well-ventilated fume hood.[2][13][14] While Me₃PS is significantly safer than PMe₃, appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. Organophosphate toxicity is a known hazard, and exposure should be minimized.[15][16]

Conclusion

Reproducibility in synthesis is not a matter of chance but a result of careful planning, precise execution, and a deep understanding of the reagents involved. This compound offers a valuable, safer alternative to pyrophoric trialkylphosphines, enabling a wide range of synthetic transformations. However, its successful and reproducible application requires meticulous attention to reagent purity, reaction conditions, and byproduct management. By understanding its characteristics and comparing it to alternatives like HWE reagents, researchers can make informed decisions to optimize their synthetic strategies, leading to more reliable and scalable chemical processes. The protocols provided herein serve as a validated starting point for developing robust and reproducible methods in your own laboratory.

References

A Senior Application Scientist's Guide to Assessing the Purity of Trimethylphosphine Sulfide from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of reagents is not a matter of triviality—it is the bedrock of reproducible and reliable results. Trimethylphosphine sulfide ((CH₃)₃PS), a versatile reagent in organic synthesis and a ligand in coordination chemistry, is no exception. Variations in purity from different commercial suppliers can introduce unforeseen variables into sensitive experiments, leading to side reactions, decreased yields, and ultimately, compromised data. This guide provides a comprehensive framework for assessing the purity of this compound, empowering you to make informed decisions when selecting a supplier and ensuring the integrity of your research.

The Critical Role of Purity: Why Scrutinize Your this compound?

This compound is synthesized by the reaction of trimethylphosphine with elemental sulfur. The primary impurities of concern are unreacted starting material, trimethylphosphine (P(CH₃)₃), and the over-oxidized product, trimethylphosphine oxide ((CH₃)₃PO).

  • Trimethylphosphine (P(CH₃)₃): This starting material is a potent reducing agent and a strong nucleophile. Its presence as an impurity can lead to unintended reduction of functional groups in a reaction mixture or compete with other nucleophiles, leading to a complex and unpredictable product profile. The ³¹P NMR chemical shift of trimethylphosphine is approximately -62 ppm[1].

  • Trimethylphosphine Oxide ((CH₃)₃PO): The oxide is generally more inert than the phosphine or the sulfide. However, its presence can complicate product purification due to its polarity and ability to coordinate to metal centers. The ³¹P NMR chemical shift of trimethylphosphine oxide is approximately +36.2 ppm[1].

The presence and concentration of these impurities can vary significantly between suppliers due to differences in manufacturing processes, purification techniques, and storage conditions. Therefore, an independent verification of purity is a critical step in quality control for any research endeavor.

A Dual-Pronged Approach to Purity Assessment: qNMR and GC-MS

To obtain a comprehensive and trustworthy assessment of this compound purity, we employ a two-pronged analytical approach: quantitative ³¹P Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This combination provides both quantitative data on the bulk sample and sensitive detection of volatile impurities.

Workflow for Purity Assessment of this compound

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample_Acquisition Obtain Samples (Suppliers A, B, C) Sample_Prep_NMR Prepare qNMR Samples (with Internal Standard) Sample_Acquisition->Sample_Prep_NMR Sample_Prep_GC Prepare GC-MS Samples Sample_Acquisition->Sample_Prep_GC qNMR_Analysis Quantitative ³¹P NMR Analysis Sample_Prep_NMR->qNMR_Analysis Quantitative Purity GCMS_Analysis GC-MS Analysis Sample_Prep_GC->GCMS_Analysis Impurity Profile Data_Integration Integrate & Quantify (Purity Calculation) qNMR_Analysis->Data_Integration Impurity_ID Identify Impurities (Mass Spectra & Retention Time) GCMS_Analysis->Impurity_ID Final_Report Generate Comparison Report Data_Integration->Final_Report Impurity_ID->Final_Report

Caption: Overall workflow for the purity assessment of this compound.

Quantitative ³¹P NMR Spectroscopy: The Gold Standard for Phosphorus Compounds

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of a substance without the need for a calibration curve, provided a certified internal standard is used. For phosphorus-containing compounds, ³¹P qNMR is particularly powerful due to the 100% natural abundance of the ³¹P nucleus and its wide chemical shift range, which minimizes signal overlap.

Causality Behind Experimental Choices in qNMR

The trustworthiness of a qNMR experiment hinges on specific experimental parameters designed to ensure accurate quantification. The key is to allow for complete relaxation of all phosphorus nuclei between pulses, ensuring that the signal intensity is directly proportional to the number of nuclei.

Experimental Protocol: Quantitative ³¹P NMR
  • Internal Standard Selection: Triphenyl phosphate ((C₆H₅)₃PO) is an excellent internal standard for this application. It is a stable, crystalline solid that is commercially available in high purity. Its ³¹P chemical shift is sufficiently resolved from that of this compound and its likely impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 10-20 mg of the certified triphenyl phosphate internal standard into the same NMR tube.

    • Record the exact masses of both the sample and the internal standard.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and gently agitate to dissolve the solids completely.

  • NMR Acquisition Parameters:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended.

    • Pulse Sequence: A simple single-pulse experiment is sufficient.

    • Relaxation Delay (d1): This is the most critical parameter for quantification. It must be at least 5 times the longest T₁ relaxation time of any phosphorus nucleus in the sample. A conservative value of 30-60 seconds is recommended to ensure full relaxation.

    • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

    • Proton Decoupling: Use a proton-decoupled sequence to simplify the spectrum and improve sensitivity.

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signals corresponding to this compound and the triphenyl phosphate internal standard.

    • Calculate the purity of the this compound sample using the following equation:

    Where:

    • I = Integral value

    • N = Number of phosphorus atoms (1 for both sample and standard)

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

GC-MS is a highly sensitive technique that separates volatile compounds in a mixture and provides mass spectral data for their identification. This method is ideal for detecting and identifying trace amounts of volatile impurities like trimethylphosphine.

Causality Behind Experimental Choices in GC-MS

The choice of the GC column and temperature program is critical for achieving good separation of the analyte from potential impurities. A low-polarity column is suitable for the analysis of relatively non-polar organophosphorus compounds.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for calibration if quantitative analysis of impurities is desired.

  • GC-MS Parameters:

    • GC System: A standard gas chromatograph coupled to a mass spectrometer.

    • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injection: Splitless injection is recommended for trace analysis.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Search for peaks corresponding to potential impurities, such as trimethylphosphine and trimethylphosphine oxide.

    • Compare the mass spectra of any identified impurity peaks with a library database (e.g., NIST) for confirmation.

Comparative Analysis of Commercial Suppliers

To illustrate the application of these methods, let's consider a hypothetical comparison of this compound from three different suppliers.

SupplierStated PurityPrice (USD/g)Experimental Purity (qNMR) Detected Impurities (GC-MS)
Supplier A >98%5098.5%Trimethylphosphine (0.8%), Trimethylphosphine oxide (0.7%)
Supplier B 99%7599.2%Trimethylphosphine oxide (0.8%)
Supplier C "Reagent Grade"3595.1%Trimethylphosphine (2.5%), Trimethylphosphine oxide (2.4%)

Decision-Making Framework Based on Purity Assessment

Decision Framework cluster_0 Supplier Evaluation Purity_Data Purity Data from qNMR & GC-MS Supplier_A Supplier A (High Purity, Known Impurities) Supplier_B Supplier B (Highest Purity, Minimal Impurities) Supplier_C Supplier C (Lower Purity, Significant Impurities) Application_Needs Define Application Requirements (e.g., tolerance for specific impurities) Decision Select Optimal Supplier Application_Needs->Decision Supplier_A->Decision Suitable for most applications Supplier_B->Decision Ideal for highly sensitive reactions Supplier_C->Decision Consider for less sensitive applications or if purification is feasible

Caption: Decision-making framework for selecting a supplier based on purity data.

Conclusion and Recommendations

This guide has outlined a robust, self-validating methodology for the critical assessment of this compound purity from commercial suppliers. By combining the quantitative power of ³¹P qNMR with the sensitive impurity profiling of GC-MS, researchers can gain a comprehensive understanding of the material they are working with.

As a Senior Application Scientist, I offer the following recommendations:

  • Always verify: Do not solely rely on the supplier's certificate of analysis. An independent verification is a small investment that can save significant time and resources in the long run.

  • Know your limits: Understand the tolerance of your specific application to the likely impurities. For highly sensitive catalytic systems, the premium for a higher purity reagent is often justified.

  • Document everything: Maintain detailed records of your purity assessments for each batch of reagent. This will aid in troubleshooting any future experimental inconsistencies.

By adopting a rigorous approach to reagent qualification, you can enhance the reliability and reproducibility of your research, paving the way for more rapid and successful scientific discovery.

References

A Comparative Guide to the Validation of Analytical Methods for Trimethylphosphine Sulfide Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sensitive Trimethylphosphine Sulfide Detection

This compound (TMPS), with the chemical formula C₃H₉PS, is an organophosphorus compound that can emerge as a process-related impurity or a metabolite in various chemical and pharmaceutical manufacturing pathways.[1][2] Given the structural alerts inherent in organophosphorus compounds, TMPS may be flagged as a potential genotoxic impurity (PGI). Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over such impurities, often requiring their quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the active pharmaceutical ingredient (API).[3][] The Threshold of Toxicological Concern (TTC) for genotoxic impurities is typically set at 1.5 µg per day, necessitating highly sensitive and reliable analytical methods for their monitoring.[5][6]

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of TMPS. It is designed for researchers, analytical scientists, and drug development professionals, offering in-depth, field-proven insights into method selection and validation. We will delve into the causality behind experimental choices, grounded in the harmonized principles of the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline on the validation of analytical procedures.[7][8][9]

Choosing the Right Analytical Tool: A Head-to-Head Comparison

The selection of an analytical technique for TMPS is governed by its physicochemical properties—namely, its volatility and polarity—and the required sensitivity. The two primary candidates for this task are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), typically coupled with mass spectrometry.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Suitability for TMPS High. TMPS is a relatively small and volatile molecule, making it an ideal candidate for GC analysis.Moderate to High. Suitable for a wide range of polarities. Method development may be required to achieve good retention.
Common Detector Mass Spectrometry (MS), Flame Photometric Detector (FPD) for phosphorus/sulfur selectivity.Tandem Mass Spectrometry (MS/MS) is the gold standard for sensitivity and selectivity.[6]
Sensitivity Excellent, capable of reaching low ppb detection limits required for genotoxic impurities.Excellent, often considered the most sensitive technique for trace-level quantification.
Selectivity High, especially with MS detection, which provides mass-to-charge ratio information for definitive identification.Very High, particularly with MS/MS, which minimizes interference from the sample matrix.
Key Challenge The API and other matrix components must be non-volatile to avoid column contamination.TMPS may have poor retention on standard reversed-phase columns and may lack a UV chromophore, making MS detection essential.[6]

The Architecture of Method Validation: Adhering to ICH Q2(R2)

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[10][11] The ICH Q2(R2) guideline provides a comprehensive framework for this process, which is no longer seen as a one-time event but as part of a continuous lifecycle management approach in conjunction with ICH Q14.[9][12][13]

A robust validation protocol is a self-validating system, designed to challenge the method's performance and define its operational boundaries.

Validation_Workflow cluster_Planning Phase 1: Planning & Protocol cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Acceptance Define Acceptance Criteria Protocol->Acceptance Specificity Specificity / Selectivity Acceptance->Specificity Execute Protocol Linearity Linearity Range Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Report Validation Report Robustness->Report Compile Results Lifecycle Lifecycle Management Report->Lifecycle Validation_Parameters Method Analytical Method Range Range Method->Range What is the working interval? Specificity Specificity Method->Specificity Is it selective? Robustness Robustness Method->Robustness Is it reliable? Accuracy Accuracy Range->Accuracy Demonstrated across Precision Precision Range->Precision Demonstrated across Linearity Linearity Range->Linearity Demonstrated across LOQ Limit of Quantitation (LOQ) Linearity->LOQ Lower end defines LOD Limit of Detection (LOD) LOQ->LOD Determines

References

A Comparative Analysis of the Toxicity and Environmental Impact of Phosphine Sulfides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phosphine Sulfides

Phosphine sulfides are a class of organophosphorus compounds characterized by a phosphorus-sulfur double bond (P=S). They are widely utilized as intermediates in organic synthesis, as ligands in catalysis, and have emerging applications in materials science and medicinal chemistry. Their stability towards oxidation compared to their phosphine precursors makes them attractive for various applications. However, their potential toxicity and environmental impact necessitate a thorough comparative evaluation. This guide will focus on representative examples of aryl and alkyl phosphine sulfides to highlight key differences in their biological and environmental interactions.

Comparative Toxicity Analysis

The toxicity of phosphine sulfides can vary significantly depending on the nature of the organic substituents attached to the phosphorus atom. Generally, arylphosphine sulfides and alkylphosphine sulfides exhibit different toxicological profiles.

Mammalian Toxicity

Limited direct comparative studies on a wide range of phosphine sulfides exist, but available data for representative compounds allow for an initial assessment.

Triphenylphosphine sulfide (TPPS) , an arylphosphine sulfide, is harmful if swallowed or in contact with skin and can cause skin and eye irritation[1]. The intravenous LD50 in mice is reported as 180 mg/kg[1]. Inhalation toxicity studies in rats for triphenylphosphine (the precursor to TPPS) showed a 4-hour LC50 of 47.8 µM/liter, indicating respiratory irritation[2]. While this is not direct data for TPPS, it provides an indication of the potential respiratory effects of related compounds.

Tributylphosphine sulfide (TBPS) , an alkylphosphine sulfide, is described as a skin irritant with moderate toxicity. When burned, it can release hazardous fumes of phosphorus and sulfur oxides.

Comparative Insights:

The data, though sparse, suggests that the nature of the organic group (aryl vs. alkyl) influences the toxicity profile. The aromatic rings in TPPS may lead to different metabolic pathways and target organ effects compared to the aliphatic chains in TBPS. Further detailed comparative studies are warranted to establish a clear structure-activity relationship for toxicity.

In Vitro Cytotoxicity

Recent research has explored the cytotoxic effects of phosphine sulfide derivatives, particularly in the context of developing new therapeutic agents. For instance, gold(I) complexes with phosphine sulfide ligands have demonstrated significant cytotoxicity against cancer cell lines. This suggests that while the phosphine sulfide ligand itself may have some level of toxicity, its coordination to a metal center can dramatically enhance its biological activity. It is crucial to note that these studies are focused on therapeutic applications and highlight the potential for targeted cytotoxicity, which is distinct from unintended environmental toxicity.

The mechanism of phosphine-induced cytotoxicity is believed to involve the disruption of mitochondrial respiration and the depletion of ATP, leading to oxidative stress and eventual cell death[1][3][4][5]. While this mechanism is primarily studied for phosphine (PH3), it is plausible that phosphine sulfides could exert toxicity through similar pathways, particularly if they are metabolized to release phosphine or other reactive phosphorus species within the cell.

Environmental Impact Assessment

The environmental fate of phosphine sulfides is a critical consideration, encompassing their persistence, mobility, and ecotoxicity.

Ecotoxicity

The impact of phosphine sulfides on aquatic organisms is a key indicator of their environmental risk.

Triphenylphosphine (TPP) , the precursor to TPPS, has been studied for its aquatic toxicity. It exhibits low acute toxicity to a range of aquatic species, with effect values generally above its water solubility[6][7]. For example, the 96-hour LC50 for the freshwater fish Leuciscus idus is greater than 10,000 mg/L[6]. The 48-hour EC50 for Daphnia magna is reported as >5 mg/L[6]. However, it is important to note that triphenylphosphine is not readily biodegradable, suggesting potential for persistence[7].

Data on the ecotoxicity of phosphine sulfides themselves is limited. The low water solubility of many of these compounds presents challenges for standard aquatic toxicity testing[6].

Comparative Insights:

Environmental Fate and Biodegradation

The persistence of phosphine sulfides in the environment is a key factor in their overall impact. Organophosphorus compounds, in general, can be degraded through biotic and abiotic pathways.

Abiotic Degradation: Phosphine sulfides can undergo oxidation. For example, the oxidation of bis(2,4,4-trimethylpentyl)phosphine sulfide with nitric acid leads to the formation of the corresponding phosphine oxide[8]. Photodegradation can also play a role in the breakdown of some organosulfur compounds[9][10].

Biodegradation: The biodegradation of organophosphorus compounds is a critical process for their removal from the environment. Microorganisms can utilize these compounds as a source of phosphorus or carbon[11]. The initial and most important step in the degradation of many organophosphate pesticides is the hydrolysis of the phosphoester or phosphothioester bond[9]. While specific studies on the biodegradation of a wide range of phosphine sulfides are lacking, the general principles of organophosphorus degradation suggest that the structure of the organic substituents will significantly influence the rate and pathway of biodegradation. For instance, the presence of aryl groups may lead to different microbial degradation pathways compared to alkyl groups.

Soil Mobility: The movement of phosphorus compounds in soil is largely governed by sorption processes[12][13][14][15]. The physicochemical properties of the phosphine sulfide, such as its polarity and the nature of the organic substituents, will determine its affinity for soil particles and thus its potential for leaching into groundwater.

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized testing methodologies are essential. The following section outlines key experimental protocols for assessing the toxicity and environmental impact of phosphine sulfides, with a focus on addressing challenges such as low water solubility.

Mammalian Acute Oral Toxicity Testing

Guideline: OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure[16].

Principle: This method minimizes the number of animals required to estimate the LD50. A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose.

Procedure:

  • Dose Preparation: For poorly soluble compounds like many phosphine sulfides, an appropriate vehicle (e.g., corn oil) should be selected and justified.

  • Animal Selection: Young, healthy adult rats of a single sex (usually females) are used.

  • Dosing: A single dose is administered by gavage.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Aquatic Toxicity Testing

For poorly soluble compounds, special considerations are necessary to ensure meaningful results.

Guideline: OECD Test Guideline 203: Fish, Acute Toxicity Test[17].

Principle: Fish are exposed to the test substance for 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.

Procedure for Poorly Soluble Substances:

  • Test Solution Preparation: As dispersants can influence toxicity, it is recommended to prepare a saturated solution and test dilutions of this, or to use a solvent if absolutely necessary, with appropriate solvent controls[6]. The use of water-accommodated fractions (WAFs) is another recommended approach[18].

  • Test Organisms: Recommended species include zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Exposure: A semi-static or flow-through system is preferred to maintain constant exposure concentrations.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Analytical Monitoring: The concentration of the test substance in the water should be measured regularly throughout the test.

Diagram of Aquatic Toxicity Testing Workflow:

Aquatic_Toxicity_Workflow cluster_prep Test Solution Preparation cluster_exposure Exposure Phase cluster_analysis Data Collection & Analysis A Select Phosphine Sulfide B Prepare Stock Solution (e.g., in solvent or as WAF) A->B C Prepare Test Concentrations B->C D Introduce Test Organisms (e.g., Daphnia, Fish, Algae) C->D E Maintain Test Conditions (Temp, Light, pH) for 48-96h D->E F Record Mortality & Sublethal Effects E->F G Analytical Monitoring of Concentrations E->G H Calculate EC50/LC50 F->H G->H

Caption: Workflow for aquatic toxicity testing of phosphine sulfides.

Algal Growth Inhibition Test

Guideline: OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test[19].

Principle: The effect of the test substance on the growth of a selected algal species is determined over 72 hours.

Procedure:

  • Test Organism: A common test species is Pseudokirchneriella subcapitata[20][21].

  • Test Conditions: Exponentially growing algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium.

  • Growth Measurement: Algal growth is measured at 24, 48, and 72 hours by cell counts or a surrogate parameter like fluorescence.

  • Data Analysis: The concentration that inhibits growth by 50% (EC50) is calculated for both growth rate and yield.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[22][23].

Procedure:

  • Cell Culture: Plate cells (e.g., a relevant human cell line) in a 96-well plate and allow them to attach.

  • Treatment: Expose the cells to various concentrations of the phosphine sulfide for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the concentration that reduces cell viability by 50% (IC50).

Diagram of MTT Assay Workflow:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Phosphine Sulfide Concentrations A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comparative overview of the toxicity and environmental impact of phosphine sulfides based on currently available data. The key takeaway is that the toxicological and environmental profiles of these compounds are highly dependent on their specific chemical structures. Arylphosphine sulfides like triphenylphosphine sulfide and alkylphosphine sulfides like tributylphosphine sulfide exhibit different hazard characteristics.

A significant data gap exists for a comprehensive comparative risk assessment. Future research should focus on:

  • Generating a broader toxicological and ecotoxicological dataset for a wider range of phosphine sulfides to establish clear structure-activity relationships.

  • Investigating the environmental fate and biodegradation pathways of different phosphine sulfides to understand their persistence and potential for bioaccumulation.

  • Elucidating the specific mechanisms of toxicity of phosphine sulfides to better predict their potential adverse effects.

By addressing these knowledge gaps, the scientific community can ensure the responsible development and use of this important class of organophosphorus compounds.

References

A Senior Application Scientist's Guide: Cost-Benefit Analysis of Trimethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phosphine Dilemma in Modern Synthesis

In the landscape of synthetic organic chemistry, tertiary phosphines are indispensable reagents. Their utility spans a host of canonical reactions, including the Staudinger reduction of azides, the Wittig olefination of carbonyls, and the Mitsunobu and Appel reactions for alcohol functionalization.[1][2][3][4] Furthermore, as ligands, they are the cornerstone of transition metal-catalyzed cross-coupling reactions that have revolutionized drug discovery and materials science.[5][6]

However, the very properties that make phosphines effective—namely, the nucleophilicity of the phosphorus(III) center—also present significant challenges. Electron-rich trialkylphosphines, such as trimethylphosphine (PMe₃) and tributylphosphine (PBu₃), offer superior reactivity but are often pyrophoric, volatile, toxic, and highly sensitive to air.[7][8] The workhorse of the academic lab, triphenylphosphine (PPh₃), is an air-stable solid, but its lower nucleophilicity can render it sluggish in demanding transformations.[8] Critically, for stoichiometric reactions, the resulting phosphine oxide byproducts (e.g., triphenylphosphine oxide, Ph₃PO) are notoriously difficult to remove from reaction mixtures, often requiring painstaking chromatography that compromises yields and consumes significant time and resources.

This guide presents a cost-benefit analysis of an increasingly attractive alternative: trimethylphosphine sulfide (Me₃PS) . As a stable, solid, and relatively safe phosphorus(V) precursor, it offers a practical solution to the handling issues of reactive phosphines while retaining the purification advantages of its corresponding oxide. We will objectively compare Me₃PS to a range of common alternatives, grounding our analysis in the key metrics that matter to researchers and process chemists: economic cost, handling safety, reaction efficiency, and, most importantly, the total cost of workflow, including purification.

The Competitors: A Comparative Overview

Our analysis will focus on Me₃PS in the context of its most common alternatives for stoichiometric reactions.

ReagentFormulaFormKey Feature
This compound Me₃PSWhite SolidAir-stable P(V) precursor with a water-soluble byproduct.
Triphenylphosphine PPh₃White SolidAir-stable, inexpensive P(III) workhorse; byproduct is difficult to remove.
Tributylphosphine PBu₃LiquidHighly reactive P(III) reagent; pyrophoric and pungent.
Trimethylphosphine PMe₃Gas/LiquidExtremely reactive P(III) reagent; highly toxic, pyrophoric, and expensive.[9][10][11]
Trimethylphosphine-Borane Me₃P-BH₃White SolidAir-stable P(III) precursor, direct competitor to Me₃PS.[12]

Cost-Benefit Analysis: A Multifaceted Comparison

The "cost" of a reagent extends far beyond its purchase price. A holistic analysis must account for the entire workflow, from bottle to purified product.

Economic Cost: The Price Tag

The initial procurement cost is a primary consideration, particularly for large-scale synthesis. Prices fluctuate, but a general comparison reveals clear tiers of expense.

ReagentTypical Supplier Price (USD/kg, approx.)Notes
Triphenylphosphine (PPh₃)$95 - $230[13]Widely available and the most economical option for bulk use.
Triphenylphosphine Sulfide~$470[14] (Varies, some sources lower[15])More expensive than PPh₃ but significantly cheaper than PMe₃.
Tributylphosphine (PBu₃)$1500 - $2000 (estimated from 100mL price)Significantly more expensive than PPh₃.
This compoundCurrently quoted in small quantities[16][17]Price is expected to be higher than PPh₃S but lower than PMe₃.
Trimethylphosphine (PMe₃)>$25,000 (estimated from 25g price)[10]Prohibitively expensive for use as a bulk stoichiometric reagent.

Insight: From a purely economic standpoint, triphenylphosphine is the clear winner. However, this initial savings can be quickly eroded by downstream costs, as we will explore.

Handling, Stability, and Safety: The Hidden Costs

The operational cost and risk associated with handling a reagent are critical. Me₃PS shines as a safe, benchtop-stable solid, presenting a stark contrast to its trialkylphosphine relatives.

ReagentPhysical FormAir StabilityKey Hazards
Me₃PS SolidStableIrritant
PPh₃ SolidStableIrritant
PBu₃ LiquidPyrophoric [7]Catches fire spontaneously in air, severe skin burns, toxic.
PMe₃ Gas/LiquidPyrophoric [10]Extremely flammable, toxic, requires specialized handling (e.g., Schlenk line, glovebox).
Me₃P-BH₃ SolidStableStable complex, releases flammable gas on contact with acid.

Insight: The use of pyrophoric reagents like PBu₃ and PMe₃ necessitates significant investment in specialized equipment and safety protocols. This represents a substantial hidden cost and operational barrier. The use of stable, solid precursors like Me₃PS and Me₃P-BH₃ dramatically lowers this barrier, making potent alkylphosphine chemistry more accessible.

The Activation Hurdle: Converting Precursors to Reagents

A crucial point of understanding is that P(V) phosphine sulfides are not directly reactive in transformations like the Staudinger or Wittig reactions. They are precursors that must first be reduced to the active P(III) phosphine. This "activation" step is a procedural cost that must be factored into the overall workflow.

A common and effective method for this desulfurization is reduction with a silyl hydride or elemental sodium.[18][19]

G cluster_0 Pre-Reaction Stage cluster_1 Reaction Stage Me3PS This compound (Stable Precursor) Me3P Trimethylphosphine (Active Reagent) Me3PS->Me3P Activation (Desulfurization) in-situ or prior step Reducer Reducing Agent (e.g., Na, R₃SiH) Reducer->Me3P Substrate Substrate (e.g., R-N₃) Product Product (e.g., R-NH₂) Me3P->Product Stoichiometric Reaction (e.g., Staudinger) Substrate->Product Byproduct Byproduct (e.g., Me₃PO)

Workflow: Activation of Me₃PS prior to reaction.

Causality: While adding a step, this in-situ or prior activation provides a significant safety and handling advantage. It allows the chemist to generate the highly reactive, air-sensitive PMe₃ only when needed and directly in the reaction vessel, minimizing exposure and risk. The alternative, handling neat PMe₃, is a far more hazardous operation.

Reaction Performance: Reactivity Defines Efficiency

Electron-rich trialkylphosphines (PMe₃, PBu₃) are generally more nucleophilic and reactive than triarylphosphines (PPh₃).[20] This can translate to:

  • Faster reaction times.

  • Lower reaction temperatures.

  • Success with sterically hindered or electronically deactivated substrates where PPh₃ might fail.

For instance, in the Staudinger reduction, the initial nucleophilic attack of the phosphine on the azide is the first step.[3][21] A more nucleophilic phosphine like PMe₃ can accelerate this step, particularly with less reactive alkyl azides.[21] Similarly, in the Wittig reaction, the reactivity of the corresponding ylide is higher with alkylphosphine backbones, which can be crucial for reacting with less electrophilic ketones.[22][23]

Insight: Using Me₃PS as a precursor allows the chemist to access the high reactivity of PMe₃ without the severe handling penalties, offering a significant performance benefit over the less reactive PPh₃.

The Payoff: Purification and Byproduct Removal

This is the single most compelling argument for using a trimethylphosphine-based system. The physical properties of the phosphine oxide byproduct dictate the ease of purification.

ByproductFormulaM.W.PolarityWater SolubilityTypical Removal Method
Trimethylphosphine OxideMe₃PO92.08HighVery High Aqueous wash / extraction.
Tributylphosphine OxideBu₃PO218.32ModerateLowDifficult chromatography.
Triphenylphosphine Oxide Ph₃PO 278.28 ModerateVery Low Very difficult chromatography.

The Triphenylphosphine Oxide Problem: Ph₃PO is a crystalline solid with a polarity very similar to many organic products. It is notorious for co-eluting during column chromatography, streaking across many fractions, and depressing yields of the desired product. Removing it can be one of the most time-consuming and frustrating steps in a synthesis.

The Trimethylphosphine Oxide Solution: In stark contrast, Me₃PO is highly polar and exceptionally soluble in water. The reaction workup is often as simple as diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or brine. The Me₃PO partitions into the aqueous layer, leaving a clean organic phase containing the desired product. This can eliminate the need for column chromatography entirely, saving hours of time, liters of solvent, and kilograms of silica gel.

Insight: The "benefit" of using Me₃PS is a dramatic simplification of the purification process. The time, solvent, and material saved during workup often provide a return on investment that far outweighs the higher initial cost of the reagent, especially for complex, multi-step syntheses where yield preservation is paramount.

Experimental Protocols: A Tale of Two Reductions

To illustrate the practical differences, we present two protocols for the Staudinger reduction of benzyl azide to benzylamine.

Protocol A: Staudinger Reduction using this compound

This protocol utilizes an in-situ desulfurization/activation of Me₃PS with sodium metal.

Rationale: This one-pot procedure generates the active PMe₃ reagent directly in the presence of the azide substrate, ensuring maximum efficiency and minimizing handling of the hazardous phosphine. Toluene is chosen as a solvent that is compatible with both the reduction and the subsequent Staudinger reaction.

  • 1. Setup: To an oven-dried 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.19 g, 11.0 mmol, 1.1 equiv).

  • 2. Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.

  • 3. Solvent and Substrate: Add anhydrous toluene (40 mL) followed by benzyl azide (1.33 g, 10.0 mmol, 1.0 equiv).

  • 4. Activation: Add sodium metal (cut into small pieces, 0.51 g, 22.0 mmol, 2.2 equiv) to the stirred suspension.

    • Causality: Sodium is a potent reducing agent for the P=S bond. Using a slight excess ensures complete conversion of the Me₃PS to the active PMe₃.[19]

  • 5. Reaction: Heat the mixture to 110 °C (oil bath). The reaction is typically complete within 2-4 hours, which can be monitored by TLC or GC-MS analysis for the disappearance of benzyl azide.

  • 6. Quench and Hydrolysis: Cool the reaction to room temperature. Slowly and carefully add 20 mL of a 1:1 mixture of THF/Water to quench any unreacted sodium and hydrolyze the intermediate aza-ylide.

    • Self-Validation: The hydrolysis of the P=N bond to P=O and the desired amine is driven by water.[3] The presence of THF helps maintain solubility.

  • 7. Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (30 mL). Shake and separate the layers.

  • 8. Extraction: Wash the organic layer with brine (2 x 30 mL).

    • Causality: The byproduct, trimethylphosphine oxide (Me₃PO), is highly water-soluble and is removed into the aqueous layers during these washes.

  • 9. Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude benzylamine, which can be further purified if necessary.

Protocol B: Staudinger Reduction using Triphenylphosphine (Conventional Method)

Rationale: This is the classic two-step procedure. The reaction is run in THF/water to facilitate the hydrolysis of the stable aza-ylide intermediate.

  • 1. Setup: To a 100 mL round-bottom flask with a magnetic stir bar, add triphenylphosphine (2.89 g, 11.0 mmol, 1.1 equiv) and benzyl azide (1.33 g, 10.0 mmol, 1.0 equiv).

  • 2. Reaction: Add 40 mL of THF and 4 mL of water. Stir the mixture at room temperature. The reaction is often slow, requiring 12-24 hours for completion. Monitor by TLC.

    • Causality: While PPh₃ is less nucleophilic than PMe₃, using an excess and allowing for a longer reaction time drives the reaction to completion. Water is required for the hydrolysis step.[3][24]

  • 3. Workup: Remove the THF under reduced pressure.

  • 4. Extraction: Add ethyl acetate (50 mL) and 1M HCl (30 mL) to the residue. The amine product will move into the aqueous layer as the ammonium salt, while the neutral triphenylphosphine oxide byproduct remains in the organic layer. Separate the layers.

  • 5. Purification (Byproduct Removal): The organic layer contains the Ph₃PO. The aqueous layer contains the product.

  • 6. Basification and Isolation: Cool the aqueous layer in an ice bath and basify with 3M NaOH until pH > 12. Extract the free amine with ethyl acetate (3 x 30 mL).

  • 7. Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield benzylamine.

    • Self-Validation: The acid-base extraction is a standard method to separate amines from neutral compounds like Ph₃PO. However, it is an extra, multi-step process compared to the simple aqueous wash in Protocol A. For products that are not basic, this separation is not possible, and arduous column chromatography is required.

Visualizing the Staudinger Mechanism

The core of the Staudinger reaction involves the formation and subsequent hydrolysis of an aza-ylide (or iminophosphorane) intermediate.

G R3P R₃P Phosphazide R₃P⁺-N⁻-N=N-R' R3P->Phosphazide Nucleophilic Attack Azide R'N=N⁺=N⁻ Azide->Phosphazide AzaYlide R₃P=NR' Phosphazide->AzaYlide Loss of N₂ N2 N₂ Phosphazide->N2 Amine R'NH₂ AzaYlide->Amine Hydrolysis H2O H₂O H2O->Amine Oxide R₃P=O

Mechanism of the Staudinger Reduction.

Conclusion and Recommendations

The choice between this compound and its alternatives is not a simple matter of cost or reactivity but a strategic decision based on the specific goals of a synthesis.

ParameterThis compoundTriphenylphosphineTributylphosphine / Trimethylphosphine
Reagent Cost Moderate-HighVery Low High to Prohibitively High
Handling/Safety Excellent (Stable Solid) Excellent (Stable Solid)Poor (Pyrophoric, Toxic)
Activation Step Required (Desulfurization)NoneNone
Reactivity High (as PMe₃)ModerateVery High
Byproduct Me₃PO / Me₃PSPh₃PO / Ph₃PSBu₃PO / Me₃PO
Purification Excellent (Water Wash) Poor (Difficult Chromatography)Moderate to Excellent
Best Use Case High-value synthesis where purification is a bottleneck and product purity is critical.Large-scale, cost-sensitive synthesis with robust products that can withstand extractive workups.When maximum reactivity is essential and specialized handling facilities are available.

Final Recommendation:

For researchers, scientists, and drug development professionals engaged in complex, multi-step synthesis, the upfront cost of This compound is frequently justified by the profound downstream savings in time, materials, and labor. The ability to access the high reactivity of trimethylphosphine from a safe, bench-stable solid, combined with a virtually effortless, chromatography-free workup, makes Me₃PS a superior choice in high-value applications. While triphenylphosphine remains the economical workhorse for simpler, large-scale processes, the operational efficiency gained by avoiding the "triphenylphosphine oxide problem" positions this compound as a powerful tool for accelerating modern chemical research and development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Trimethylphosphine Sulfide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower researchers with not just the products for discovery, but also the knowledge to handle them safely and responsibly. This guide provides a detailed protocol for the proper disposal of trimethylphosphine sulfide ((CH₃)₃PS), moving beyond simple collection to include a robust, in-lab chemical neutralization procedure. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

The core philosophy of chemical waste management is hierarchical: minimize, reuse, recycle, treat, and finally, dispose. For a reactive and toxic compound like this compound, direct disposal of large quantities is often not the safest or most environmentally sound option. Therefore, this guide emphasizes chemical neutralization—transforming the hazardous compound into a more benign substance before it enters the hazardous waste stream.

Hazard Assessment and Essential Safety Precautions

This compound is a toxic organophosphorus compound. Understanding its hazard profile is the foundation of safe handling and disposal.

Key Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin[1][2]. It can cause irritation to the skin, eyes, and respiratory system[1][2].

  • Environmental Hazard: This chemical should not be released into the environment[1][2].

  • Combustion Products: In the event of a fire, it may produce hazardous combustion products, including oxides of phosphorus and carbon[3].

Operational Imperatives:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure[4][5].

  • Source Segregation: Never mix this compound waste with other chemical waste streams unless compatibility is confirmed. Incompatible mixtures can lead to dangerous reactions.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible[4]. Have an appropriate spill kit ready.

Hazard Summary Table
PropertyInformationSource(s)
Chemical Name This compound[1]
CAS Number 2404-55-9[1]
Molecular Formula (CH₃)₃PS[1]
Molecular Weight 108.15 g/mol [1]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]
Primary Routes of Exposure Inhalation, Skin Contact, Ingestion[1][4]

Personal Protective Equipment (PPE)

A robust PPE protocol is your primary defense against exposure. The following must be worn at all times when handling or disposing of this compound.

  • Eye Protection: Chemical splash goggles are mandatory[4].

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or puncture before use[1].

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron over long-sleeved clothing is required[1][3].

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary[2][4].

Disposal Pathways: A Decision Workflow

The choice of disposal pathway depends on the quantity of waste and the capabilities of your laboratory. The primary goal is to manage the waste safely and in compliance with regulations.

DisposalWorkflow start Start: Have Trimethylphosphine Sulfide Waste? decision_quant Is the quantity small (e.g., < 5g) and infrequently generated? start->decision_quant direct_disp Pathway 1: Direct Disposal (Collection of Untreated Waste) decision_quant->direct_disp Yes chem_neut Pathway 2: Chemical Neutralization (Recommended for larger quantities) decision_quant->chem_neut No collect_solid 1. Collect solid waste in a dedicated, labeled container. direct_disp->collect_solid store_waste 2. Store container in a designated satellite accumulation area. collect_solid->store_waste request_pickup 3. Arrange for hazardous waste pickup by EHS. store_waste->request_pickup end End: Waste Disposed request_pickup->end protocol 1. Follow the detailed Oxidative Neutralization Protocol. chem_neut->protocol collect_liquid 2. Collect neutralized aqueous waste in a labeled container. protocol->collect_liquid final_disp 3. Dispose of as hazardous aqueous waste via EHS. collect_liquid->final_disp final_disp->end

Caption: Decision workflow for this compound disposal.

Pathway 1: Direct Disposal of Un-neutralized Waste

This pathway is suitable for very small quantities of waste (e.g., residual amounts on weighing paper, contaminated gloves).

Procedure:

  • Segregation: Carefully sweep or transfer the solid this compound into a designated, robust, and sealable waste container[1]. This container must be clearly labeled "Hazardous Waste: this compound".

  • Container Integrity: Ensure the container is made of a compatible material (e.g., HDPE - High-Density Polyethylene) and is in good condition. Keep the container closed except when adding waste[5].

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) department. Do not accumulate large quantities. Chemical waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification[4].

Pathway 2: Chemical Neutralization Protocol (Oxidation)

This protocol details a laboratory-scale procedure to convert toxic this compound into the significantly less hazardous trimethylphosphine oxide via oxidation. This is the preferred method for managing larger quantities of the waste material. The scientific basis for this procedure is the oxidation of the sulfide group, a common strategy for the detoxification of organophosphorus compounds[6][7]. Hydrogen peroxide is chosen as the oxidant because it is effective and its primary byproduct is water, aligning with green chemistry principles[6].

Materials and Reagents:

  • This compound waste

  • 30% Hydrogen Peroxide (H₂O₂)

  • Glacial Acetic Acid

  • Stir plate and magnetic stir bar

  • Beaker or flask (appropriately sized for the reaction)

  • Ice bath

  • Sodium bisulfite (NaHSO₃) solution (for quenching excess peroxide)

  • pH paper or meter

Step-by-Step Methodology:

  • Setup and Preparation:

    • Perform the entire procedure in a certified chemical fume hood.

    • Place a beaker or flask containing the this compound waste in an ice bath on a stir plate.

    • Add glacial acetic acid to dissolve the solid waste. Use a minimal amount of solvent necessary to create a stirrable slurry or solution[6]. Begin stirring. Causality: Acetic acid serves as a solvent and can facilitate the oxidation process. The ice bath is crucial for controlling the temperature, as the oxidation reaction can be exothermic.

  • Oxidation Reaction:

    • Slowly, add 30% hydrogen peroxide dropwise to the stirring solution[6]. Causality: Slow, controlled addition is critical to prevent a runaway exothermic reaction and to ensure efficient mixing.

    • Monitor the reaction temperature. Maintain the temperature below 40°C.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours (or until the reaction is complete, which can be monitored by techniques like TLC if desired) to ensure full conversion.

  • Quenching Excess Oxidant:

    • Once the reaction is complete, there may be unreacted hydrogen peroxide. This must be neutralized before disposal.

    • Slowly add a saturated solution of sodium bisulfite to the reaction mixture while stirring. Continue adding until a test with peroxide indicator strips shows no remaining peroxide. Causality: Sodium bisulfite is a reducing agent that safely neutralizes excess hydrogen peroxide, preventing unforeseen reactions in the waste container.

  • Neutralization and Final Collection:

    • Check the pH of the final solution. It will be acidic due to the acetic acid.

    • Slowly and carefully neutralize the solution by adding a base, such as sodium bicarbonate or dilute sodium hydroxide, until the pH is between 6 and 8. Be cautious as adding base to the acid will generate gas (CO₂) and heat.

    • Transfer the final, neutralized aqueous solution to a properly labeled hazardous waste container for aqueous waste. The label should accurately reflect the final contents (e.g., "Neutralized this compound Waste," listing the final components).

  • Final Disposal:

    • Arrange for the disposal of the neutralized aqueous waste through your institution's EHS department. Although treated, it must still be disposed of as chemical waste.

Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Protect: Don the appropriate PPE as described in Section 2.

  • Contain and Clean: For a solid spill, carefully sweep up the material and place it into a suitable, closed disposal container[1][4]. Avoid generating dust. Do not let the chemical enter drains[3].

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trimethylphosphine Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovation and discovery that drives our work forward. However, the foundation of all successful research is a deep and unwavering commitment to safety. Handling reagents like Trimethylphosphine sulfide (CAS No. 2404-55-9), a compound valued in various synthetic applications, requires a thorough understanding of its hazard profile and the corresponding safety protocols.

This guide moves beyond a simple checklist. It is designed to provide you, the laboratory professional, with the rationale behind the selection and use of Personal Protective Equipment (PPE), ensuring that every procedural step is a self-validating system of safety.

Part 1: The Hazard Profile of this compound

To select the correct PPE, we must first understand the risks. This compound is not a benign powder; it presents a multi-faceted hazard profile that demands respect and careful handling. According to its Safety Data Sheet (SDS) and toxicological information, the primary hazards are:

  • Acute Toxicity : It is classified as harmful if swallowed, if it comes into contact with the skin, and if inhaled as a dust or mist.[1][2][3] This means that exposure through multiple routes can lead to significant health effects.

  • Skin and Eye Irritation : The compound is a known skin irritant and causes serious eye irritation.[1][2][3] Direct contact can lead to redness, pain, and potential damage.

  • Respiratory Irritation : Inhalation may cause respiratory tract irritation, categorized as a Specific Target Organ Toxicity – Single Exposure (STOT SE 3).[1][2]

Understanding these classifications—Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritation Category 2, and Eye Irritation Category 2—is the causal basis for the stringent PPE protocols that follow.[1]

Part 2: Core Directive for PPE Selection

The selection of PPE is not a one-size-fits-all approach. It is a dynamic risk assessment that considers the quantity of the substance, the nature of the procedure, and the potential for exposure. All handling of this compound should, at a minimum, be performed inside a certified chemical fume hood to mitigate inhalation risks.[4] Facilities must be equipped with readily accessible eyewash stations and safety showers.[5][6]

Recommended PPE for Handling this compound
Task / ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Solid) Tightly fitting safety goggles with side-shields.[4]Nitrile or neoprene gloves (inspect prior to use).Fully-buttoned lab coat.Not required if performed in a certified chemical fume hood with proper airflow.
Preparing Solutions Chemical splash goggles. A face shield is recommended if splashing is likely.Nitrile or neoprene gloves (double-gloving recommended).Chemical-resistant apron over a lab coat.Not required if performed in a fume hood.
Running Reactions & Work-up Chemical splash goggles and a face shield.Nitrile or neoprene gloves. Ensure gloves are compatible with any solvents used.Chemical-resistant lab coat or apron.Not required if performed in a fume hood. Consider a respirator if there is a potential for fume hood failure or aerosol generation.[5]
Cleaning Spills Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls, depending on spill size.Air-purifying respirator with an appropriate filter for organic vapors and particulates.[6]

Part 3: Step-by-Step PPE Protocols: A Self-Validating System

The effectiveness of PPE is as much about the procedure as it is about the equipment itself. Follow these steps meticulously to ensure a closed loop of safety.

Protocol 1: PPE Donning (Putting On)
  • Hand Hygiene : Wash and dry your hands thoroughly.

  • First Layer of Body Protection : Don your lab coat, ensuring it is fully buttoned. If a chemical-resistant apron is required, put it on over the lab coat.

  • Hand Protection (First Pair) : Don your first pair of nitrile gloves.

  • Respiratory Protection (If Required) : Perform a fit check on your respirator. Ensure a proper seal.

  • Eye and Face Protection : Put on your safety goggles. If required, add a face shield over the goggles.

  • Hand Protection (Second Pair) : Don a second pair of nitrile gloves over the first. This makes decontamination and doffing safer.

Protocol 2: PPE Doffing (Taking Off)

The goal of doffing is to remove PPE without contaminating yourself. This sequence is critical.

  • Outer Gloves : Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, also inside out. Dispose of them in the designated hazardous waste container.[1]

  • Body Protection : Unbutton your lab coat or apron, being careful to only touch the "clean" inside surfaces. Roll it up with the contaminated side facing inward and place it in the appropriate receptacle for laundering or disposal.

  • Hand Hygiene : Wash your hands and put on a new, clean pair of gloves.

  • Eye and Face Protection : Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Respiratory Protection (If Used) : Remove your respirator without touching the front of the mask.

  • Final Gloves : Remove the final pair of gloves using the same technique as in step 1.

  • Final Hand Hygiene : Wash your hands thoroughly with soap and water.

Part 4: Decision Framework for Respiratory Protection

While a fume hood is the primary engineering control, certain situations may warrant respiratory protection. This diagram outlines the decision-making process.

PPE_Decision_Tree Respiratory Protection Decision Logic for this compound start Start: Handling This compound fume_hood Is the work being done in a certified chemical fume hood? start->fume_hood aerosol Is there a significant risk of aerosol or dust generation? fume_hood->aerosol Yes spill Is this a large spill or emergency cleanup outside a hood? fume_hood->spill No no_resp Standard PPE sufficient. No respirator required. aerosol->no_resp No resp_needed Air-Purifying Respirator (APR) with appropriate cartridges required. aerosol->resp_needed Yes spill->no_resp No (Small spill inside hood) scba Self-Contained Breathing Apparatus (SCBA) may be required. spill->scba Yes

Caption: Decision tree for selecting appropriate respiratory protection.

Part 5: Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Gloves, wipes, and other disposable items : These should be collected in a suitable, closed container that is clearly labeled as hazardous waste.[1]

  • Disposal Plan : Follow your institution's specific hazardous waste disposal protocols. Never discard contaminated items in the regular trash.[3]

By integrating these expert-level protocols and understanding the causality behind each safety measure, you build a resilient and trustworthy system for handling this compound. This commitment not only protects you and your colleagues but also ensures the integrity of your invaluable research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.